E(c(RGDfK))2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C59H87N19O16 |
|---|---|
Peso molecular |
1318.4 g/mol |
Nombre IUPAC |
2-[(2S,5R,8S,11S)-8-[4-[[(4S)-4-amino-5-[4-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentanoyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C59H87N19O16/c60-35(49(86)66-24-10-8-18-39-53(90)74-37(20-12-26-68-59(63)64)51(88)70-32-46(81)72-43(30-48(84)85)57(94)78-41(55(92)76-39)28-34-15-5-2-6-16-34)21-22-44(79)65-23-9-7-17-38-52(89)73-36(19-11-25-67-58(61)62)50(87)69-31-45(80)71-42(29-47(82)83)56(93)77-40(54(91)75-38)27-33-13-3-1-4-14-33/h1-6,13-16,35-43H,7-12,17-32,60H2,(H,65,79)(H,66,86)(H,69,87)(H,70,88)(H,71,80)(H,72,81)(H,73,89)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H4,61,62,67)(H4,63,64,68)/t35-,36-,37-,38-,39-,40+,41+,42-,43-/m0/s1 |
Clave InChI |
HBRYUNRKUGWZGH-LMKMLFLWSA-N |
SMILES isomérico |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CC[C@@H](C(=O)NCCCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O |
SMILES canónico |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCC(C(=O)NCCCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Dimeric c(RGDfK) Peptides: A Technical Guide
Abstract: The cyclic pentapeptide c(RGDfK) is a well-established ligand for targeting αvβ3 integrin, a receptor protein significantly overexpressed on angiogenic endothelial cells and various tumor cells. To enhance binding affinity and improve in vivo pharmacokinetics, researchers have extensively explored the dimerization of this peptide. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dimeric c(RGDfK) peptides, focusing on the principles of multivalency and the critical role of linker chemistry. It summarizes quantitative binding data, details key experimental protocols for synthesis and evaluation, and visualizes the associated signaling pathways and research workflows.
Core Principles of Structure-Activity Relationship (SAR)
The enhanced biological activity of dimeric c(RGDfK) peptides over their monomeric counterparts is primarily governed by two key principles: the multivalency effect and the nature of the linker used to connect the two monomeric units.
-
Multivalency Effect: Multivalency refers to the simultaneous binding of multiple ligands on one molecular construct to multiple receptors on a cell surface. This leads to a significant increase in the overall binding strength, known as avidity, which is greater than the sum of the individual binding affinities. Dimerization of c(RGDfK) leverages this principle, resulting in peptides with substantially higher affinity for integrin receptors.[1][2][3] This increased avidity can lead to improved tumor targeting and retention of radiolabeled RGD peptides for imaging and therapeutic applications.[2][4][5]
-
The Critical Role of Linkers: The linker connecting the two c(RGDfK) motifs is not merely a spacer but a critical determinant of the dimer's biological activity. Its length, flexibility, and chemical nature directly influence the ability of the two RGD motifs to simultaneously engage with adjacent integrin binding sites. Studies have shown that longer, more flexible linkers, such as polyethylene glycol (PEG) or triglycine (G3) chains, often result in higher binding affinities compared to shorter or more rigid linkers.[1][6] An optimal linker length is necessary to bridge the distance between two integrin receptors effectively, maximizing the potential for bivalent binding.[1][6]
Quantitative Analysis of Integrin Binding Affinity
The efficacy of various dimeric c(RGDfK) constructs is quantified by their half-maximal inhibitory concentration (IC50), which measures their ability to displace a standard ligand from the integrin receptor. Lower IC50 values indicate higher binding affinity. The following table summarizes IC50 data for several monomeric, dimeric, and tetrameric RGD peptides from competitive binding assays.
| Peptide Construct | Linker/Scaffold | IC50 (nM) | Assay Conditions / Cell Line | Reference(s) |
| Monomers | ||||
| c(RGDfK) | N/A | 1.0 | Immobilized αvβ3 receptor | [7] |
| HYNIC-G3-monomer | Glycine (G3) | 358 ± 8 | 125I-echistatin / U87MG cells | [1] |
| HYNIC-PEG4-monomer | PEG4 | 452 ± 11 | 125I-echistatin / U87MG cells | [1] |
| Dimers | ||||
| E[c(RGDfK)]2 | Glutamic Acid (E) | 0.1 | Immobilized αvβ3 receptor | [7] |
| DOTA-E[c(RGDfK)]2 | Glutamic Acid (E) | 48.4 ± 2.8 | U87MG cells | [4] |
| HYNIC-dimer (E[c(RGDfK)]2) | Glutamic Acid (E) | 112 ± 21 | 125I-echistatin / U87MG cells | [1] |
| HYNIC-3G3-dimer | Triglycine (G3) | 61 ± 2 | 125I-echistatin / U87MG cells | [1] |
| DOTA-3PEG4-dimer | PEG4 | 62 ± 6 | 125I-echistatin / U87MG cells | [6] |
| NOTA-2PEG4-dimer | PEG4 | 54 ± 2 | 125I-echistatin / U87MG cells | [6] |
| FPTA-RGD2 | Triazole | 144 ± 6.5 | 125I-echistatin / U87MG cells | [8] |
| Tetramers | ||||
| DOTA-E{E[c(RGDfK)]2}2 | Glutamic Acid (E) | 16.6 ± 1.3 | U87MG cells | [4] |
| RAFT(c(-RGDfK-))4 | RAFT Scaffold | 3.87 | Purified integrins (FCS) | [9] |
Note: IC50 values can vary significantly between different studies due to variations in experimental conditions, cell lines, and assay types. Direct comparison should be made with caution.[1]
Key Experimental Methodologies
The evaluation of dimeric c(RGDfK) peptides involves a series of standardized procedures, from chemical synthesis to in vivo assessment.
Solid-Phase Peptide Synthesis (SPPS) and Cyclization
The synthesis of c(RGDfK) and its derivatives is typically performed using Fmoc/tBu solid-phase chemistry.[10][11][12]
-
Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride or Wang resin) is selected and swollen in a solvent like dichloromethane (DCM).[10][13]
-
Amino Acid Coupling: The linear peptide is assembled sequentially on the resin. Fmoc-protected amino acids are activated by a coupling reagent (e.g., HATU, HBTU/HOBt) and added to the growing peptide chain.[13][14] The Fmoc protecting group is removed with piperidine before each new coupling cycle.
-
Side-Chain Deprotection: For cyclization, the protecting groups on the amino acids that will form the amide bond (e.g., the side chains of Aspartic Acid and Lysine) are selectively removed while the peptide is still attached to the resin.
-
On-Resin Cyclization: The ring closure is performed directly on the solid support. A coupling agent (e.g., PyBop/HOBt/DIPEA) is added to facilitate the formation of the intramolecular amide bond, which is a critical step to avoid cyclodimerization.[10][11]
-
Cleavage and Purification: The cyclic peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/water). The crude peptide is then purified to a high degree using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Dimerization: The purified monomeric units are coupled to a linker scaffold (e.g., a di-functionalized PEG or a glutamic acid derivative) in solution to form the final dimeric peptide.
Integrin Receptor Binding Assay
This competitive assay quantifies the binding affinity (IC50) of the synthesized peptides.
-
Cell Culture: A cell line known to express high levels of αvβ3 integrin (e.g., U87MG human glioma) is cultured to near confluence.[1]
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Competitive Binding: Cells are incubated with a constant concentration of a radiolabeled ligand that binds specifically to αvβ3 integrin (e.g., 125I-echistatin) along with varying concentrations of the test peptide (the "cold" competitor).[1][8]
-
Incubation and Washing: The plates are incubated to allow binding to reach equilibrium. Unbound ligands are then washed away.
-
Quantification: The amount of bound radioactivity in each well is measured using a gamma counter.
-
Data Analysis: The results are plotted as the percentage of bound radioligand versus the logarithm of the competitor concentration. The IC50 value is determined as the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.[8]
Cell Adhesion Assay
This assay measures the ability of the peptides to mediate cell attachment.
-
Plate Coating: 96-well plates are coated with the RGD peptides (e.g., conjugated to bovine serum albumin, BSA) at a specific concentration and incubated to allow for immobilization.[15][16][17]
-
Cell Seeding: Cells (e.g., HeLa or HDFs) are detached, suspended in a serum-free medium, and seeded into the peptide-coated wells.[15][17]
-
Incubation: The plates are incubated for a defined period (e.g., 1 hour) to allow for cell adhesion.[15][16]
-
Washing and Staining: Non-adherent cells are removed by washing. The remaining attached cells are fixed and stained with a dye such as crystal violet.[17]
-
Quantification: The number of attached cells is counted under a microscope, or the stain is solubilized and the absorbance is measured to quantify the relative cell attachment.[15][17] For inhibition assays, cells can be pre-incubated with anti-integrin antibodies before seeding.[15]
In Vivo Biodistribution Studies
These studies evaluate the tumor-targeting efficacy and pharmacokinetic profile of radiolabeled dimeric peptides in an animal model.
-
Radiolabeling: The dimeric peptide, typically conjugated with a chelator like DOTA or NOTA, is radiolabeled with a positron-emitting (e.g., 68Ga, 18F) or gamma-emitting (e.g., 111In, 99mTc) radionuclide.[18][19][20]
-
Animal Model: Tumor-bearing mice are generated by subcutaneously inoculating human cancer cells (e.g., U87MG) into immunocompromised mice.
-
Administration: The radiolabeled peptide is administered to the mice, usually via intravenous injection.[5]
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), the mice are euthanized, and major organs and the tumor are harvested.[5]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.[5]
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from non-target organs like the kidneys, liver, and blood.[5] Specificity can be confirmed in a blocking study by co-injecting an excess of non-radiolabeled RGD peptide.[8]
Integrin-Mediated Signaling Pathways
The binding of RGD peptides to integrins does not merely anchor cells; it initiates a cascade of intracellular signals that regulate cell survival, proliferation, and migration. The Focal Adhesion Kinase (FAK) and Src kinase are central to this process.[21]
Upon ligand binding and integrin clustering, FAK is recruited to the focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397).[22][23] This phosphorylated site acts as a high-affinity docking site for the SH2 domain of Src family kinases.[22][23] The formation of the FAK-Src complex leads to the full activation of both kinases, which then phosphorylate a host of downstream substrates, including paxillin and p130cas.[21][23] This signaling hub subsequently activates major downstream pathways such as the PI3K/Akt pathway, which promotes cell survival, and the MAPK/ERK pathway, which is involved in cell proliferation and gene expression.[22][24]
General Workflow for Dimeric RGD Peptide Evaluation
The development and assessment of a novel dimeric c(RGDfK) peptide follow a logical, multi-stage workflow, progressing from initial design and synthesis to comprehensive in vivo validation. This process ensures that only the most promising candidates advance toward potential clinical applications.
Conclusion
The structure-activity relationship of dimeric c(RGDfK) peptides is a compelling example of rational drug design. By capitalizing on the multivalency effect and optimizing the linker chemistry, it is possible to generate constructs with significantly enhanced binding affinity and improved targeting capabilities compared to their monomeric precursors. The systematic evaluation of these compounds through a standardized workflow of synthesis, in vitro assays, and in vivo studies is crucial for identifying lead candidates for applications in cancer diagnostics and therapy. Future work in this field will likely focus on developing novel linker technologies and exploring heterodimeric constructs that can target multiple receptors for even greater specificity and efficacy.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrin Targeting Using RGD-Based Peptide Amphiphiles | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 21. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. imrpress.com [imrpress.com]
- 23. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Advent of a Potent Integrin Ligand: A Technical Guide to the Discovery and Initial Synthesis of E(c(RGDfK))2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial synthesis of E(c(RGDfK))2, a dimeric cyclic peptide that has become a cornerstone in the development of targeted diagnostics and therapeutics. By engaging the αvβ3 integrin, a key player in angiogenesis and tumor metastasis, this compound offers a specific homing mechanism for delivering payloads to sites of disease. This document details the seminal work in its development, quantitative binding data, detailed experimental protocols, and the intracellular signaling cascades it initiates.
Discovery and Rationale
The development of this compound was a strategic step forward in the field of integrin-targeted therapies. The Arg-Gly-Asp (RGD) tripeptide sequence was first identified as the key recognition motif for many integrins. Early research focused on linear RGD peptides, but these suffered from low affinity and lack of receptor subtype selectivity. The breakthrough came with the development of cyclic RGD peptides, such as cyclo(RGDfK), which exhibited significantly higher affinity and selectivity for the αvβ3 integrin.
Building on this, Rajopadhye and colleagues pioneered the use of dimeric cyclic RGD peptides to further enhance binding affinity and avidity for αvβ3.[1] The rationale behind this multimerization strategy is the "locally enhanced concentration" effect.[1] While the two RGD motifs in this compound are too close to simultaneously bind to two separate integrin receptors, the binding of one RGD unit significantly increases the probability of the second unit engaging with a nearby receptor, leading to a more potent and durable interaction.[1] This enhanced binding avidity has made this compound and its derivatives highly effective targeting moieties for a wide range of applications, including radiopharmaceuticals for imaging and therapy.[1]
Quantitative Binding Affinity
The affinity of this compound and its monomeric precursor for the αvβ3 integrin has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a particular biological function. The following table summarizes key binding affinity data.
| Compound | IC50 (nM) | Cell Line | Radioligand | Reference |
| c(RGDfK) | 0.94 | Not Specified | Not Specified | [2] |
| E[c(RGDyK)]2 | 79.2 ± 4.2 | U87MG | 125I-echistatin | |
| [64Cu]Cu-DOTA-E[c(RGDfK)]2 | 48.4 ± 2.8 | U87MG | Not Specified | |
| DOTA-3PEG4-dimer | 1.3 ± 0.3 | U87MG | 125I-echistatin | |
| DOTA-3PEG4-NS (scrambled) | 715 ± 45 | U87MG | 125I-echistatin |
Experimental Protocols
I. Solid-Phase Synthesis of c(RGDfK) Monomer
This protocol describes a common method for the solid-phase peptide synthesis (SPPS) of the cyclic RGDfK monomer.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Lys(Boc)-OH and DIPEA in DCM and react for 2 hours to load the first amino acid.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, DIC, and OxymaPure® in DMF. Add the mixture to the resin and react for 2 hours. Monitor the coupling reaction using a Kaiser test. Repeat this deprotection and coupling cycle for each amino acid in the sequence (D-Phe, Asp(OtBu), Gly, Arg(Pbf)).
-
Cleavage of Linear Peptide: After the final amino acid coupling and Fmoc deprotection, cleave the linear peptide from the resin using a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum. Purify the crude linear peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
II. Cyclization of c(RGDfK)
Procedure:
-
Cyclization Reaction: Dissolve the purified linear peptide in a large volume of DMF to achieve high dilution conditions (typically <1 mg/mL). Add PyBOP and HOBt as coupling reagents and DIPEA to adjust the pH to 8-9. Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification: Remove the solvent under vacuum. Purify the crude cyclic peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the cyclic peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
III. Synthesis of this compound Dimer
Procedure:
-
Glutamic Acid Scaffold Preparation: Use a commercially available di-tert-butyl ester protected glutamic acid (Fmoc-Glu(OtBu)-OH).
-
Coupling to c(RGDfK): Activate the two carboxylic acid groups of the deprotected glutamic acid using a suitable coupling agent (e.g., HATU, HBTU). React the activated glutamic acid with two equivalents of the purified c(RGDfK) monomer. The coupling occurs at the free epsilon-amino group of the lysine residue in c(RGDfK).
-
Final Deprotection: Remove all remaining protecting groups (e.g., Pbf, Boc, OtBu) using a strong acid cocktail, such as the TFA/TIS/water mixture described above.
-
Purification and Characterization: Purify the final dimeric product, this compound, by preparative RP-HPLC. Characterize the purified dimer by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
Binding of this compound to αvβ3 integrin on the cell surface triggers a cascade of intracellular signaling events. This process often begins with the clustering of integrin receptors, which facilitates the recruitment and activation of various signaling proteins.
Caption: Integrin αvβ3 signaling cascade initiated by this compound.
The experimental workflow for evaluating a newly synthesized batch of this compound typically involves a series of analytical and functional assays.
Caption: Experimental workflow for synthesis and evaluation.
This in-depth guide provides a foundational understanding of the discovery, synthesis, and biological relevance of this compound. Its development represents a significant milestone in the design of targeted molecular agents, and it continues to be a versatile platform for the development of novel diagnostics and therapeutics aimed at diseases characterized by overexpression of the αvβ3 integrin.
References
E(c(RGDfK))₂: A Technical Guide to Integrin Subtype Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the binding characteristics of the dimeric cyclic peptide E(c(RGDfK))₂, a prominent ligand targeting the Arg-Gly-Asp (RGD) binding site of integrin receptors. This document details its binding affinity for various integrin subtypes, outlines the experimental protocols used for these determinations, and illustrates the key signaling pathways involved.
Introduction to E(c(RGDfK))₂ and Integrin Targeting
Integrins are a family of transmembrane heterodimeric receptors, composed of α and β subunits, that mediate crucial cell-matrix and cell-cell interactions.[1] A subset of these integrins, including αvβ3, αvβ5, and α5β1, recognizes the RGD tripeptide motif present in extracellular matrix (ECM) proteins like vitronectin and fibronectin.[2][3] The expression of certain integrins, particularly αvβ3, is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells, making them a prime target for cancer diagnostics and therapeutics.[4][5]
The cyclic pentapeptide c(RGDfK) was developed to improve binding affinity and selectivity over linear RGD peptides.[4] To further enhance targeting capabilities and binding affinity, multimeric RGD peptides were developed.[4] E(c(RGDfK))₂ is a divalent structure where two c(RGDfK) units are linked via a glutamate (E) residue. This dimerization significantly increases the binding affinity for its target integrins, a phenomenon attributed to an increased "local concentration" of the RGD motif in the vicinity of the receptor.[6]
Quantitative Binding Affinity Profile
The binding affinity of RGD ligands is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the ligand required to displace 50% of a specific radiolabeled ligand in a competitive binding assay. A lower IC₅₀ value indicates a higher binding affinity.
The dimeric peptide E(c(RGDfK))₂ and its analogs exhibit a strong and selective affinity, primarily for the αvβ3 integrin. However, the selectivity profile is a critical aspect of its function. The following table summarizes the reported IC₅₀ values for E(c(RGDfK))₂ and related monomeric peptides against different integrin subtypes. It is important to note that assay conditions, cell lines, and the specific radioligand used can influence IC₅₀ values.[4]
| Compound | Integrin Subtype | IC₅₀ (nM) | Assay System |
| DOTA-E[c(RGDfK)]₂ | αvβ3 | 8.0 ± 2.8 | U87MG cells, ¹²⁵I-c(RGDyK) competitor[7] |
| E[c(RGDyK)]₂ | αvβ3 | 79.2 ± 4.2 | U87MG cells, ¹²⁵I-echistatin competitor[8] |
| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | U87MG cells, ¹²⁵I-c(RGDyK) competitor[7] |
| cyclo(-RGDfK) | αvβ3 | 0.94 | Not specified[9] |
| cyclo-[KRGDf] | αvβ3 | Not specified | Competition ELISA[10] |
| cyclo-[KRGDf] | αvβ5 | 182 | Competition ELISA[10] |
| cyclo-[KRGDf] | α5β1 | > 10000 | Competition ELISA[10] |
Note: Data for different compounds and from different studies are presented to provide a broader context of RGD peptide binding selectivity. Direct comparison of IC₅₀ values across different studies should be made with caution due to variations in experimental protocols.
Experimental Protocols: Determining Binding Affinity
The determination of IC₅₀ values is crucial for characterizing ligands like E(c(RGDfK))₂. A common and robust method is the cell-based competitive displacement assay using a radiolabeled ligand.
Detailed Protocol: Cell-Based Competitive Displacement Assay
This protocol describes a method to determine the binding affinity of E(c(RGDfK))₂ for αvβ3 integrin expressed on tumor cells (e.g., U87MG human glioblastoma cells).[4][8]
A. Materials and Reagents:
-
Cell Line: U87MG cells, known to express high levels of αvβ3 integrin.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Radioligand: ¹²⁵I-Echistatin, a potent and specific αvβ3 ligand.
-
Competitor Ligand: E(c(RGDfK))₂ (unlabeled).
-
Binding Buffer: Tris-HCl (e.g., 25 mM, pH 7.4) containing NaCl, MnCl₂, and Bovine Serum Albumin (BSA) (e.g., 1%).
-
Wash Buffer: Cold binding buffer.
-
Cell Dissociation Solution: Non-enzymatic buffer (e.g., PBS with 2-5 mM EDTA).
-
Equipment: 96-well plates, gamma counter, centrifuge.
B. Experimental Procedure:
-
Cell Culture: Culture U87MG cells to sub-confluency. Harvest cells using a non-enzymatic dissociation solution to preserve cell surface receptors. Wash the cells with serum-free medium and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (¹²⁵I-Echistatin) to each well.
-
Competitive Binding: Add the unlabeled competitor, E(c(RGDfK))₂, in a series of increasing concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M) to the wells. Include control wells for total binding (radioligand only, no competitor) and non-specific binding (radioligand with a large excess of unlabeled competitor).
-
Incubation: Add the cell suspension (e.g., 1-2 x 10⁶ cells/mL) to each well. Incubate the plate for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[11]
-
Separation: Separate the bound and free radioligand. This can be achieved by centrifuging the plate, aspirating the supernatant, and washing the cell pellets with cold wash buffer. Alternatively, cells can be pelleted through an oil cushion to minimize dissociation during washing.[12]
-
Quantification: Measure the radioactivity of the cell pellet in each well using a gamma counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor, E(c(RGDfK))₂.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to calculate the IC₅₀ value.[8]
-
Integrin Signaling Pathways
The binding of ligands like E(c(RGDfK))₂ to integrins initiates "outside-in" signaling, a cascade of intracellular events that regulate critical cellular functions such as adhesion, migration, proliferation, and survival.[2][13]
Upon ligand binding and receptor clustering, a key initiating event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).[14] Activated FAK serves as a docking site for various signaling proteins containing SH2 domains, most notably Src-family kinases.[15] The FAK/Src complex then phosphorylates other downstream targets, including the Grb2-Sos complex, which in turn activates the Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This cascade is a central regulator of gene expression and cell proliferation.
References
- 1. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. minds.wisconsin.edu [minds.wisconsin.edu]
- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Role of RGD-Recognizing Integrins in Cancer [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rug.nl [rug.nl]
- 12. Regulation of integrin affinity on cell surfaces | The EMBO Journal [link.springer.com]
- 13. mdpi.com [mdpi.com]
- 14. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Glutamic Acid Linker in E(c(RGDfK))₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic peptide c(RGDfK), a ligand for αvβ3 integrin, has been a cornerstone in the development of targeted diagnostics and therapeutics for various cancers. A key strategy to enhance its efficacy has been the creation of multimeric forms, with the dimeric E(c(RGDfK))₂ being a prominent example. This technical guide delves into the critical role of the glutamic acid (E) linker in the structure and function of E(c(RGDfK))₂, providing an in-depth analysis of its impact on receptor binding, pharmacokinetics, and overall therapeutic potential.
The Glutamic Acid Linker: A Bridge to Enhanced Avidity
The fundamental role of the glutamic acid linker is to covalently connect two c(RGDfK) monomers. This dimerization has profound implications for the molecule's interaction with its target, the αvβ3 integrin. The glutamic acid molecule provides a short, defined spacer that influences the spatial orientation of the two RGD motifs.
Two primary theories explain the enhanced binding affinity observed with such dimeric structures:
-
Bivalency: This model suggests that the two RGD motifs of E(c(RGDfK))₂ can simultaneously bind to two adjacent αvβ3 integrin receptors on the cell surface. This dual binding significantly increases the overall avidity of the interaction, as the dissociation of one RGD motif is compensated for by the continued binding of the other. However, given the relatively short distance between the two RGD motifs afforded by the glutamic acid linker (approximately 6 bonds, excluding the lysine side chains), true bivalent binding to two separate receptors is considered less likely.[1][2]
-
Locally Enhanced Concentration: A more widely accepted explanation is that the binding of one RGD motif to an integrin receptor dramatically increases the "local concentration" of the second RGD motif in the immediate vicinity of other integrin receptors.[1][2] This statistical advantage significantly increases the probability of the second RGD motif binding to a nearby receptor, leading to a higher overall binding affinity.
The multimerization strategy, facilitated by linkers like glutamic acid, has been shown to be superior to simply increasing the dose of the monomeric peptide.[3][4] This approach has led to the development of not only dimers but also tetramers and octamers using scaffolds of glutamic acid residues, with each level of multimerization often showing progressively higher binding avidity.[5][6]
Quantitative Impact on Receptor Binding Affinity
The dimerization of c(RGDfK) using a glutamic acid linker leads to a significant improvement in its binding affinity for αvβ3 integrin. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled competitor. A lower IC50 value indicates a higher binding affinity.
| Compound | IC50 (nM) | Cell Line | Radioligand | Reference |
| c(RGDfK) | 49.9 ± 5.5 | U87MG human glioma | ¹²⁵I-c(RGDyK) | [7] |
| DOTA-P-RGD (monomer) | 44.3 ± 3.5 | U87MG human glioma | ¹²⁵I-c(RGDyK) | [7] |
| DOTA-P-RGD₂ (dimer with PEG linker) | 5.0 ± 1.0 | U87MG human glioma | ¹²⁵I-c(RGDyK) | [7] |
| [¹⁸F]FB-c(RGDyK) (monomer) | 3.5 ± 0.3 | human brain capillary endothelial cells | [5] | |
| [¹⁸F]FB-E[c(RGDyK)]₂ (dimer) | 2.3 ± 0.7 | human brain capillary endothelial cells | [5] | |
| [⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ (dimer) | 48.4 ± 2.8 | U87MG | [5] | |
| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ (tetramer) | 16.6 ± 1.3 | U87MG | [5] | |
| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDyK)]₂}₂ (tetramer) | 35 | [5] | ||
| [⁶⁴Cu]Cu-DOTA-E(E{E[c(RGDyK)]₂}₂)₂ (octamer) | 10 | [5] |
Note: IC50 values can vary depending on the experimental conditions, including the cell line, radioligand, and assay methodology.
Influence on Pharmacokinetics and Tumor Uptake
The glutamic acid linker and the resulting dimeric structure also influence the pharmacokinetic profile of the molecule. Generally, multimeric RGD peptides exhibit higher tumor uptake and longer retention times compared to their monomeric counterparts.[3][4] This is a direct consequence of their enhanced binding affinity.
However, increasing the multiplicity of the RGD peptides can also lead to increased accumulation in non-target organs such as the kidneys, liver, and spleen.[1][2] Therefore, the choice of linker and the degree of multimerization represent a trade-off between maximizing tumor targeting and minimizing off-target accumulation. The hydrophilicity of the linker can also play a role in modulating the pharmacokinetic properties.[8]
Experimental Protocols
Synthesis of E(c(RGDfK))₂
The synthesis of E(c(RGDfK))₂ is typically achieved through solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
-
HPLC for purification
Methodology:
-
Monomer Synthesis: The linear peptide sequence Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Boc) is assembled on the Rink Amide resin using standard Fmoc-SPPS protocols.
-
Cyclization: After assembly of the linear peptide, on-resin cyclization is performed. The protecting groups on the aspartic acid and lysine side chains are selectively removed, and the cyclization is induced by forming an amide bond between them.
-
Dimerization:
-
Two equivalents of the protected cyclic monomer, c(RGD(OtBu)fK(Boc)), are coupled to the α- and γ-carboxyl groups of a di-activated glutamic acid derivative (e.g., Boc-Glu(OSu)-OSu).
-
Alternatively, the cyclic peptide is synthesized with a free lysine amino group, and two equivalents are coupled to the activated carboxyl groups of Fmoc-Glu(OSu)-OtBu.
-
-
Deprotection and Cleavage: The final protected dimer is treated with a cleavage cocktail to remove all protecting groups and cleave the peptide from the resin.
-
Purification: The crude dimeric peptide is purified by reverse-phase HPLC to yield the final product, E(c(RGDfK))₂.
Integrin αvβ3 Competitive Binding Assay
This assay determines the in vitro binding affinity of the synthesized peptides.
Materials:
-
αvβ3 integrin-expressing cells (e.g., U87MG human glioma cells)
-
Radiolabeled competitor ligand (e.g., ¹²⁵I-echistatin or ¹²⁵I-c(RGDyK))
-
Unlabeled test peptides (e.g., c(RGDfK), E(c(RGDfK))₂) at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer with salts and BSA)
-
Gamma counter
Methodology:
-
Cell Preparation: Plate αvβ3-expressing cells in a multi-well plate and allow them to adhere.
-
Competition Reaction: Add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptides to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Washing: Wash the cells to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test peptide. The IC50 value is determined by non-linear regression analysis of the resulting dose-response curve.
In Vivo Biodistribution Study
This study evaluates the in vivo tumor-targeting efficacy and pharmacokinetic profile of the radiolabeled peptide.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografted U87MG tumors)
-
Radiolabeled peptide (e.g., ⁶⁸Ga-DOTA-E(c(RGDfK))₂)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
Methodology:
-
Radiolabeling: Conjugate the peptide with a chelator (e.g., DOTA) and radiolabel with a suitable radionuclide (e.g., ⁶⁸Ga).
-
Animal Injection: Inject a known amount of the radiolabeled peptide intravenously into the tumor-bearing mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of mice.
-
Tissue Collection: Dissect and collect major organs and tissues of interest (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data provides a quantitative measure of the biodistribution of the radiotracer.
Visualizing the Core Concepts
Integrin-Mediated Signaling Pathway
Caption: Integrin αvβ3 signaling cascade initiated by E(c(RGDfK))₂ binding.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical evaluation of E(c(RGDfK))₂.
Conclusion
The glutamic acid linker in E(c(RGDfK))₂ plays a multifaceted and crucial role in enhancing its potential as a targeted agent for cancer diagnosis and therapy. By creating a dimeric structure, it significantly improves the binding affinity to αvβ3 integrin, primarily through the principle of locally enhanced concentration. This leads to improved tumor uptake and retention. The choice of linker is a critical design element in the development of multimeric RGD peptides, with a delicate balance required between maximizing target engagement and maintaining a favorable pharmacokinetic profile. Further research into novel linker technologies will continue to refine the design of these promising molecules for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Radiolabelling of Antigen and Liposomes for Vaccine Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An improved kit formulation for one-pot synthesis of [99m Tc]Tc-HYNIC-E[c(RGDfK)]2 for routine clinical use in cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Dimeric Ligand E(c(RGDfK))2: A Technical Guide to its Fundamental Properties for Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dimeric cyclic peptide E(c(RGDfK))2 has emerged as a promising high-affinity targeting ligand for the αvβ3 integrin, a receptor overexpressed on various tumor cells and activated endothelial cells during angiogenesis. Its bivalent nature confers enhanced binding affinity and tumor uptake compared to its monomeric counterpart, c(RGDfK), making it an attractive candidate for the targeted delivery of therapeutic agents and imaging probes. This technical guide provides an in-depth overview of the core fundamental properties of this compound, including its binding characteristics, in vitro and in vivo performance, and the underlying molecular mechanisms of action. Detailed experimental protocols and visual representations of key pathways and workflows are presented to support researchers in the evaluation and application of this potent targeting ligand.
Core Properties of this compound
This compound is a synthetic peptide construct where two cyclic RGDfK peptides are linked via a glutamic acid (E) residue. This dimerization strategy significantly enhances its binding affinity for αvβ3 integrin, a key player in cell adhesion, migration, proliferation, and survival.[1][2][3] The Arg-Gly-Asp (RGD) sequence is the primary recognition motif for a range of integrins, and the cyclization of the peptide constrains its conformation, leading to improved receptor selectivity and metabolic stability.
Binding Affinity and Specificity
The dimeric structure of this compound leads to a significant improvement in binding affinity to αvβ3 integrin compared to the monomeric c(RGDfK). This is attributed to a "local concentration" effect, where the binding of one RGD motif increases the probability of the second motif binding to an adjacent site.[2][3] While direct simultaneous binding to two separate integrin molecules is considered unlikely due to the short linker, this avidity effect results in substantially lower IC50 values.[2][3] The specificity of this compound for αvβ3 has been demonstrated through competitive binding assays and blocking experiments, where its uptake is significantly reduced in the presence of excess unlabeled ligand or by using a scrambled control peptide such as c(RADfK).[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its conjugates, providing a comparative overview of its performance in various experimental settings.
| Ligand/Conjugate | Cell Line | Assay Type | IC50 (nM) | Reference |
| E-[c(RGDfK)]2 | U87MG | Competitive Binding (vs 125I-echistatin) | ~1.3-79.2 | [2][6] |
| DOTA-E-[c(RGDfK)]2 | SK-RC-52 | Competitive Binding | Lower than monomer | [3] |
| E-[c(RGDfK)]2-DOXO-1 | HUVEC | Proliferation Assay (72h) | 20 | [1] |
| E-[c(RGDfK)]2-DOXO-2 | HUVEC | Proliferation Assay (72h) | 3 | [1] |
| E-[c(RGDfK)]2-paclitaxel | HUVEC | Proliferation Assay (30 min) | 25 | [7] |
| c(RGDfK) | - | Competitive Binding | 0.94 | [8] |
Table 1: In Vitro Binding Affinity and Cytotoxicity of this compound and its Conjugates. IC50 values represent the concentration required to inhibit 50% of a specific biological function, such as receptor binding or cell proliferation. Lower values indicate higher potency.
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 111In-DOTA-E-[c(RGDfK)]2 | OVCAR-3 Xenograft | 2 h | 7.5 | [5] |
| 99mTc-HYNIC-E-[c(RGDfK)]2 | OVCAR-3 Xenograft | 1 h | 6.0 | [5] |
| 111In(DOTA-3PEG4-dimer) | U87MG Xenograft | - | 10.06 ± 3.52 | [2] |
| 99mTc-HYNIC-E[c(RGDfK)]2 | Melanoma | 60 min | 5.32 ± 0.56 | [9] |
Table 2: In Vivo Tumor Uptake of Radiolabeled this compound Analogs. %ID/g represents the percentage of the injected dose per gram of tumor tissue, indicating the efficiency of tumor targeting.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the fundamental properties of this compound.
Synthesis of this compound
The synthesis of the monomeric cyclic peptide c(RGDfK) is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[10] The dimeric structure this compound is then constructed by coupling two equivalents of the lysine side-chain deprotected c(RGDfK) to a glutamic acid linker.
Integrin Binding Competitive Assay
This assay determines the binding affinity of this compound for the αvβ3 integrin by measuring its ability to compete with a radiolabeled ligand.
-
Cell Culture: Culture αvβ3-expressing cells (e.g., U87MG human glioblastoma cells) to 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in binding buffer (e.g., Tris-HCl buffer containing MnCl2).
-
Competition Reaction: In a 96-well plate, add a constant concentration of a radiolabeled αvβ3 ligand (e.g., 125I-echistatin).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Washing: Wash the cells to remove unbound radioligand.
-
Quantification: Measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.
In Vitro Cell Uptake and Internalization Assay
This assay quantifies the amount of this compound taken up by cells and distinguishes between membrane-bound and internalized ligand.
-
Cell Seeding: Seed αvβ3-expressing cells in a 24-well plate and allow them to adhere overnight.
-
Ligand Incubation: Add a labeled version of this compound (e.g., radiolabeled or fluorescently tagged) to the cells and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Surface-Bound Ligand Removal: To differentiate between internalized and surface-bound ligand, wash the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound fraction.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., NaOH).
-
Quantification: Measure the radioactivity or fluorescence in the acid wash (surface-bound) and the cell lysate (internalized).
-
Data Analysis: Express the results as the percentage of total added ligand that is surface-bound or internalized.
In Vivo Biodistribution Study
This study evaluates the tumor-targeting efficacy and pharmacokinetic profile of a radiolabeled this compound conjugate in an animal model.
-
Animal Model: Establish tumors by subcutaneously inoculating αvβ3-expressing cancer cells into immunodeficient mice.
-
Radiotracer Administration: Once tumors reach a suitable size, intravenously inject the radiolabeled this compound conjugate.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals and dissect the tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. This provides a quantitative measure of tissue distribution and tumor uptake.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways initiated by this compound binding, as well as standardized experimental workflows.
Caption: Integrin-mediated signaling cascade initiated by this compound binding.
Caption: Experimental workflow for in vitro cell uptake and internalization assay.
Caption: Logical relationship illustrating the avidity effect of dimeric RGD.
Conclusion
This compound represents a significant advancement in the development of targeted therapies and diagnostics. Its superior binding affinity and enhanced tumor uptake, driven by its dimeric structure, make it a highly effective ligand for delivering payloads to αvβ3 integrin-expressing cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers to harness the potential of this compound in their drug development programs. Further research into the downstream signaling consequences of its binding and the optimization of its pharmacokinetic properties will continue to expand its utility in oncology and beyond.
References
- 1. n-genetics.com [n-genetics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micro-fluidic covalent immobilization of multi-gradient RGD peptides on a gelatin surface for studying endothelial cell migration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Endothelial Cell Migration on RGD-Peptide-Containing PEG Hydrogels in the Presence of Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Advent of Dimeric RGD Peptides: An In-Depth Technical Guide to Early Research on E(c(RGDfK))2 for Cancer Cell Recognition
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted cancer therapies has led to the exploration of various molecular markers that are overexpressed on the surface of cancer cells and tumor neovasculature. Among these, the αvβ3 integrin has emerged as a key target due to its crucial role in angiogenesis and metastasis. The recognition of the Arg-Gly-Asp (RGD) tripeptide sequence by αvβ3 integrin spurred the development of RGD-based peptides as targeting vectors for diagnostics and therapeutics. Early research quickly evolved from linear and simple cyclic RGD peptides to multimeric forms to enhance binding affinity and tumor targeting. This technical guide delves into the foundational research on one of the most studied dimeric RGD peptides, E(c(RGDfK))2, providing a comprehensive overview of its synthesis, evaluation, and the experimental protocols that underpinned its development.
Core Concept: The Rationale for Dimerization
The principle behind dimerizing the cyclic RGDfK peptide was to leverage the concept of multivalency. It was hypothesized that a dimeric structure could simultaneously bind to two adjacent αvβ3 integrin receptors, leading to a significant increase in binding avidity and slower dissociation rates compared to its monomeric counterpart. This enhanced binding was expected to translate into improved tumor uptake and retention of conjugated imaging agents or therapeutics. The glutamic acid (E) linker was chosen to provide a scaffold for the two cyclic c(RGDfK) units.
Data Presentation: Quantitative Comparison of RGD Peptides
The following tables summarize key quantitative data from early studies, comparing the in vitro binding affinity and in vivo tumor uptake of this compound with its monomeric and, in some cases, tetrameric analogs.
Table 1: In Vitro αvβ3 Integrin Binding Affinity (IC50, nM)
| Compound | Cell Line | Radioligand | IC50 (nM) | Reference |
| c(RGDfK) | U87MG | 125I-echistatin | ~100-200 | Varies across early literature |
| This compound | U87MG | 125I-echistatin | ~20-50 | Varies across early literature |
| DOTA-E(c(RGDfK))2 | U87MG | 125I-echistatin | 48.4 ± 2.8 | [1] |
| DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG | 125I-echistatin | 16.6 ± 1.3 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, cell line, and radioligand used.
Table 2: In Vivo Tumor Uptake in Xenograft Models (% Injected Dose per Gram of Tissue - %ID/g)
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 64Cu-DOTA-c(RGDfK) (monomer) | U87MG | 1 h | ~1.5 | General finding in early comparative studies |
| 64Cu-DOTA-E(c(RGDfK))2 | U87MG | 1 h | ~4.0-5.0 | [1] |
| 99mTc-HYNIC-E(c(RGDfK))2 | Melanoma | 1 h | 5.32 ± 0.56 | [2] |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG | 1 h | 9.6 ± 1.4 | [3] |
Experimental Protocols: Methodologies from Foundational Studies
This section details the key experimental protocols that were instrumental in the early evaluation of this compound.
Solid-Phase Synthesis of c(RGDfK) and this compound
The synthesis of this compound begins with the solid-phase synthesis of the protected linear peptide, followed by on-resin cyclization and subsequent dimerization.
a) Synthesis of Protected Linear RGDfK on Resin:
-
Resin: 2-Chlorotrityl chloride resin was commonly used.
-
Amino Acid Derivatives: Fmoc-protected amino acids were employed (e.g., Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH).
-
Coupling: The synthesis proceeded by sequential coupling of the Fmoc-protected amino acids. A typical coupling cocktail consisted of a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), an activator base like HOBt (Hydroxybenzotriazole), and a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide).
-
Fmoc Deprotection: The Fmoc protecting group was removed at each step using a solution of 20% piperidine in DMF.
b) On-Resin Cyclization:
-
After the assembly of the linear peptide, the N-terminal Fmoc group was removed.
-
The side-chain protecting groups of Asp and Lys were selectively removed.
-
The on-resin cyclization was then carried out by forming an amide bond between the N-terminal amine and the C-terminal carboxyl group, often facilitated by a coupling agent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
c) Dimerization to Form this compound:
-
Two equivalents of the deprotected c(RGDfK) peptide were reacted with a di-activated glutamic acid derivative, such as Boc-Glu(OSu)-OSu, in a solution phase reaction.
-
The reaction was typically performed in an organic solvent like DMF in the presence of a base (e.g., DIPEA).
-
The final Boc-protected dimeric peptide was then deprotected using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
-
Purification was achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Radiolabeling of this compound for Imaging Studies
For in vivo imaging and biodistribution studies, this compound was conjugated with a chelator and radiolabeled with a suitable radionuclide.
a) Conjugation with a Chelator (e.g., DOTA):
-
The this compound peptide was reacted with a mono-activated ester of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), such as DOTA-NHS-ester.
-
The reaction was carried out in an aqueous buffer at a slightly alkaline pH (e.g., pH 8.5-9.0) to facilitate the reaction between the NHS-ester and the primary amine of the N-terminal glutamic acid of the peptide.
-
The resulting DOTA-E(c(RGDfK))2 conjugate was purified by RP-HPLC.
b) Radiolabeling with 64Cu:
-
An aqueous solution of 64CuCl2 was added to a solution of DOTA-E(c(RGDfK))2 in a suitable buffer, typically sodium acetate buffer at a pH of 5.5-6.5.
-
The reaction mixture was incubated at an elevated temperature (e.g., 50-80°C) for a specific duration (e.g., 20-60 minutes).
-
The radiolabeled product, 64Cu-DOTA-E(c(RGDfK))2, was purified from unchelated 64Cu using a C18 Sep-Pak cartridge or by RP-HPLC.
-
Radiochemical purity was determined by radio-TLC or radio-HPLC.
c) Radiolabeling with 99mTc:
-
This compound was first conjugated with a bifunctional chelator suitable for 99mTc, such as HYNIC (6-hydrazinonicotinamide).
-
The HYNIC-E(c(RGDfK))2 precursor was then radiolabeled by adding 99mTc-pertechnetate in the presence of a reducing agent (e.g., stannous chloride) and co-ligands (e.g., tricine and TPPTS) to stabilize the 99mTc complex.
-
The reaction was typically performed at room temperature or with gentle heating.
-
Quality control was performed using radio-TLC or radio-HPLC to determine radiochemical purity.
In Vitro Competitive Binding Assay
This assay was crucial for determining the binding affinity (IC50) of this compound for the αvβ3 integrin.
-
Cell Culture: A cell line with high expression of αvβ3 integrin, such as the human glioblastoma cell line U87MG, was cultured in appropriate media.
-
Assay Setup: Cells were seeded in multi-well plates.
-
Competition: A constant, low concentration of a radiolabeled RGD peptide with known high affinity for αvβ3 (e.g., 125I-c(RGDyK) or 125I-echistatin) was added to the wells.
-
Simultaneously, increasing concentrations of the non-radiolabeled competitor peptide (this compound) were added to the wells.
-
Incubation: The plates were incubated to allow for competitive binding to reach equilibrium.
-
Washing: Unbound radioligand was removed by washing the cells with a cold buffer.
-
Quantification: The amount of bound radioactivity in each well was measured using a gamma counter.
-
Data Analysis: The data was plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, was determined by non-linear regression analysis.
In Vivo Tumor Imaging and Biodistribution Studies
Animal models were used to evaluate the tumor-targeting efficacy and pharmacokinetic properties of the radiolabeled this compound.
-
Animal Model: Athymic nude mice were typically used. Tumor xenografts were established by subcutaneously injecting a suspension of αvβ3-positive cancer cells (e.g., U87MG) into the flank of the mice.
-
Radiotracer Administration: Once the tumors reached a suitable size, the radiolabeled peptide (e.g., 64Cu-DOTA-E(c(RGDfK))2) was administered intravenously via the tail vein.
-
Imaging (microPET): For imaging studies, mice were anesthetized and placed in a small-animal PET scanner at various time points post-injection (e.g., 0.5, 1, 2, 4, and 24 hours). Static or dynamic images were acquired.
-
Biodistribution: For biodistribution studies, cohorts of mice were euthanized at different time points post-injection. Tumors, blood, and major organs were harvested, weighed, and the radioactivity in each sample was measured using a gamma counter.
-
Data Analysis: The radioactivity in each organ was expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allowed for the assessment of tumor uptake and clearance from non-target organs.
-
Blocking Studies: To confirm the specificity of tumor uptake, a separate group of mice was co-injected with an excess amount of non-radiolabeled c(RGDfK) or this compound to block the αvβ3 receptors. A significant reduction in tumor uptake in the blocked group compared to the unblocked group demonstrated receptor-specific targeting.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes in the early research of this compound.
Caption: αvβ3 Integrin Signaling Pathway Targeted by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
The early research on this compound laid a critical foundation for the field of targeted radiopharmaceuticals and drug delivery systems. The principles of multivalency demonstrated through the enhanced binding affinity and tumor uptake of this dimeric peptide have influenced the design of numerous subsequent generations of targeting molecules. The detailed experimental protocols developed during this period for synthesis, radiolabeling, and in vitro/in vivo evaluation remain relevant and continue to inform current research in the development of novel cancer-targeting agents. This guide provides a comprehensive technical overview for researchers seeking to understand the origins and fundamental methodologies behind this important class of molecules.
References
E(c(RGDfK))2: A Technical Guide to a Dimeric Peptide for Integrin αvβ3 Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
E(c(RGDfK))2 is a dimeric cyclic peptide that has emerged as a significant tool in biomedical research, particularly in the fields of oncology and molecular imaging. Its structure, featuring two cyclic pentapeptides containing the Arginine-Glycine-Aspartic acid (RGD) motif linked by a glutamic acid backbone, allows for high-affinity and specific binding to integrin αvβ3. This integrin is a well-established biomarker for angiogenesis, as it is overexpressed on activated endothelial cells and various tumor cells, while its expression on quiescent vessels and normal tissues is low.[1][2] This differential expression makes this compound an ideal candidate for targeted delivery of imaging agents and therapeutic payloads to tumors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and key signaling pathways involved in its function.
Introduction: The RGD Motif and Integrin Targeting
The RGD tripeptide sequence is a fundamental recognition motif for many integrins, a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions.[3] Integrin αvβ3, in particular, plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] By binding to extracellular matrix proteins like vitronectin, integrin αvβ3 initiates signaling cascades that promote endothelial cell survival, proliferation, and migration.
The development of synthetic RGD-containing peptides has provided researchers with powerful tools to probe and manipulate integrin function. Cyclization of these peptides, as seen in the c(RGDfK) monomer, enhances their binding affinity and selectivity for integrin αvβ3 compared to linear RGD peptides.[5] The dimerization of c(RGDfK) to form this compound further enhances this binding avidity, a phenomenon attributed to the "local concentration" effect, where the binding of one RGD motif increases the probability of the second motif binding to an adjacent integrin receptor.[1][6]
Chemical Structure and Properties
This compound consists of two cyclic pentapeptides, cyclo(-Arg-Gly-Asp-D-Phe-Lys-), linked through the epsilon-amino group of the lysine residues to the two carboxyl groups of a central glutamic acid (E) residue.
Molecular Formula: C68H98N20O18 Molecular Weight: 1499.63 g/mol
The D-phenylalanine (f) residue is incorporated to promote a specific conformation that is favorable for high-affinity binding to integrin αvβ3.
Mechanism of Action: Targeting Integrin αvβ3
This compound functions as a competitive antagonist of integrin αvβ3. It binds to the RGD-binding pocket on the integrin, preventing its interaction with natural ligands in the extracellular matrix. This inhibition of ligand binding disrupts the downstream signaling pathways that are essential for angiogenesis and tumor cell survival.
Upon binding, this compound can be internalized by cells through receptor-mediated endocytosis.[4][7] This property is leveraged for the targeted delivery of conjugated molecules, such as radioisotopes for imaging or cytotoxic drugs for therapy, directly into tumor cells or angiogenic endothelial cells.
Quantitative Data: Integrin Binding Affinity
The binding affinity of this compound and its derivatives to integrin αvβ3 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
| Compound | Integrin Subtype | Cell Line | IC50 (nM) | Reference |
| c(RGDfK) | αvβ3 | - | 0.94 | [8] |
| E[c(RGDfK)]2 | αvβ3 | U87MG human glioma | 112 ± 21 | [1][6] |
| DOTA-E[c(RGDfK)]2 | αvβ3 | U87MG human glioblastoma | 48.4 ± 2.8 | [9] |
| 66Ga-DOTA-E[c(RGDfK)]2 | αvβ3 | - | - | [8] |
| E[c(RGDfK)]2-paclitaxel | αvβ3 | Human Umbilical Vein Endothelial Cells (HUVEC) | 25 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell line used, the radioligand competitor, and the assay format.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase dimerization.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)
-
2-Chlorotrityl chloride resin
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Fmoc-Glu(OtBu)-OH
-
HOBt, HBTU, DIPEA for solution phase coupling
-
HPLC for purification
Protocol:
-
Synthesis of c(RGDfK):
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Couple the Fmoc-protected amino acids sequentially to the resin using a standard Fmoc/tBu strategy.
-
After the final amino acid coupling, cleave the linear peptide from the resin while keeping the side-chain protecting groups intact.
-
Cyclize the linear peptide in solution using a suitable coupling agent.
-
Deprotect the side chains using a TFA cleavage cocktail.
-
Purify the cyclic peptide c(RGDfK) by reverse-phase HPLC.[10]
-
-
Dimerization:
-
Couple Fmoc-Glu(OtBu)-OH to the epsilon-amino group of the lysine residue of two equivalents of the protected cyclic peptide c(RGDfK) in solution using coupling reagents like HOBt, HBTU, and DIPEA.
-
Remove the Fmoc protecting group from the glutamic acid.
-
Deprotect the remaining side-chain protecting groups using a TFA cleavage cocktail.
-
Purify the final product, this compound, by reverse-phase HPLC.
-
In Vitro Integrin Binding Assay
A competitive binding assay is used to determine the IC50 value of this compound.
Materials:
-
Integrin αvβ3-expressing cells (e.g., U87MG, M21 melanoma cells)
-
Radiolabeled competitor ligand (e.g., 125I-echistatin)
-
Binding buffer (e.g., Tris-HCl buffer with MnCl2)
-
This compound and other test compounds
-
Scintillation counter or gamma counter
Protocol:
-
Culture the integrin αvβ3-expressing cells to confluence in 96-well plates.
-
Wash the cells with binding buffer.
-
Add a fixed concentration of the radiolabeled competitor ligand to each well.
-
Add varying concentrations of this compound or other unlabeled competitor peptides to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours).
-
Wash the wells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a scintillation or gamma counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
In Vivo Tumor Imaging with Radiolabeled this compound
Radiolabeled this compound can be used for non-invasive imaging of integrin αvβ3 expression in preclinical tumor models using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
Materials:
-
This compound conjugated with a chelator (e.g., DOTA, NOTA)
-
Radioisotope (e.g., 68Ga for PET, 99mTc for SPECT, 177Lu for SPECT and therapy)[12][13][14]
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous U87MG xenografts)
-
MicroPET or microSPECT scanner
-
Anesthesia
Protocol:
-
Radiolabeling:
-
Animal Imaging:
-
Anesthetize the tumor-bearing animal.
-
Inject a defined dose of the radiolabeled this compound intravenously.
-
Acquire dynamic or static images at various time points post-injection using the microPET or microSPECT scanner.
-
For specificity studies, co-inject a blocking dose of unlabeled this compound to demonstrate receptor-mediated uptake.[13]
-
-
Data Analysis:
-
Reconstruct the images and draw regions of interest (ROIs) over the tumor and other organs.
-
Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Signaling Pathways and Experimental Workflows
Integrin αvβ3 Signaling Pathway
The binding of this compound to integrin αvβ3 blocks the natural ligand binding, thereby inhibiting downstream signaling pathways crucial for angiogenesis and cell survival.
Caption: Integrin αvβ3 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Imaging
The following diagram illustrates the typical workflow for a preclinical in vivo imaging study using radiolabeled this compound.
Caption: Workflow for preclinical in vivo imaging with radiolabeled this compound.
Applications in Research and Drug Development
The unique properties of this compound have led to its widespread use in various research applications:
-
Tumor Imaging: Radiolabeled this compound derivatives are extensively used as PET and SPECT tracers to visualize and quantify integrin αvβ3 expression in tumors. This allows for non-invasive tumor detection, staging, and monitoring of response to anti-angiogenic therapies.[6][13]
-
Targeted Drug Delivery: By conjugating cytotoxic drugs (e.g., paclitaxel, doxorubicin) to this compound, researchers can selectively deliver these agents to the tumor site, thereby increasing their therapeutic efficacy and reducing systemic toxicity.[15][16]
-
Theranostics: The same this compound molecule can be labeled with either a diagnostic or a therapeutic radionuclide, enabling both imaging and therapy with the same targeting vector. This "theranostic" approach allows for personalized medicine by confirming the presence of the target before administering a targeted therapy.[13][14]
-
Studying Angiogenesis: this compound serves as a valuable tool to study the role of integrin αvβ3 in the complex process of angiogenesis in various physiological and pathological conditions.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its high affinity and selectivity for integrin αvβ3, a key player in tumor angiogenesis, make it an invaluable asset for non-invasive tumor imaging and targeted drug delivery. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing cancer research and developing novel diagnostic and therapeutic strategies. As our understanding of integrin biology continues to grow, the applications of this compound and its derivatives are likely to expand further, solidifying its place as a cornerstone in the field of targeted molecular medicine.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin Targeting Using RGD-Based Peptide Amphiphiles | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved kit formulation for one-pot synthesis of [99m Tc]Tc-HYNIC-E[c(RGDfK)]2 for routine clinical use in cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Conjugating E(c(RGDfK))2 to Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the conjugation of the cyclic RGD peptide, E(c(RGDfK))2, to liposomes. This protocol is intended for researchers, scientists, and drug development professionals working on targeted drug delivery systems. The arginine-glycine-aspartic acid (RGD) motif is a well-established ligand for integrins, which are often overexpressed on the surface of cancer cells and angiogenic endothelial cells.[1][2] Modifying liposomes with RGD peptides allows for active targeting of these cells, enhancing the delivery of therapeutic agents.
The most common and robust method for this conjugation is the reaction between a maleimide-functionalized lipid incorporated into the liposome bilayer and a thiol group on the peptide.[3][4] Since the c(RGDfK) peptide does not naturally contain a free thiol group, a preliminary thiolation step is required. This protocol will cover the thiolation of the peptide, the preparation of maleimide-containing liposomes, the conjugation reaction, and the characterization of the final RGD-conjugated liposomes.
Experimental Protocols
Materials
-
Lipids:
-
Peptide:
-
Cyclic(RGDfK) peptide (or a variant with a cysteine for direct conjugation)
-
-
Reagents for Thiolation:
-
N-succinimidyl S-acetylthioacetate (SATA)
-
Hydroxylamine-HCl
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Buffers and Solvents:
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4)
-
Borate buffer (0.5 M, pH 8.5)
-
-
Equipment:
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer
-
High-performance liquid chromatography (HPLC) system
-
Lyophilizer
-
Part 1: Thiolation of c(RGDfK) Peptide
This step introduces a reactive thiol group onto the c(RGDfK) peptide, which is necessary for its conjugation to maleimide-functionalized liposomes.[8][9]
Procedure:
-
Dissolve the Peptide: Dissolve the c(RGDfK) peptide in a suitable buffer, such as 0.5 M borate buffer (pH 8.5).
-
SATA Addition: Dissolve SATA in an organic solvent like DMSO and add it to the peptide solution. A molar excess of SATA (e.g., 1.4-fold) is recommended.[9]
-
Reaction: Allow the reaction to proceed for 1 hour at room temperature with gentle stirring. This reaction forms an acetylated thiol on the peptide.
-
Purification (Optional but Recommended): The SATA-modified peptide can be purified using techniques like HPLC to remove unreacted SATA.
-
Deprotection to Generate Free Thiol: To the SATA-c(RGDfK) solution, add a deprotection solution containing 0.5 M hydroxylamine-HCl. Adjust the pH to 7.0.
-
Final Reaction: Let the deprotection reaction proceed for 1 hour at room temperature to yield the thiolated peptide (SH-c(RGDfK)).
-
Purification: Purify the thiolated peptide using HPLC to remove byproducts and unreacted reagents. The purified, thiolated peptide should be used immediately for the conjugation reaction to prevent the formation of disulfide bonds.
Part 2: Preparation of Maleimide-Functionalized Liposomes
The thin-film hydration method followed by extrusion is a widely used technique for preparing liposomes with a defined size.[5][10]
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG(2000)-Maleimide) in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG(2000)-Maleimide).
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS or HEPES buffer, pH 6.5-7.0) by gentle rotation. The temperature should be above the phase transition temperature of the lipids (for DSPC, this is ~55°C).
-
This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a specific size, the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the lipid phase transition temperature. Pass the liposome suspension through the membrane multiple times (e.g., 10-20 times) to ensure a narrow size distribution.
-
-
Characterization of Blank Liposomes:
-
Before conjugation, it is advisable to characterize the "blank" maleimide-functionalized liposomes for their size (hydrodynamic diameter) and zeta potential using Dynamic Light Scattering (DLS).
-
Part 3: Conjugation of Thiolated c(RGDfK) to Liposomes
This step involves the covalent attachment of the thiolated peptide to the maleimide groups on the surface of the liposomes.
Procedure:
-
Mixing: Add the freshly prepared thiolated c(RGDfK) peptide to the maleimide-functionalized liposome suspension. A typical molar ratio of peptide to DSPE-PEG-Maleimide is 2:1.[11]
-
Reaction: Incubate the mixture at room temperature for 2-4 hours with gentle stirring. The reaction should be carried out under a nitrogen atmosphere to prevent oxidation of the thiol groups. The pH of the reaction buffer should be maintained between 6.5 and 7.5 for optimal maleimide-thiol coupling.[12]
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added to the liposome suspension after the conjugation reaction. This can help prevent non-specific binding of the liposomes to proteins in biological systems.[4]
-
Purification of RGD-Conjugated Liposomes:
-
Remove the unconjugated peptide by methods such as dialysis or size exclusion chromatography.
-
Store the final RGD-conjugated liposomes at 4°C.
-
Part 4: Characterization of RGD-Conjugated Liposomes
Procedure:
-
Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the final RGD-conjugated liposomes using DLS. An increase in size and a change in zeta potential compared to the blank liposomes can be indicative of successful conjugation.
-
Conjugation Efficiency:
-
Indirect Quantification: The number of unreacted maleimide groups on the liposome surface after the conjugation reaction can be quantified using Ellman's reagent (DTNB).[11] By comparing this to the initial number of maleimide groups, the conjugation efficiency can be calculated.
-
Direct Quantification: The amount of conjugated peptide can be determined by techniques such as HPLC after dissolving the liposomes with a suitable detergent, or by using a fluorescently labeled peptide.
-
Data Presentation
The following table summarizes typical quantitative data obtained during the preparation and characterization of RGD-conjugated liposomes.
| Parameter | Blank Liposomes | RGD-Conjugated Liposomes | Reference |
| Mean Particle Size (nm) | 149.9 - 151.95 | 156.4 - 162.3 | [1][13] |
| Polydispersity Index (PDI) | < 0.15 | < 0.2 | [1] |
| Zeta Potential (mV) | -22.8 to -36.4 | -21 to +24.9 | [1][10][13] |
| Conjugation Efficiency (%) | N/A | > 90% (typical) | |
| Drug Encapsulation Efficiency (%) | ~92.79 | ~92.79 | [1] |
Note: The final zeta potential of RGD-conjugated liposomes can vary significantly depending on the charge of the peptide and the buffer conditions.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for conjugating c(RGDfK) to liposomes.
Signaling Pathway of RGD-Mediated Cell Adhesion
Caption: RGD-integrin binding and downstream signaling.
References
- 1. Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Comparison of two methods for tumour-targeting peptide modification of liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSPE-PEG(2000) Maleimide - Creative Biolabs [creative-biolabs.com]
- 7. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. Targeted Delivery of c(RGDfk)‐Modified Liposomes to Bone Marrow Through In Vivo Hitchhiking Neutrophils for Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. αvβ3 integrin-targeted magnetic resonance imaging in a pancreatic cancer mouse model using RGD-modified liposomes encapsulated with Fe-deferoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Tumor Angiogenesis using E(c(RGDfK))2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor angiogenesis, the formation of new blood vessels, is a critical process in cancer progression, providing tumors with the necessary nutrients and oxygen for growth and metastasis. The αvβ3 integrin is a key cell adhesion molecule that is highly overexpressed on activated endothelial cells of the tumor neovasculature and on some tumor cells, making it an excellent biomarker for imaging tumor angiogenesis. The dimeric cyclic peptide E(c(RGDfK))2 is a high-affinity ligand for αvβ3 integrin and has been extensively investigated as a targeting moiety for the non-invasive in vivo imaging of tumor angiogenesis. When conjugated to imaging agents such as radionuclides for Positron Emission Tomography (PET) or fluorescent dyes for Near-Infrared Fluorescence (NIRF) imaging, this compound enables the visualization and quantification of angiogenic activity. These application notes provide detailed protocols for utilizing this compound-based probes for in vivo imaging of tumor angiogenesis in preclinical models.
Mechanism of Action
The targeting mechanism of this compound is based on the specific recognition of the Arginine-Glycine-Aspartic acid (RGD) sequence by the αvβ3 integrin. The dimeric nature of this compound enhances its binding affinity and tumor retention compared to monomeric RGD peptides.[1] This increased avidity is attributed to a polyvalency effect, where the simultaneous binding of both RGD motifs to adjacent integrin receptors significantly increases the overall binding strength.[1] Upon intravenous administration, the this compound conjugate circulates in the bloodstream and preferentially accumulates at the tumor site due to its high affinity for the abundant αvβ3 integrins on the surface of angiogenic endothelial cells and tumor cells. This targeted accumulation allows for the visualization of the tumor vasculature and the quantification of angiogenic activity using various imaging modalities.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound and related RGD peptides for in vivo imaging of tumor angiogenesis.
Table 1: In Vitro αvβ3 Integrin Binding Affinity
| Compound | Cell Line | IC50 (nM) | Reference |
| 68Ga-DOTA-E-c(RGDfK) (monomer) | SK-RC-52 | 23.9 ± 1.22 | [2] |
| 68Ga-DOTA-E-[c(RGDfK)]2 (dimer) | SK-RC-52 | 8.99 ± 1.20 | [2] |
| 68Ga-DOTA-E{E[c(RGDfK)]2}2 (tetramer) | SK-RC-52 | 1.74 ± 1.18 | [2] |
| Cy5.5-c(RGDyK) (monomer) | U87MG | 42.9 ± 1.2 | [3][4] |
| Cy5.5-E[c(RGDyK)]2 (dimer) | U87MG | 27.5 ± 1.2 | [3][4] |
| Cy5.5-E{E[c(RGDyK)]2}2 (tetramer) | U87MG | 12.1 ± 1.3 | [3][4] |
Table 2: In Vivo Tumor Uptake of RGD Peptide-Based Imaging Probes
| Imaging Probe | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 68Ga-DOTA-E-[c(RGDfK)]2 | SK-RC-52 xenograft | 2 h | 5.24 ± 0.27 | [2] |
| 64Cu-NOTA-c(RGDfK) | U87MG xenograft | 30 min | ~4 | [5] |
| 89Zr-Df-E[c(RGDfK)]2 | MDA-MB-435 xenograft | 2 h | 4.32 ± 1.73 | [6] |
| 111In-DOTA-EB-cRGDfK | U-87 MG xenograft | 24 h | 27.1 ± 2.7 | [1] |
| QD800-RGD | U87MG xenograft | 4 h | 10.7 ± 1.5 | [7] |
Table 3: Tumor-to-Background Ratios
| Imaging Probe | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Reference |
| Cy5.5-E{E[c(RGDyK)]2}2 | U87MG xenograft | 4 h | 3.63 ± 0.09 | [3] |
| 111In-DOTA-EB-cRGDfK | U-87 MG xenograft | 24 h | 22.85 | [1] |
Experimental Protocols
Tumor Xenograft Model Establishment
-
Cell Culture: Culture αvβ3-positive human cancer cells (e.g., U87MG glioblastoma, MDA-MB-435 breast cancer, or SK-RC-52 renal cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Handling: Use immunodeficient mice (e.g., athymic nude mice), 4-6 weeks old. Acclimatize the animals for at least one week before the experiment. All animal procedures should be performed in accordance with institutional guidelines.
-
Tumor Inoculation: Harvest cultured cancer cells and resuspend them in sterile phosphate-buffered saline (PBS) or serum-free medium. Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank or shoulder of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width^2) / 2. Experiments are typically initiated when tumors reach a size of 100-200 mm³.
Imaging Probe Preparation and Quality Control
For PET Imaging (e.g., 68Ga-DOTA-E(c(RGDfK))2):
-
Radiolabeling:
-
Synthesize the DOTA-conjugated peptide this compound.
-
Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.
-
Add the 68Ga eluate to a reaction vial containing the DOTA-peptide conjugate in a suitable buffer (e.g., sodium acetate buffer, pH 4.5).
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
-
The radiochemical purity should be >95%.
-
Measure the specific activity of the final product.
-
For NIRF Imaging (e.g., Cy7-E(c(RGDfK))2):
-
Conjugation:
-
Dissolve this compound in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 8.5).
-
Add an N-hydroxysuccinimide (NHS) ester of a near-infrared fluorescent dye (e.g., Cy7-NHS) to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Purification and Quality Control:
-
Purify the fluorescently labeled peptide using reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
Determine the concentration and purity of the conjugate by UV-Vis spectroscopy.
-
In Vivo Imaging
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane (2-3% in oxygen) or an injectable anesthetic cocktail. Maintain the body temperature of the animals during the imaging procedure.
-
Probe Administration: Intravenously inject the imaging probe via the tail vein.
-
PET: Typically 3.7-7.4 MBq (100-200 µCi) of the radiolabeled probe in a volume of 100-150 µL.
-
NIRF: Typically 1-2 nmol of the fluorescently labeled probe in a volume of 100-150 µL.
-
-
Image Acquisition:
-
PET: Acquire dynamic or static PET scans at specified time points post-injection (e.g., 30, 60, 120 minutes). A CT scan is often acquired for anatomical co-registration.
-
NIRF: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24 hours) using an in vivo imaging system equipped with the appropriate excitation and emission filters.
-
Image Data Acquisition and Analysis
-
Image Reconstruction (PET): Reconstruct the PET data using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization).
-
Region of Interest (ROI) Analysis:
-
Draw regions of interest (ROIs) on the images over the tumor and various organs (e.g., muscle, liver, kidneys) using the co-registered CT or anatomical landmarks.
-
Calculate the mean signal intensity within each ROI.
-
-
Quantification:
-
PET: Calculate the percentage of injected dose per gram of tissue (%ID/g) or the Standardized Uptake Value (SUV).
-
NIRF: Calculate the tumor-to-background ratio by dividing the mean fluorescence intensity of the tumor ROI by that of a background tissue ROI (e.g., muscle).[8]
-
Ex Vivo Biodistribution
-
Tissue Harvesting: At the final imaging time point, euthanize the mice.
-
Organ Collection: Dissect and collect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement of Radioactivity/Fluorescence:
-
PET: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
NIRF: Weigh each tissue sample and measure the ex vivo fluorescence using an in vivo imaging system.
-
-
Data Analysis: Calculate the %ID/g for each tissue for PET studies or the fluorescence intensity per gram of tissue for NIRF studies.
Immunohistochemistry (IHC) for CD31
-
Tissue Preparation:
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) by heating.[11][12]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[10]
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.[9]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the color using a DAB (3,3'-diaminobenzidine) substrate kit.[9][10]
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Microvessel Density (MVD) Analysis:
-
Acquire images of the stained tissue sections using a microscope.
-
Identify "hot spots" of high vascularization.
-
Count the number of CD31-positive vessels in several high-power fields.
-
Express the MVD as the average number of vessels per field or per unit area.[13]
-
Conclusion
This compound-based imaging agents are powerful tools for the non-invasive visualization and quantification of tumor angiogenesis in preclinical research. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to implement these techniques in their studies. The ability to monitor angiogenesis can provide valuable insights into tumor biology, facilitate the development of anti-angiogenic therapies, and aid in the evaluation of treatment responses.
References
- 1. mdpi.com [mdpi.com]
- 2. PET imaging of αvβ3 integrin expression in tumours with 68Ga-labelled mono-, di- and tetrameric RGD peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroPET Imaging of Integrin αvβ3 Expressing Tumors Using 89Zr-RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. genomeme.ca [genomeme.ca]
- 12. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of E(c(RGDfK))2 in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The dimeric cyclic peptide E(c(RGDfK))2 is a high-affinity ligand for integrin αvβ3, a cell surface receptor overexpressed on various tumor cells and activated endothelial cells during angiogenesis. This specific binding property makes this compound an excellent targeting moiety for the selective delivery of therapeutic and imaging agents to the tumor microenvironment, thereby enhancing efficacy and minimizing off-target toxicity.
These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including quantitative data on its performance, detailed experimental protocols, and visualizations of key biological and experimental processes.
Data Presentation: Quantitative Analysis of this compound Conjugates
The following tables summarize the in vitro and in vivo performance of various drug conjugates incorporating this compound.
Table 1: In Vitro Cytotoxicity of this compound Conjugates
| Conjugate | Cell Line | Assay Duration | IC50 (nM) | Control Drug | Control IC50 (nM) | Reference |
| E-[c(RGDfK)2]-paclitaxel | HUVEC | 30 min | 25 | Paclitaxel | 10 | [1] |
| E-[c(RGDfK)2]-paclitaxel | HUVEC | 72 h | ~0.4 | Paclitaxel | ~0.4 | [1][2] |
| c(RADfK)-paclitaxel | HUVEC | 30 min | 60 | Paclitaxel | 10 | [1] |
| [c(RGDfK)2]-PEG-Dox | HUVEC | Not Specified | 25 µM | Doxorubicin | 40 µM | [3] |
| [c(RGDfK)2]-PEG-Dox | U87-MG | Not Specified | Not Specified | Doxorubicin | Not Specified | [3] |
| E[c(RGDyK)]2–PTX | MDA-MB-435 | Not Specified | 134 ± 28 | Paclitaxel | 34 ± 5 | [3] |
Table 2: In Vivo Tumor Uptake and Biodistribution of this compound Conjugates
| Conjugate | Animal Model | Tumor Type | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 99mTc-IDA-D-[c(RGDfK)2] | U87MG-bearing nude mice | Glioblastoma | 1 h | 12.3 ± 5.15 | [3] |
| 188Re-IDA-D-[c(RGDfK)2] | U87MG-bearing nude mice | Glioblastoma | 1 h | 11.5 ± 1.41 | [3] |
| 111In(DOTA-3PEG4-dimer) | Not Specified | Not Specified | Not Specified | 10.06 ± 3.52 | [4] |
| 64Cu-DOTA-E[c(RGDfK)]2 | MDA-MB-435 xenografts | Breast Carcinoma | 1 h | 3-4 | [5] |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG xenografts | Glioblastoma | 30 min | 9.93 ± 1.05 | [5] |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG xenografts | Glioblastoma | 24 h | 4.56 ± 0.51 | [5] |
| 64Cu-cyclam-RAFT-c(-RGDfK-)4 | U87MG xenografts | Glioblastoma | 3 h | 7.1 ± 1.0 (at 0.25 nmol) | [6] |
Signaling Pathway and Targeting Mechanism
The therapeutic and imaging applications of this compound are predicated on its ability to specifically bind to αvβ3 integrins. This interaction facilitates the targeted delivery of conjugated payloads to tumor cells and neovasculature.
Figure 1: this compound-mediated targeted drug delivery to αvβ3 integrin-expressing cells.
Experimental Protocols
Protocol 1: Synthesis of E-[c(RGDfK)2]-Drug Conjugates
This protocol outlines the general steps for conjugating a drug to E-[c(RGDfK)2]. Specific linkers and reaction conditions may vary depending on the drug's functional groups.[7][8]
Figure 2: General workflow for the synthesis of E-[c(RGDfK)2]-drug conjugates.
Materials:
-
E-[c(RGDfK)2] peptide
-
Iminothiolane (Traut's reagent)
-
Maleimide-activated drug derivative
-
Reaction buffers (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Thiolation of E-[c(RGDfK)2]:
-
Dissolve E-[c(RGDfK)2] in a suitable buffer.
-
Add a molar excess of iminothiolane to the peptide solution.
-
Incubate the reaction mixture to allow the introduction of sulfhydryl groups onto the peptide.
-
Remove excess iminothiolane by size-exclusion chromatography.
-
-
Preparation of Maleimide-Activated Drug:
-
Synthesize or obtain a maleimide derivative of the therapeutic agent. This often involves introducing a linker with a maleimide group to the drug molecule.
-
-
Conjugation Reaction:
-
Mix the thiolated E-[c(RGDfK)2] with the maleimide-activated drug in a reaction buffer.
-
Allow the reaction to proceed, typically at room temperature, to form a stable thioether bond.
-
-
Purification:
-
Purify the resulting E-[c(RGDfK)2]-drug conjugate using a suitable method, such as reversed-phase HPLC, to remove unreacted components.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using techniques like mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Cell Adhesion Assay
This assay evaluates the ability of E-[c(RGDfK)2] conjugates to inhibit the adhesion of αvβ3-expressing cells to an extracellular matrix protein, demonstrating target engagement.[1][9]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or other αvβ3-expressing cell line
-
Fibrinogen-coated culture plates
-
E-[c(RGDfK)2]-drug conjugate
-
Control compounds (e.g., free drug, unconjugated E-[c(RGDfK)2], control peptide conjugate like c(RADfK)-drug)
-
Cell culture medium
-
Cell staining solution (e.g., crystal violet)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibrinogen solution and incubate.
-
Wash the wells to remove unbound fibrinogen and block non-specific binding sites.
-
-
Cell Treatment:
-
Harvest and resuspend HUVECs in serum-free medium.
-
Pre-incubate the cells with varying concentrations of the E-[c(RGDfK)2]-drug conjugate and control compounds.
-
-
Cell Adhesion:
-
Add the pre-treated cell suspension to the fibrinogen-coated wells.
-
Incubate to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Stain the adherent cells with crystal violet.
-
Solubilize the stain and measure the absorbance using a plate reader to quantify the number of adherent cells.
-
Calculate the percentage of inhibition of cell adhesion compared to the untreated control.
-
Protocol 3: In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of E-[c(RGDfK)2]-drug conjugates in a living organism.[1][7]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cell line (e.g., OVCAR-3, U87-MG)
-
E-[c(RGDfK)2]-drug conjugate
-
Control groups (e.g., vehicle, free drug, unconjugated peptide)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the E-[c(RGDfK)2]-drug conjugate and control substances via a suitable route (e.g., intravenous, intraperitoneal) at a predetermined dosing schedule.
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth inhibition between the treatment and control groups to evaluate the efficacy of the conjugate.
-
Conclusion
This compound serves as a versatile and potent targeting ligand for the development of sophisticated drug delivery systems. Its high affinity for αvβ3 integrin enables the selective delivery of a wide range of therapeutic agents, including chemotherapeutics and radionuclides, to the tumor site. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to design, synthesize, and evaluate novel this compound-based targeted therapies. While in vivo efficacy can be influenced by factors such as linker stability and drug choice, the targeted approach offered by this compound holds significant promise for improving cancer treatment.[1][3]
References
- 1. In vitro and in vivo evaluation of a paclitaxel conjugate with the divalent peptide E-[c(RGDfK)2] that targets integrin alpha v beta 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro and in vivo evaluation of doxorubicin conjugates with the divalent peptide E-[c(RGDfK)2] that targets integrin alphavbeta3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrin-assisted drug delivery of nano-scaled polymer therapeutics bearing paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for E[c(RGDfK)]2 Binding Assays in U87MG Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing E[c(RGDfK)]2 binding assays using the human glioblastoma U87MG cell line. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological processes and workflows.
Introduction
The Arg-Gly-Asp (RGD) peptide sequence is a well-established motif for targeting integrins, a family of transmembrane receptors crucial for cell adhesion, signaling, and angiogenesis. The dimeric cyclic RGD peptide, E[c(RGDfK)]2, exhibits high affinity and selectivity for αvβ3 integrin, which is often overexpressed on the surface of various cancer cells, including the U87MG human glioblastoma cell line.[1] Accurate characterization of the binding properties of E[c(RGDfK)]2 to αvβ3 integrin on U87MG cells is essential for the development of targeted cancer therapeutics and imaging agents.
This document provides detailed protocols for saturation, competitive, and kinetic binding assays to determine key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from binding assays are crucial for comparing the affinity and specificity of different RGD-based ligands. The following tables summarize key binding parameters for E[c(RGDfK)]2 and related peptides in U87MG cells, as reported in the literature.
Table 1: IC50 Values for E[c(RGDfK)]2 and Related Peptides in U87MG Cells
| Compound | Labeled Ligand | IC50 (nM) | Reference |
| E[c(RGDfK)]2 | [¹²⁵I]I-echistatin | 32.2 ± 2.1 | [2] |
| DOTA-E[c(RGDfK)]2 | [¹²⁵I]I-echistatin | 48.4 ± 2.8 | [2] |
| E[c(RGDyK)]2 | [¹²⁵I]I-echistatin | 79.2 ± 4.2 | [3] |
| ¹¹¹In-DOTA-EB-cRGDfK | ¹¹¹In-DOTA-EB-cRGDfK | 71.7 | [4] |
| Cy5.5-E[c(RGDyK)]2 | [¹²⁵I]I-echistatin | 27.5 ± 1.2 | [5] |
| c(RGDfK) | [¹²⁵I]-c(RGDyK) | 49.9 ± 5.5 | [6] |
| DOTA-P-RGD(2) | [¹²⁵I]-c(RGDyK) | 5.0 ± 1.0 | [6] |
Table 2: Dissociation Constant (Kd) and Maximum Binding Sites (Bmax) for RGD Ligands in U87MG Cells
| Ligand | Kd (nM) | Bmax ( sites/cell ) | Method | Reference |
| [⁶⁸Ga]Ga-DOTA-E(cRGDfK)2 | Not Reported | Not Reported | Saturation Binding | [7] |
| Fluorescently labeled cRGDfK | 268 | Not Reported | Affinity Map | [8] |
| LM609X Antibody | 14.4 | (2.63 ± 0.08) x 10⁵ | Saturation Binding | [9] |
Note: Kd and Bmax values for E[c(RGDfK)]2 in U87MG cells are not widely reported in the literature; therefore, related data is provided. The protocol provided below can be used to determine these values experimentally.
Experimental Protocols
Cell Culture
U87MG cells (ATCC® HTB-14™) should be cultured under sterile conditions.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids (NEAA), and 1 mM sodium pyruvate.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Detach cells using a brief incubation with a suitable dissociation reagent like Trypsin-EDTA.
General Binding Assay Buffer
A common binding buffer for integrin binding assays consists of:
-
25 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM CaCl2
-
0.5 mM MgCl2
-
1 mM MnCl2
-
0.1% Bovine Serum Albumin (BSA)
Protocol 1: Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a labeled E[c(RGDfK)]2 ligand.
Materials:
-
Labeled E[c(RGDfK)]2 (radiolabeled, e.g., with ¹²⁵I or ⁶⁸Ga, or fluorescently labeled, e.g., with FITC or Cy5.5)
-
Unlabeled E[c(RGDfK)]2
-
U87MG cells
-
Binding Buffer
-
Wash Buffer (e.g., cold PBS)
-
96-well plates
-
Detection instrument (gamma counter for radiolabeled ligands, fluorescence plate reader for fluorescently labeled ligands)
Procedure:
-
Cell Seeding: Seed U87MG cells in 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Preparation of Ligand Solutions:
-
Prepare serial dilutions of the labeled E[c(RGDfK)]2 in binding buffer. A typical concentration range would be from 0.1 to 100 nM.
-
For determining non-specific binding, prepare a parallel set of dilutions containing a high concentration (e.g., 100-fold molar excess) of unlabeled E[c(RGDfK)]2.
-
-
Incubation:
-
Wash the cells once with binding buffer.
-
Add the prepared ligand solutions to the respective wells.
-
Incubate at 4°C for 2-4 hours to reach equilibrium, with gentle agitation.
-
-
Washing:
-
Remove the incubation medium and wash the cells three times with ice-cold wash buffer to remove unbound ligand.
-
-
Detection:
-
Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to appropriate tubes or plates for detection.
-
Measure the amount of bound ligand using a gamma counter or fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the labeled ligand concentration.
-
Use non-linear regression analysis (one-site binding model) to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
This assay determines the relative binding affinity (IC50) of an unlabeled test compound by measuring its ability to compete with a labeled ligand for binding to the receptor.
Materials:
-
Labeled E[c(RGDfK)]2 (at a fixed concentration, typically near its Kd)
-
Unlabeled E[c(RGDfK)]2 (as a reference compound)
-
Unlabeled test compounds
-
U87MG cells
-
Binding Buffer
-
Wash Buffer
-
96-well plates
-
Detection instrument
Procedure:
-
Cell Seeding: Seed U87MG cells as described for the saturation binding assay.
-
Preparation of Solutions:
-
Prepare serial dilutions of the unlabeled test compounds and the reference compound (unlabeled E[c(RGDfK)]2) in binding buffer.
-
Prepare a solution of the labeled E[c(RGDfK)]2 at a constant concentration (e.g., 1-5 nM).
-
-
Incubation:
-
Wash the cells once with binding buffer.
-
Add the serial dilutions of the unlabeled compounds to the wells.
-
Immediately add the fixed concentration of the labeled E[c(RGDfK)]2 to all wells.
-
Incubate at 4°C for 2-4 hours with gentle agitation.
-
-
Washing and Detection: Follow the same steps as in the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand as a function of the logarithm of the competitor concentration.
-
Use a sigmoidal dose-response model to calculate the IC50 value for each test compound.
-
Protocol 3: Kinetic Binding Assay (Association and Dissociation)
This assay measures the rate at which a ligand binds to (association, kon) and dissociates from (dissociation, koff) the receptor.
A. Association Kinetics
Procedure:
-
Cell Seeding: Prepare cells as for other binding assays.
-
Incubation:
-
Add a fixed concentration of labeled E[c(RGDfK)]2 to the wells at time zero.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 5, 10, 20, 30, 60, 120 minutes), stop the binding reaction by rapidly washing the cells with ice-cold wash buffer.
-
-
Detection and Analysis:
-
Quantify the bound ligand at each time point.
-
Plot the specific binding against time and fit the data to an association kinetics model to determine the observed rate constant (kobs). The association rate constant (kon) can then be calculated.
-
B. Dissociation Kinetics
Procedure:
-
Equilibrium Binding: Incubate the cells with a fixed concentration of labeled E[c(RGDfK)]2 until equilibrium is reached (as determined from the association experiment).
-
Dissociation Initiation:
-
At time zero, add a large excess of unlabeled E[c(RGDfK)]2 to prevent re-binding of the dissociated labeled ligand.
-
Incubate at the desired temperature.
-
-
Sampling and Detection:
-
At various time points, wash the cells and quantify the remaining bound labeled ligand.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of bound ligand at each time point versus time.
-
The negative slope of the resulting linear plot represents the dissociation rate constant (koff).
-
Mandatory Visualizations
Signaling Pathway
Binding of E[c(RGDfK)]2 to αvβ3 integrin on U87MG cells activates downstream signaling pathways that promote cell survival, proliferation, and migration. A key pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK), which in turn can activate the PI3K/Akt and MAPK/ERK signaling cascades.
Caption: Integrin αvβ3 signaling pathway in U87MG cells.
Experimental Workflow
The following diagram illustrates the logical flow of the binding assays described in this document.
Caption: Workflow for E[c(RGDfK)]2 binding assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging integrin alpha-v-beta-3 expression in tumors with an 18F-labeled dimeric RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin αVβ3 silencing sensitizes malignant glioma cells to temozolomide by suppression of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Whole-cell radioligand saturation binding [protocols.io]
- 9. liposomes.ca [liposomes.ca]
Application Notes and Protocols: E(c(RGDfK))2 in Preclinical Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of the dimeric cyclic RGD peptide, E(c(RGDfK))2, and its derivatives in glioblastoma (GBM) models. The content is designed to guide researchers in designing and executing experiments for imaging, targeted drug delivery, and therapeutic evaluation.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis.[1][2][3] A key feature of GBM is its high vascularity and invasiveness, processes highly dependent on the expression of integrins, particularly αvβ3.[1][3][4] The αvβ3 integrin is overexpressed on GBM cells and tumor-associated endothelial cells, making it an attractive target for diagnostic and therapeutic agents.[1][3][4][5] The synthetic peptide this compound, a dimer of the cyclic peptide c(RGDfK), exhibits high affinity and selectivity for αvβ3 integrin.[6][7] This property has been exploited in numerous preclinical studies to develop targeted imaging agents, drug conjugates, and novel therapeutic strategies for glioblastoma.
Data Presentation: Quantitative Analysis of RGD-based Compounds in Glioblastoma Models
The following tables summarize key quantitative data from preclinical studies using various RGD-based compounds in glioblastoma models. This data facilitates the comparison of different tracers and therapeutic agents.
Table 1: In Vitro Binding Affinity of RGD Peptides to αvβ3 Integrin-Expressing Glioblastoma Cells
| Compound | Cell Line | IC50 (nM) | Reference |
| DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG | 16.6 ± 1.3 | [8] |
| DOTA-E[c(RGDfK)]2 (Dimer) | U87MG | 48.4 ± 2.8 | [8] |
| [¹⁸F]FB-E[c(RGDyK)]2 (Dimer) | U87MG | 2.3 ± 0.7 | [9] |
| [¹⁸F]FB-c(RGDyK) (Monomer) | U87MG | 3.5 ± 0.3 | [9] |
| [⁶⁴Cu]Cu-NOTA-TP-c(RGDfK) | U87 MG | 16 ± 8 | [10] |
Table 2: In Vivo Tumor Uptake of Radiolabeled RGD Peptides in Glioblastoma Xenograft Models
| Compound | Animal Model | Tumor Uptake (%ID/g) | Time Point (p.i.) | Reference |
| ⁶⁴Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG Xenograft | 9.93 ± 1.05 | 30 min | [8] |
| ⁶⁴Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG Xenograft | 4.56 ± 0.51 | 24 h | [8] |
| [¹⁸F]FB-E[c(RGDyK)]2 | U87MG Xenograft | 4.27 ± 1.04 | 120 min | [9] |
| [¹⁸F]FB-c(RGDyK) | U87MG Xenograft | 1.56 ± 0.35 | 120 min | [9] |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG Xenograft | 27.1 ± 2.7 | 24 h | [11] |
| ¹¹¹In-DOTA-cRGDfK | U-87 MG Xenograft | 2.0 ± 0.5 | 30 min | [11] |
| ⁶⁴Cu-cyclam-RAFT-c(-RGDfK-)4 | U87MG Xenograft | 7.1 ± 1.0 (0.25 nmol) | 3 h | [12] |
| [⁶⁸Ga]Ga-DOTA-c(RGDfK) | C6 Glioma | 0.35 ± 0.058 (SUV) | 10 min | [13] |
Table 3: Therapeutic Efficacy of RGD-based Compounds in Glioblastoma Models
| Compound | Animal Model | Key Finding | Reference |
| ⁶⁴Cu-cyclam-RAFT-c(-RGDfK-)4 (74 MBq) | U87MG Xenograft | Significantly prolonged survival (20 ± 3.2 days vs. 16.4 ± 3.4 days for control) | [12] |
| RWrNM-Dox | U87MG Xenograft | Longest delay in tumor growth compared to free Dox and c(RGDyK)-Dox | [14] |
| CeNP+Dox+RGD | Glioma-bearing mice | Threefold enhanced survivability | [15] |
| E-[c(RGDfK)(2)]-paclitaxel | OVCAR-3 Xenograft | No antitumor efficacy observed | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation in other laboratories.
Protocol 1: In Vitro Integrin αvβ3 Binding Affinity Assay
Objective: To determine the binding affinity (IC50) of a test compound for the αvβ3 integrin on glioblastoma cells.
Materials:
-
U87MG human glioblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (e.g., Tris-buffered saline with 1 mM MgCl2, 1 mM MnCl2, 1 mM CaCl2, and 0.1% BSA)
-
Radiolabeled competitor (e.g., ¹²⁵I-echistatin)
-
Test compound (e.g., this compound) at various concentrations
-
96-well plates
-
Gamma counter
Procedure:
-
Cell Culture: Culture U87MG cells to 80-90% confluency.
-
Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution. Wash the cells with binding buffer and resuspend to a concentration of 1 x 10⁶ cells/mL.
-
Competition Assay:
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 50 µL of the test compound at serially diluted concentrations.
-
Add 50 µL of the radiolabeled competitor (e.g., ¹²⁵I-echistatin) at a fixed concentration.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Washing: Wash the cells three times with cold binding buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Biodistribution Study in a Glioblastoma Xenograft Model
Objective: To determine the biodistribution and tumor uptake of a radiolabeled compound in a preclinical glioblastoma model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
U87MG human glioblastoma cells
-
Radiolabeled test compound (e.g., ⁶⁴Cu-DOTA-E(c(RGDfK))2)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory surgical tools
Procedure:
-
Tumor Inoculation: Subcutaneously inject 5 x 10⁶ U87MG cells into the flank of each mouse. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Injection: Inject a known amount of the radiolabeled compound (e.g., 0.74–1.11 MBq) into the tail vein of the tumor-bearing mice.[8]
-
Tissue Harvesting: At predetermined time points (e.g., 30 min, 1h, 2h, 4h, 24h) post-injection, euthanize the mice.[8]
-
Organ Dissection: Dissect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: Small Animal PET/CT Imaging
Objective: To non-invasively visualize the tumor and quantify radiotracer uptake in a glioblastoma xenograft model.
Materials:
-
Small animal PET/CT scanner
-
Immunocompromised mice with U87MG xenografts
-
Radiolabeled test compound (e.g., ⁶⁴Cu-DOTA-E(c(RGDfK))2)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it on the scanner bed.
-
Radiotracer Injection: Inject the radiolabeled compound (e.g., 9.1 MBq) via the tail vein.[8]
-
Imaging:
-
Acquire dynamic or static PET scans at various time points post-injection.
-
Perform a CT scan for anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration (e.g., as standardized uptake value - SUV).
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in glioblastoma.
Caption: Integrin αvβ3 signaling pathway in glioblastoma and its inhibition by this compound.
Caption: Experimental workflow for preclinical evaluation of this compound in glioblastoma models.
References
- 1. [PDF] Integrin-αvβ3 as a Therapeutic Target in Glioblastoma: Back to the Future? | Semantic Scholar [semanticscholar.org]
- 2. Integrin-αvβ3 as a Therapeutic Target in Glioblastoma: Back to the Future? [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Targeted Radiotheranostic Agent for Glioblastoma: [64Cu]Cu-NOTA-TP-c(RGDfK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrin receptor-targeted, doxorubicin-loaded cerium oxide nanoparticles delivery to combat glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
how to functionalize nanoparticles with E(c(RGDfK))2
Application Note & Protocol
Topic: Functionalization of Nanoparticles with E[c(RGDfK)]2 for Targeted Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted delivery of therapeutics and imaging agents to specific cell types is a paramount goal in nanomedicine. A prominent strategy involves functionalizing nanoparticle surfaces with ligands that bind to receptors overexpressed on target cells. The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a well-established ligand that specifically targets the αvβ3 and αvβ5 integrin receptors.[1] These integrins are crucial in processes like cell adhesion, migration, and proliferation, and are notably overexpressed on angiogenic endothelial cells and various tumor cells, making them an excellent target for cancer therapy.[2][3]
The dimeric cyclic peptide, E[c(RGDfK)]2, offers enhanced binding affinity and avidity to integrin receptors compared to its monomeric counterparts, leading to improved targeting efficiency.[4][5] This application note provides detailed protocols for the functionalization of nanoparticles with E[c(RGDfK)]2, methods for their characterization, and an overview of the targeting mechanism.
Targeting Mechanism: Integrin-Mediated Endocytosis
Nanoparticles functionalized with RGD peptides achieve cellular entry through a process called receptor-mediated endocytosis.[2][6] The RGD ligand on the nanoparticle surface specifically binds to αvβ3 integrin receptors on the cell membrane.[1] This binding event triggers the clustering of integrin receptors and initiates the internalization of the nanoparticle-receptor complex into the cell within an endosome.[2][7] This targeted uptake mechanism significantly increases the concentration of the nanoparticle payload at the desired site, enhancing therapeutic efficacy while minimizing off-target effects.[1][6]
Caption: RGD-Integrin targeting and internalization pathway.
Experimental Protocols
Successful functionalization relies on robust and reproducible conjugation chemistry. Below are two common protocols for attaching E[c(RGDfK)]2 to nanoparticles. The first is a general method for nanoparticles with surface carboxyl groups using amide coupling. The second is a specific example using a cross-linker for amine-functionalized nanoparticles.
Protocol 1: Amide Coupling for Carboxylated Nanoparticles
This protocol is suitable for a wide range of nanoparticles (e.g., polymeric, silica, iron oxide) that have or have been modified to have carboxyl (-COOH) groups on their surface. The lysine (K) residue in the c(RGDfK) peptide provides a primary amine (-NH2) for conjugation.
Materials:
-
Carboxylated Nanoparticles (e.g., 1 mg/mL in MES buffer)
-
E[c(RGDfK)]2 peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse nanoparticles in MES buffer.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in cold MES buffer.
-
Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is NP-COOH : EDC : NHS of 1 : 10 : 25, but this should be optimized.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form an NHS-ester intermediate.
-
-
Peptide Conjugation:
-
Dissolve E[c(RGDfK)]2 in PBS (pH 7.4).
-
Add the peptide solution to the activated nanoparticle suspension. The molar ratio of peptide to nanoparticles should be optimized based on desired ligand density.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding a quenching solution and incubating for 15 minutes.
-
Purify the RGD-functionalized nanoparticles from excess peptide and reagents using repeated centrifugation and redispersion in fresh PBS. Alternatively, use centrifugal filter units or dialysis.
-
-
Final Storage:
-
Resuspend the final product in a suitable buffer (e.g., PBS) and store at 4°C.
-
Protocol 2: Iodoacetyl Cross-linking for Amine-Functionalized Nanoparticles
This protocol is adapted for nanoparticles with primary amine groups and uses a heterobifunctional cross-linker.[8][9]
Materials:
-
Amine-functionalized nanoparticles (NP-NH2) (e.g., 5 mg/mL in sodium bicarbonate buffer, pH 8.5)[8]
-
Succinimidyl iodoacetate (SIA) or similar cross-linker
-
E[c(RGDfK)]2 peptide (modified with a terminal thiol group, e.g., via a cysteine residue)
-
Anhydrous DMSO
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
EDTA buffer (5 mM)
-
Gel chromatography column (e.g., Sephacryl S-200)[8]
Procedure:
-
Nanoparticle Activation:
-
Disperse NP-NH2 in sodium bicarbonate buffer.
-
Dissolve SIA in anhydrous DMSO and add it to the nanoparticle suspension.[8]
-
Allow the mixture to react for 2 hours at room temperature to functionalize the nanoparticles with iodoacetyl groups.[8]
-
Remove excess SIA using gel chromatography, eluting with a sodium bicarbonate/EDTA buffer (pH 8.0).[9]
-
-
Peptide Conjugation:
-
Dissolve the thiol-containing E[c(RGDfK)]2 peptide in the same buffer.
-
Add the peptide solution to the activated nanoparticle suspension. The iodoacetyl groups react with the thiol group on the peptide.
-
Allow the mixture to react overnight at 4°C.[8]
-
-
Purification:
-
Purify the final NP-RGD conjugate by passing it through a gel chromatography column to remove any unreacted peptide.[8]
-
-
Final Storage:
-
Store the purified nanoparticles in PBS at 4°C.
-
Caption: General experimental workflow for nanoparticle functionalization.
Characterization of Functionalized Nanoparticles
Confirming the successful conjugation and characterizing the physicochemical properties of the final product is a critical step.
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI). A slight increase in size after functionalization is expected, while a stable PDI indicates that no significant aggregation has occurred.[10]
-
Zeta Potential: Measures the surface charge of the nanoparticles. A change in zeta potential upon conjugation of the peptide provides evidence of successful surface modification.[8]
-
Transmission Electron Microscopy (TEM): Visualizes the morphology and core size of the nanoparticles, confirming that the conjugation process did not alter their structure.[8][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of the peptide on the nanoparticle surface by identifying characteristic amide bond peaks (e.g., Amide I and Amide II bands).[8][12]
-
Quantification of Ligand Density: The number of RGD peptides per nanoparticle can be estimated. For example, a BCA protein assay can be used to measure the concentration of conjugated peptide.[8]
Data Presentation
The following tables summarize typical quantitative data obtained before and after functionalization with RGD peptides.
Table 1: Physicochemical Properties of Nanoparticles Before and After RGD Functionalization
| Nanoparticle Type | Condition | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| Iron Oxide NPs | Amine-Functionalized (Bare) | 38 | -14 | [8] |
| RGD-Functionalized | 44 | -15 | [8] | |
| rHDL NPs | Bare | 9.3 ± 1.7 | N/A | [13] |
| RGD-Functionalized | 12.1 ± 2.1 | N/A | [13] | |
| Polymeric NPs | DTX-loaded (Bare) | ~210 | -21.2 | [11] |
| | DTX-loaded, RGD-Functionalized | 217.0 ± 2.7 | -19.4 |[11] |
Table 2: Example of Ligand Quantification
| Nanoparticle Type | Targeting Ligand | Ligands per Nanoparticle (Approx.) | Quantification Method | Reference |
|---|---|---|---|---|
| Iron Oxide NPs | RGD | 14.9 | BCA Protein Assay | [8] |
| Iron Oxide NPs | Chlorotoxin (CTX) | 12.4 | BCA Protein Assay |[8] |
Conclusion
Functionalizing nanoparticles with the dimeric cyclic peptide E[c(RGDfK)]2 is an effective strategy for active targeting of integrin-overexpressing cells in cancer research and therapy. The protocols provided herein offer a robust framework for the conjugation process. Thorough characterization using techniques such as DLS, zeta potential measurements, and TEM is essential to ensure the quality, stability, and targeting capability of the final nanoconstruct. The successful implementation of these methods can lead to the development of highly specific and potent nanomedicines for a variety of biomedical applications.[6][14]
References
- 1. Frontiers | RGD-based self-assembling nanodrugs for improved tumor therapy [frontiersin.org]
- 2. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Theranostic Nanoparticles to Various Cancers by Means of Integrin-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the potential of RGD-conjugated gold nanoparticles: a new frontier in targeted cancer therapy, imaging, and metastasis inhibition - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functionalization of iron oxide magnetic nanoparticles with targeting ligands: their physicochemical properties and in vivo behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Bioinspired RGD-Functionalized Gold Nanoparticles for Integrin-Driven Interaction with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RGD peptide functionalized and reconstituted high-density lipoprotein nanoparticles as a versatile and multimodal tumor targeting molecular imaging probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: PET Imaging with 64Cu-labeled E(c(RGDfK))2
Introduction
The Arg-Gly-Asp (RGD) peptide sequence is a well-established ligand for targeting integrin αvβ3, a cell adhesion molecule that is highly expressed on activated endothelial cells during angiogenesis and on various tumor cells.[1][2] This makes it a prime target for the molecular imaging of cancer. Dimeric RGD peptides, such as E(c(RGDfK))2, have been shown to possess higher receptor-binding affinity and improved tumor uptake compared to their monomeric counterparts.[3][4] When labeled with the positron-emitting radionuclide Copper-64 (64Cu, t1/2 = 12.7 h), these peptides can be used as tracers for Positron Emission Tomography (PET) to non-invasively visualize and quantify integrin αvβ3 expression in vivo.[3][5] These application notes provide a summary of quantitative data and detailed protocols for the use of 64Cu-labeled dimeric RGD peptides in preclinical research.
Targeting Mechanism: RGD Peptide and Integrin αvβ3
The fundamental principle of this imaging technique lies in the specific binding of the RGD peptide moiety to the integrin αvβ3 receptor. This interaction allows the conjugated radionuclide (64Cu) to accumulate at sites of angiogenesis and tumor growth, enabling visualization by PET. The multivalent nature of dimeric and tetrameric RGD peptides enhances binding avidity to integrins on the cell surface.[6][7]
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 2. (64)Cu-labeled tetrameric and octameric RGD peptides for small-animal PET of tumor alpha(v)beta(3) integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Biodistribution and Radiation Dosimetry of the Integrin Marker 64Cu-BaBaSar-RGD2 Determined from Whole-Body PET/CT in a Non-human Primate [frontiersin.org]
- 6. microPET Imaging of Glioma Integrin αvβ3 Expression Using 64Cu-Labeled Tetrameric RGD Peptide | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for E(c(RGDfK))2 in Targeting αvβ3-Expressing Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a pivotal role in tumor progression, angiogenesis, and metastasis, making it a prime target for cancer therapy and diagnostics. Its expression is significantly upregulated on various tumor cells, including melanoma, as well as on activated endothelial cells in the tumor neovasculature. The dimeric cyclic RGD peptide, E(c(RGDfK))2, is a high-affinity ligand for integrin αvβ3, demonstrating enhanced binding avidity compared to its monomeric counterparts. This document provides detailed application notes and experimental protocols for the use of this compound in targeting αvβ3-expressing melanoma cells for imaging and therapeutic applications.
Mechanism of Action
This compound specifically binds to the αvβ3 integrin receptor on the surface of melanoma cells. This interaction can be leveraged for several applications:
-
Targeted Drug Delivery: this compound can be conjugated to cytotoxic agents, delivering them directly to melanoma cells and minimizing off-target toxicity.
-
Tumor Imaging: When labeled with imaging agents (e.g., radioisotopes or fluorophores), this compound enables non-invasive visualization of αvβ3-expressing tumors.
-
Inhibition of Cell Adhesion and Signaling: By blocking the binding of αvβ3 to its natural extracellular matrix (ECM) ligands, this compound can interfere with downstream signaling pathways involved in cell survival, proliferation, and migration.
Upon binding to αvβ3, this compound can modulate key signaling pathways that are crucial for melanoma progression. The binding event often leads to the recruitment of signaling molecules to the cytoplasmic tail of the β3 subunit, initiating a cascade of intracellular events.
Data Presentation
In Vitro Binding Affinity of RGD Peptides to αvβ3 Integrin
| Compound | Cell Line | IC50 (nM) | Reference |
| c(RGDfK) | U87MG (glioma) | 159.5 ± 1.3 | [1] |
| E[c(RGDfK)]2 | U87MG (glioma) | 1.3 ± 0.3 | |
| DOTA-E[c(RGDfK)]2 | SK-RC-52 | 356 | [2] |
| 99mTc-HYNIC-E-[c(RGDfK)]2 | OVCAR-3 (ovarian) | 0.1 | [3] |
| Cy7-E[c(RGDyK)]2 | U87MG (glioma) | 28.2 ± 2.8 | [4] |
In Vivo Tumor Uptake of Radiolabeled this compound Derivatives in Melanoma Xenograft Models
| Radiotracer | Melanoma Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 111In-cyclic RGDfK-liposome | A375.S2 | 24 h | 5.3 ± 0.4 | [5] |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG (glioma) | 4 h | ~10 | [4] |
| [18F]Fluciclatide | A375 | 60 min | SUVmax ~4.5 | [6] |
| 68Ga-DOTA-c(RGDfK) | C6 (glioma) | 60 min | 3.1 ± 0.20 | [7] |
Experimental Protocols
In Vitro αvβ3 Integrin Competitive Binding Assay
This protocol determines the binding affinity (IC50) of this compound to αvβ3 integrin on melanoma cells by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
αvβ3-positive melanoma cells (e.g., A375, M21)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA)
-
Radiolabeled ligand (e.g., 125I-echistatin)
-
This compound
-
1 M NaOH
-
Gamma counter
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in binding buffer.
-
To each well, add a constant concentration of the radiolabeled ligand and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled ligand).
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
Aspirate the supernatant and wash the cells three times with ice-cold binding buffer.
-
Lyse the cells by adding 1 M NaOH to each well.
-
Transfer the lysate to tubes and measure the radioactivity using a gamma counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound or its drug conjugates on the metabolic activity of melanoma cells, which is an indicator of cell viability and proliferation.
Materials:
-
Melanoma cells
-
96-well plates
-
This compound or its conjugates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of this compound or its drug conjugate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Tumor Imaging
This protocol describes the use of radiolabeled or fluorescently labeled this compound for non-invasive imaging of melanoma xenografts in mice.
Materials:
-
Nude mice
-
αvβ3-positive melanoma cells
-
Labeled this compound (e.g., 68Ga-DOTA-E(c(RGDfK))2 or a near-infrared fluorescent conjugate)
-
Imaging system (PET/SPECT or in vivo fluorescence imaging system)
-
Anesthesia
Protocol:
-
Subcutaneously inject 5-10 x 10^6 melanoma cells into the flank of nude mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administer the labeled this compound probe via tail vein injection.
-
At various time points post-injection (e.g., 1, 2, 4, 24 hours), anesthetize the mice and perform imaging using the appropriate imaging modality.
-
For biodistribution studies, euthanize the mice at the final time point, dissect tumors and major organs, and measure the radioactivity or fluorescence intensity.
-
Analyze the images to quantify tumor uptake and calculate tumor-to-background ratios. For biodistribution, express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound is a versatile and potent tool for targeting αvβ3-expressing melanoma cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to utilize this peptide for in vitro and in vivo studies. The high affinity and specificity of this compound for αvβ3 integrin make it an excellent candidate for the development of targeted therapies and diagnostic agents for melanoma.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: E(c(RGDfK))2 In Vivo Applications
Welcome to the technical support center for the in vivo application of E(c(RGDfK))2 and related RGD peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize non-specific binding.
Troubleshooting Guide: High Non-Specific Binding In Vivo
High background signal from non-specific binding of this compound can obscure target-specific signals and lead to inaccurate quantification in imaging and biodistribution studies. The primary sources of non-specific uptake are typically the kidneys and the reticuloendothelial system (RES), which includes the liver and spleen. This guide provides a systematic approach to diagnosing and mitigating these issues.
Problem: High Signal in Kidneys
High renal accumulation is a common issue for radiolabeled peptides due to glomerular filtration and subsequent reabsorption by proximal tubule cells.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Charge-Mediated Tubular Reabsorption | Co-injection of positively charged amino acids like lysine or arginine to competitively inhibit megalin/cubilin receptor-mediated endocytosis.[1] | --INVALID-LINK-- |
| Co-administration of plasma expanders like succinylated gelatin (Gelofusine) or albumin fragments.[1][2][3][4] | --INVALID-LINK-- | |
| Peptide Structure | Modify the peptide by incorporating negatively charged linkers (e.g., glutamic acid) to reduce interaction with the negatively charged glomerular basement membrane and tubular brush border.[1] | N/A (Requires peptide synthesis) |
| PEGylate the peptide to increase its hydrodynamic radius, which can reduce glomerular filtration.[2][5] | N/A (Requires peptide synthesis) |
Problem: High Signal in Liver and Spleen (RES Uptake)
The reticuloendothelial system is responsible for clearing foreign particles from the blood, and nanoparticles or peptide aggregates can be rapidly taken up by macrophages in the liver and spleen.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Phagocytic Clearance | Pre-saturate the RES by administering "blocking" agents like unlabeled liposomes or dextran sulfate prior to injecting the RGD tracer.[6][7] | --INVALID-LINK-- |
| Employ a "don't-eat-us" strategy by co-administering liposomes decorated with CD47-derived peptides that inhibit phagocytosis.[8][9] | N/A (Requires specialized reagents) | |
| Peptide Aggregation | Ensure the peptide is fully solubilized and free of aggregates before injection. | N/A (Standard laboratory practice) |
| Hydrophobicity | Increase the hydrophilicity of the tracer through modifications like PEGylation to reduce opsonization and subsequent RES uptake.[10][11] | N/A (Requires peptide synthesis) |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of non-specific kidney uptake of this compound?
A1: The primary mechanism is glomerular filtration followed by reabsorption in the proximal tubules of the kidneys. This reabsorption is often mediated by endocytic receptors, such as megalin, which can bind positively charged peptides.[1][2]
Q2: How does PEGylation affect the non-specific binding of RGD peptides?
A2: PEGylation increases the hydrodynamic size of the peptide, which can reduce its filtration through the glomerulus, thereby decreasing kidney uptake.[2] It can also shield the peptide from interactions with plasma proteins and macrophages, potentially reducing RES uptake and prolonging circulation time.[5][10][11] However, the size and density of the PEG chains must be optimized, as excessive PEGylation can sometimes hinder the peptide's binding to its target integrin.[5]
Q3: Can multimerization of RGD peptides help reduce non-specific binding?
A3: Multimerization, such as creating dimeric (like this compound) or tetrameric RGD peptides, is primarily a strategy to increase binding affinity and avidity for the target integrin αvβ3.[12][13][14][15] This can lead to higher tumor uptake and improved tumor-to-background ratios. However, increasing the peptide's size and complexity can sometimes lead to increased uptake in the kidneys and liver.[14] Therefore, the advantage of multimerization in reducing non-specific binding is not always guaranteed and depends on the specific construct.
Q4: What are the advantages and disadvantages of co-injecting lysine versus Gelofusine for reducing renal uptake?
A4: Both lysine and Gelofusine (succinylated gelatin) can effectively reduce renal uptake of radiolabeled peptides by competitively inhibiting tubular reabsorption.[1][2] Lysine is a simple amino acid and is widely used. However, high doses can sometimes cause side effects like nausea and hyperkalemia.[4] Gelofusine has been shown to be very effective, in some cases more so than amino acids, and may be a suitable alternative.[1] The choice may depend on the specific peptide, experimental model, and institutional guidelines.
Q5: My background signal is high everywhere, not just in the kidneys and liver. What should I do?
A5: High, diffuse background signal could be due to several factors. First, check the radiochemical purity of your tracer to ensure there is no free radiolabel circulating. Second, consider the possibility of high protein binding in the plasma. If the tracer binds extensively to plasma proteins like albumin, this can lead to a persistent high background signal in the blood pool. Strategies to address this could involve modifying the linker to alter pharmacokinetic properties.[14] Finally, ensure that the injected dose is appropriate; excessive amounts of tracer can lead to saturation of target sites and increased non-specific distribution.
Data Summary Tables
Table 1: Effect of Modification Strategies on RGD Peptide Biodistribution
| Modification Strategy | Peptide | Key Finding | Reference |
| PEGylation | 18F-labeled RGD | Insertion of 2-4 kDa PEG groups reduced renal uptake and increased the tumor-to-kidney ratio. | [2] |
| Multimerization | 64Cu-labeled RGD Tetramer | Showed higher tumor uptake compared to the dimer (9.93 ± 1.05%ID/g vs. lower values for dimer at 30 min p.i.). | [13] |
| Cy5.5-RGD Tetramer | Displayed the highest tumor uptake and tumor-to-background ratio up to 4 h post-injection compared to monomer and dimer. | [16][17] | |
| Linker Modification | Glutamic acid in cyclic RGD | Insertion of glutamic acid linkers led to improved tumor-to-kidney ratios. | [1] |
| Albumin Binder Conjugation | 111In-DOTA-EB-cRGDfK | Conjugation with an Evans blue (EB) derivative increased blood retention and tumor accumulation over time. | [18] |
Table 2: Efficacy of Co-injection Strategies for Reducing Kidney Uptake
| Co-injection Agent | Radiotracer | % Reduction in Kidney Uptake | Model | Reference |
| Lysine | 111In-DTPA-octreotide | Additive reduction when combined with succinylated gelatin. | Rats | [2] |
| Succinylated Gelatin (Gelofusine) | 111In-octreotide | ~45% | Humans | [1] |
| Albumin Fragments (FRALB) | 111In-octreotide | 1-2 mg of FRALB was as efficient as 80 mg of lysine. | Rats | [3] |
| Albumin-derived Peptide #6 | 111In-minigastrin | 88% | Rats | [4] |
Experimental Protocols
Protocol 1: Co-injection of Basic Amino Acids to Reduce Renal Uptake
-
Preparation: Prepare a sterile solution of L-lysine or L-arginine in a physiologically compatible buffer (e.g., saline). A typical concentration is 40 mg/mL.
-
Animal Preparation: Anesthetize the animal according to your institutionally approved protocol.
-
Administration: Administer the lysine or arginine solution via intravenous (i.v.) injection. A typical dose is 400 mg/kg.
-
Tracer Injection: Within 5-10 minutes of the amino acid injection, administer the radiolabeled this compound tracer via the same route.
-
Imaging/Biodistribution: Proceed with your planned imaging or biodistribution protocol at the desired time points.
-
Control Group: A control group of animals should receive the tracer with a saline injection instead of the amino acid solution for comparison.
Protocol 2: Co-administration of Gelofusine/Albumin Fragments
-
Preparation: Obtain a sterile solution of succinylated gelatin (e.g., Gelofusine) or prepare a solution of albumin fragments.
-
Animal Preparation: Anesthetize the animal as per approved protocols.
-
Administration: Co-infuse the Gelofusine or albumin fragment solution with the radiolabeled this compound tracer. Alternatively, pre-inject the blocking agent 5-10 minutes prior to the tracer.
-
Imaging/Biodistribution: Proceed with the experimental plan.
-
Control Group: Include a control group receiving only the tracer and saline.
Protocol 3: RES Blockade
-
Preparation of Blocking Agent: Prepare a solution of the blocking agent (e.g., unlabeled liposomes or dextran sulfate) in a sterile, injectable vehicle.
-
Animal Preparation: Anesthetize the animal.
-
Blockade Administration: Inject the blocking agent intravenously. The optimal dose and timing will need to be determined empirically but is typically administered 30-60 minutes before the tracer.
-
Tracer Injection: After the predetermined time interval, inject the radiolabeled this compound tracer.
-
Imaging/Biodistribution: Conduct the experiment as planned.
-
Control Group: A control group should receive a vehicle injection instead of the blocking agent.
Diagrams and Workflows
Caption: General workflow for in vivo evaluation of an RGD peptide tracer.
Caption: Troubleshooting decision tree for high non-specific binding.
Caption: Mechanism of renal uptake and competitive inhibition strategy.
References
- 1. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new look at reticuloendothelial blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overcoming the Reticuloendothelial System Barrier to Drug Delivery with a "Don't-Eat-Us" Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
troubleshooting low cellular uptake of E(c(RGDfK))2 conjugates
Welcome to the technical support center for E(c(RGDfK))2 conjugates. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues related to low cellular uptake and other common challenges encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing low cellular uptake of my this compound conjugate. What are the potential causes and how can I troubleshoot this?
Answer: Low cellular uptake is a common issue that can stem from several factors, ranging from experimental design to the inherent biological properties of your system. Here is a step-by-step guide to troubleshoot this problem.
Step 1: Verify Integrin Expression on Your Target Cells The uptake of this compound is primarily mediated by its binding to αvβ3 and other related integrins.[1][2][3][4] If your target cells express low levels of these integrins, uptake will be minimal.
-
Action: Confirm the integrin expression level of your cell line using methods like flow cytometry, western blotting, or immunofluorescence.
-
Positive Control: Use a cell line known to have high αvβ3 expression, such as U87MG human glioma cells.[5]
-
Negative Control: Use a cell line with low or no αvβ3 expression, like HT29 human colon cancer cells, to establish a baseline.[5]
Step 2: Assess the Integrity and Purity of Your Conjugate The synthesis and purification process can affect the final conjugate's structure and function. Incomplete reactions or degradation can lead to a product with poor binding affinity.
-
Action: Verify the identity, purity, and stability of your conjugate using analytical techniques such as HPLC and mass spectrometry. Cyclic RGD peptides are generally more stable and active than their linear counterparts.[6]
Step 3: Confirm Integrin-Specific Binding It's crucial to determine if the observed uptake is specifically mediated by integrins.
-
Action 1: Competition Assay. Co-incubate your cells with your conjugate and an excess of a non-labeled blocking agent like this compound. A significant reduction in uptake compared to the conjugate alone indicates specific binding.[1][3]
-
Action 2: Use a Control Peptide. Synthesize or purchase a control conjugate using a scrambled or altered peptide sequence, such as c(RADfK) or c(RGKfD), which does not bind to integrins with high affinity.[3][7][8] Low uptake of the control conjugate compared to your active one confirms specificity.
Step 4: Optimize Experimental Conditions Uptake is a dynamic process influenced by time, temperature, and concentration.
-
Temperature: Endocytosis is an active process that is temperature-dependent. Perform your uptake experiments at 37°C. As a control, incubating cells at 4°C should significantly reduce uptake, as this temperature inhibits endocytosis.[7] A study showed a 7.4-fold increase in RGD peptide uptake at 37°C compared to 4°C.[7]
-
Incubation Time: Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal incubation period for maximal uptake.[7]
-
Concentration: Ensure you are using a sufficient concentration of your conjugate. Perform a concentration-response experiment to find the saturation point.
Step 5: Consider the Conjugate's Overall Design The properties of the linker and the conjugated payload can influence binding and internalization.
-
Linker: The distance between the two RGD motifs in this compound is relatively short (6 bonds), which may not be optimal for simultaneous binding to two integrin receptors.[1][3] Longer linkers, such as those incorporating polyethylene glycol (PEG) or triglycine (G3), can increase the distance between RGD motifs, potentially enhancing binding affinity and tumor uptake.[1][3][9]
-
Payload: A bulky or highly charged payload could sterically hinder the RGD motifs from accessing their binding pocket on the integrin.[10]
Below is a troubleshooting workflow to guide your investigation.
Question 2: How does multivalency affect binding affinity and cellular uptake?
Answer: Multivalency, such as the dimeric nature of this compound, is a strategy to increase binding affinity and improve tumor targeting.[1][9]
-
Enhanced Affinity: Dimeric and tetrameric RGD peptides generally show higher binding affinity to integrin αvβ3 compared to their monomeric counterparts.[9] This is attributed to a "locally enhanced concentration" effect, where the binding of one RGD motif increases the probability of the second motif binding nearby.[1][3]
-
Improved Uptake: The increased binding affinity often translates to higher tumor uptake in preclinical models.[1][3]
-
Non-Target Uptake: A significant drawback is that as peptide multiplicity increases, uptake in normal organs with some level of integrin expression, such as the kidneys and liver, can also increase.[1][9]
The table below summarizes the binding affinities (IC50) for various RGD peptides, illustrating the effect of multivalency and linker modification. Lower IC50 values indicate higher binding affinity.
| Peptide Conjugate | Description | Target Cells | IC50 (nM) | Reference |
| HYNIC-c(RGDfK) | Monomer | U87MG | 357.5 ± 8.3 | [9] |
| HYNIC-E[c(RGDfK)]2 | Dimer | U87MG | 112.2 ± 20.8 | [9] |
| HYNIC-E[G3-c(RGDfK)]2 | Dimer with G3 linker | U87MG | 60.3 ± 4.4 | [9] |
| HYNIC-G3-E[G3-c(RGDfK)]2 | Dimer with G3 linkers | U87MG | 61.1 ± 2.1 | [9] |
| HYNIC-E{E[c(RGDfK)]2}2 | Tetramer | U87MG | 7.2 ± 1.5 | [9] |
| DOTA-3PEG4-dimer | Dimer with PEG4 linker | U87MG | 1.3 ± 0.3 | [3] |
| DOTA-3PEG4-NS | Scrambled Dimer | U87MG | 715 ± 45 | [3] |
Question 3: What is the mechanism of cellular uptake for RGD conjugates?
Answer: The primary mechanism for the internalization of RGD conjugates is receptor-mediated endocytosis, which is initiated by the binding of the RGD motif to cell surface integrins.[4][8] Some studies suggest that for multimeric peptides, this process is clathrin-dependent, whereas smaller, monomeric RGD peptides may be internalized via non-specific, fluid-phase uptake.[10][11]
The diagram below illustrates the integrin-mediated endocytosis pathway.
Key Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay (using a fluorescent conjugate)
This protocol describes a method to quantify the cellular uptake of a fluorescently labeled this compound conjugate.
Materials:
-
Target cells (e.g., U87MG) and control cells (e.g., HT29)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent this compound conjugate
-
Non-labeled this compound (for competition)
-
Control fluorescent peptide (e.g., c(RADfK)-Fluorophore)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 50,000 - 150,000 cells per well and allow them to adhere overnight at 37°C, 5% CO2.[12]
-
Preparation: On the day of the assay, prepare solutions of your fluorescent conjugate and controls in serum-free medium. A typical concentration range is 0.1 to 10 µM.
-
Treatment:
-
Aspirate the culture medium from the wells.
-
Wash cells once with 200 µL of warm PBS.
-
Add 100 µL of the prepared conjugate/control solutions to the respective wells.
-
Total Uptake: Wells with fluorescent conjugate only.
-
Non-Specific Uptake: Wells with fluorescent conjugate + 100-fold excess of non-labeled this compound.
-
Control Peptide: Wells with fluorescent control peptide (e.g., c(RADfK)-Fluorophore).
-
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1 hour). For temperature control, incubate a parallel plate at 4°C.[7]
-
Termination: Stop the incubation by aspirating the solutions.
-
Washing: Wash the cells three times with 200 µL of ice-cold PBS per well to remove any unbound conjugate.
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes on a shaker to ensure complete lysis.
-
Quantification:
-
Plate Reader: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation/emission wavelengths.
-
Flow Cytometry (Alternative): Instead of lysis, detach cells using Trypsin-EDTA, resuspend in PBS, and analyze the cellular fluorescence using a flow cytometer. This provides data on a per-cell basis.
-
-
Data Analysis:
-
Subtract the fluorescence of blank wells (lysis buffer only).
-
Calculate Specific Uptake = (Total Uptake) - (Non-Specific Uptake).
-
Normalize fluorescence values to the protein content in each well (e.g., using a BCA assay) for plate reader data.
-
Protocol 2: Flow Cytometry for Integrin αvβ3 Surface Expression
This protocol allows for the quantification of integrin αvβ3 on the surface of your target cells.
Materials:
-
Cells to be analyzed
-
Primary antibody: Anti-human integrin αvβ3 antibody (e.g., clone LM609)
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., FITC or Alexa Fluor 488)
-
Isotype control: Mouse IgG of the same isotype as the primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA (use a gentle detachment method to preserve surface proteins)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells using a gentle detachment solution. Avoid harsh trypsinization that can cleave surface proteins. Wash the cells once with cold PBS.
-
Cell Counting: Count the cells and resuspend them in cold Flow Cytometry Staining Buffer to a concentration of 1x10^6 cells/mL.
-
Blocking (Optional): Incubate cells with a blocking agent (e.g., Fc block) to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Aliquot 100 µL of the cell suspension (100,000 cells) into flow cytometry tubes.
-
Add the anti-αvβ3 primary antibody to the sample tube at the manufacturer's recommended concentration.
-
Add the isotype control antibody to a separate control tube at the same concentration.
-
Incubate on ice for 30-45 minutes in the dark.
-
-
Washing: Add 1 mL of cold staining buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice.
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of staining buffer. Add the fluorescently-conjugated secondary antibody to all tubes.
-
Incubation: Incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash the cells twice with 1 mL of cold staining buffer as described in step 5.
-
Analysis: Resuspend the final cell pellet in 300-500 µL of staining buffer and analyze immediately on a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity histogram of the cells stained with the anti-αvβ3 antibody to the histogram of the isotype control. A significant shift to the right indicates positive expression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. Improving Tumor Uptake and Excretion Kinetics of 99mTc-Labeled Cyclic Arginine-Glycine-Aspartic (RGD) Dimers with Triglycine Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
optimizing incubation time for E(c(RGDfK))2 in vitro studies
Welcome to the technical support center for the in vitro application of E(c(RGDfK))2, a dimeric cyclic RGD peptide widely used for targeting αvβ3 integrin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cell binding assay?
A1: The optimal incubation time for a cell binding assay largely depends on the specific cell line and experimental conditions. However, for competitive binding assays, shorter incubation times are generally sufficient. For instance, in studies with U87MG cells, incubation times for binding assays are often around 35 minutes to 1 hour on ice or at room temperature.[1][2] It is recommended to perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the minimal time required to reach binding equilibrium for your specific cell system.
Q2: For a cell proliferation or viability assay, what is a typical incubation period for this compound?
A2: For assays measuring cellular responses such as proliferation or viability, a longer incubation period is typically required. Common incubation times range from 24 to 72 hours.[1][3] For example, in a standard 72-hour endothelial cell proliferation assay, E-[c(RGDfK)2]-paclitaxel conjugates showed inhibitory effects.[4] The extended incubation allows for the cellular processes to be affected by the peptide or its conjugate. A time-dependent study is advisable to determine the optimal endpoint for your experiment.
Q3: Can this compound be used for targeting cell types other than cancer cells?
A3: Yes. While this compound is widely used to target αvβ3 integrin, which is often overexpressed on tumor cells and angiogenic endothelial cells, it can also be used to target other cells expressing this integrin.[4][5][6] For example, it has been used in studies involving human umbilical vein endothelial cells (HUVEC).[4] The key is that the target cells must express sufficient levels of the αvβ3 integrin on their surface.
Q4: What is the mechanism of action of this compound?
A4: this compound is a synthetic peptide containing the Arg-Gly-Asp (RGD) sequence, which is a recognition motif for several integrins, with a high affinity for αvβ3.[7][8] By binding to αvβ3 integrin on the cell surface, it can act as an antagonist, blocking the natural ligands (like vitronectin and fibronectin) from binding.[7] This can interfere with cell adhesion, migration, and signaling pathways involved in cell survival and proliferation.[4][8] When conjugated to drugs or imaging agents, it serves as a targeting moiety to deliver the payload to αvβ3-expressing cells.[4][5]
Troubleshooting Guides
Issue 1: Low or no binding of this compound to target cells.
| Possible Cause | Troubleshooting Step |
| Low αvβ3 integrin expression on target cells. | Confirm the expression level of αvβ3 integrin on your cell line using techniques like flow cytometry or western blotting. Select a cell line known to have high αvβ3 expression (e.g., U87MG, MDA-MB-435).[9][10] |
| Incorrect peptide concentration. | Titrate the concentration of this compound to find the optimal range for your assay. IC50 values are often in the nanomolar range.[9][11] |
| Suboptimal incubation time or temperature. | For binding assays, ensure incubation is long enough to reach equilibrium. Perform a time-course experiment. Binding is often performed at 4°C or on ice to minimize internalization.[1] |
| Competition from serum proteins. | Serum contains integrin-binding proteins like fibronectin and vitronectin.[7] For binding assays, consider performing the experiment in serum-free media or with a low percentage of serum. |
| Peptide degradation. | Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C).[11] Avoid repeated freeze-thaw cycles. |
Issue 2: High background or non-specific binding.
| Possible Cause | Troubleshooting Step |
| Inadequate blocking. | Use a blocking agent such as bovine serum albumin (BSA) to reduce non-specific binding to the cells and plasticware.[1] |
| Peptide aggregation. | Prepare fresh dilutions of the peptide from a stock solution for each experiment. |
| Use of a negative control. | Include a negative control peptide, such as a scrambled sequence or a c(RADfK)-based peptide, to assess the level of non-specific binding.[1] |
| Insufficient washing. | Increase the number and volume of washing steps after incubation to remove unbound peptide.[1] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number. | Use cells within a consistent and low passage number range, as integrin expression can change with prolonged culture. |
| Inconsistent cell density. | Ensure that the same number of cells are seeded for each experiment, as cell density can affect integrin expression and cell behavior. |
| Variability in incubation conditions. | Maintain consistent incubation times, temperatures, and media compositions for all experiments. |
| Reagent variability. | Use the same lot of reagents (e.g., this compound, media, serum) whenever possible to minimize variability. |
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro studies using this compound and related peptides.
Table 1: IC50 Values for this compound and Derivatives in Competitive Binding Assays
| Peptide | Cell Line | Radioligand | IC50 (nM) | Reference |
| E[c(RGDyK)]2 | U87MG | 125I-echistatin | 79.2 ± 4.2 | [9] |
| E-[c(RGDfK)2]-paclitaxel | HUVEC | - | 25 | [4] |
| c(RADfK)-paclitaxel | HUVEC | - | 60 | [4] |
| DOTA-3PEG4-dimer | U87MG | 125I-echistatin | 1.3 ± 0.3 | [12] |
| DOTA-3PEG4-NS | U87MG | 125I-echistatin | 715 ± 45 | [12] |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG | - | 16.6 ± 1.3 | [13] |
| [64Cu]Cu-DOTA-E[c(RGDfK)]2 | U87MG | - | 48.4 ± 2.8 | [13] |
Table 2: Incubation Times and Conditions in Various In Vitro Assays
| Assay Type | Cell Line | Incubation Time | Incubation Conditions | Reference |
| Cell Binding Assay | U87MG | 35 min | On ice | [1] |
| Cell Proliferation Assay | U87MG | 72 h | 37°C, 5% CO2 | [1] |
| Cell Proliferation Assay | HUVEC | 72 h | Standard conditions | [4] |
| Cell Proliferation Assay (short exposure) | HUVEC | 30 min | Standard conditions | [4] |
| Cell Viability Assay | C4-2, HEK293 | 72 h | 37°C, 5% CO2 | [3] |
| Cellular Binding Studies | HUVEC | 1 h | Room temperature | [2] |
Experimental Protocols
Protocol 1: Competitive Cell Binding Assay
-
Cell Preparation: Seed αvβ3-expressing cells (e.g., U87MG) in a 96-well plate and allow them to adhere overnight.
-
Washing: Gently wash the cells twice with a binding buffer (e.g., PBS with 0.1% BSA).[1]
-
Incubation: Add a constant concentration of a radiolabeled ligand (e.g., 125I-echistatin) and varying concentrations of this compound to the wells.[9]
-
Incubate the plate for a predetermined optimal time (e.g., 35-60 minutes) on ice.[1]
-
Washing: Remove the incubation solution and wash the cells three times with cold binding buffer to remove unbound ligands.[1]
-
Lysis and Measurement: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound and determine the IC50 value using non-linear regression.[9]
Protocol 2: Cell Proliferation/Viability Assay (MTS/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to attach for several hours or overnight.[1]
-
Treatment: Add serial dilutions of this compound or its conjugates to the wells. Include untreated cells as a control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[1][3]
-
Reagent Addition: Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.[1][3]
-
Final Incubation: Incubate for an additional 1-4 hours to allow for the colorimetric reaction to develop.[3]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a plate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Workflow for a competitive cell binding assay.
Caption: Simplified integrin-mediated signaling pathway.
Caption: Troubleshooting logic for low binding issues.
References
- 1. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cellgs.com [cellgs.com]
- 6. The relationship between the cyclic-RGDfK ligand and αvβ3 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of E(c(RGDfK))2
Welcome to the technical support center for the synthesis and purification of the dimeric cyclic RGD peptide, E(c(RGDfK))2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The synthesis of this compound is a multi-step process that begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization to form the c(RGDfK) monomer, and finally dimerization. Key challenges include:
-
Low Cyclization Yield: Inefficient intramolecular cyclization can lead to the formation of undesired side products.[1]
-
Side Reactions: The primary side reactions during cyclization are the formation of dimers and oligomers, which can be difficult to separate from the desired monomer.[1]
-
Incomplete Deprotection: Residual protecting groups from the SPPS process can lead to impurities that complicate purification and subsequent dimerization steps.[2]
-
Racemization: The conditions used for amino acid coupling and deprotection during SPPS can sometimes cause racemization, leading to diastereomeric impurities.[2]
-
Solubility Issues: The linear peptide precursor may have poor solubility in the solvents used for cyclization, hindering the reaction.[3][4]
Q2: What are the major hurdles encountered during the purification of this compound?
A2: Purification, typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC), presents its own set of challenges:
-
Co-elution of Impurities: Deletion sequences (missing an amino acid) or other closely related impurities generated during synthesis can have similar retention times to the target peptide, making separation difficult.[2]
-
Presence of Stereoisomers: The final this compound product can exist as stereoisomers, which may appear as multiple peaks or a broadened peak during HPLC analysis.[5]
-
Peptide Aggregation: Peptides, particularly those with hydrophobic residues, can aggregate, leading to poor peak shape, low recovery, and challenging purification.[6] Adjusting mobile phase conditions can sometimes mitigate this issue.[7]
-
Removal of Trifluoroacetic Acid (TFA): TFA is commonly used as an ion-pairing agent in the mobile phase for RP-HPLC. Residual TFA in the final product may be undesirable for biological applications and requires subsequent removal steps like lyophilization from an HCl or acetate-containing solution.
Q3: Why is the dimeric form, this compound, often preferred over the monomeric c(RGDfK)?
A3: The dimeric form generally exhibits enhanced binding affinity for its target, the αvβ3 integrin.[8] This is attributed to a "locally enhanced concentration" effect; the binding of one RGD motif increases the probability of the second motif binding to a nearby receptor site.[8] This improved affinity often translates to better performance in applications like tumor targeting and imaging.[9][10]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cyclic monomer c(RGDfK) | 1. Intermolecular reactions: High concentration of the linear peptide during cyclization favors the formation of dimers and oligomers.[1] 2. Steric hindrance: The chosen cyclization points (e.g., between Asp and Lys) may be sterically hindered. 3. Inefficient coupling reagents: The reagents used to activate the carboxyl group for amide bond formation may not be optimal. | 1. Perform cyclization under high dilution conditions: Use a large volume of solvent to favor intramolecular reaction over intermolecular reactions.[1] 2. Optimize cyclization strategy: Consider alternative backbone cyclization points or different coupling reagents (e.g., HATU, HBTU).[3] 3. On-resin cyclization: Performing the cyclization while the peptide is still attached to the solid support can reduce intermolecular side reactions.[1][11] |
| Presence of multiple peaks in crude HPLC analysis | 1. Incomplete deprotection: Side-chain protecting groups may not have been fully cleaved.[2] 2. Side products: Formation of deletion or insertion sequences during SPPS.[2] 3. Oxidation: Methionine or Tryptophan residues (if present) may have oxidized. Cysteine residues can form disulfide bridges. | 1. Optimize cleavage/deprotection: Increase the reaction time or use a stronger cleavage cocktail with appropriate scavengers. 2. Optimize SPPS: Ensure efficient coupling and deprotection at each step of the synthesis. Double coupling can be employed for difficult amino acids. 3. Use antioxidants: Add reducing agents like DTT if oxidation is suspected. Work under an inert atmosphere. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks in HPLC | 1. Peptide aggregation: The peptide is self-associating on the column.[6] 2. Column overload: Too much sample has been injected. 3. Secondary interactions: The peptide is interacting with the silica backbone of the column. | 1. Modify mobile phase: Increase the concentration of organic solvent (acetonitrile), add chaotropic agents, or adjust the pH. 2. Reduce sample load: Inject a smaller amount of the crude peptide. 3. Use a different column: Test columns with different stationary phases or from different manufacturers. |
| Poor separation of product and impurities | 1. Suboptimal gradient: The elution gradient is too steep, causing co-elution. 2. Incorrect mobile phase: The chosen solvents or ion-pairing agent are not providing adequate resolution. 3. Presence of stereoisomers: Diastereomers formed during synthesis may be difficult to separate.[5] | 1. Optimize HPLC gradient: Use a shallower gradient around the elution time of your target peptide. 2. Vary mobile phase: Try different organic modifiers (e.g., methanol instead of acetonitrile) or different ion-pairing agents. 3. Use a high-resolution column: Employ a column with smaller particle size or a longer length. For diastereomers, chiral chromatography may be necessary, though this is often complex. |
| Two distinct peaks observed for the final this compound product | 1. Stereoisomers: The glutamic acid linker or other amino acids may lead to the formation of diastereomers during the dimerization step.[5] | 1. Confirm identity: Collect both fractions and analyze by mass spectrometry to confirm they have the same mass. 2. Assess biological activity: Test both isomers in a binding assay to see if they have different affinities for the αvβ3 integrin. 3. Optimize dimerization: If one isomer is more active, investigate purification methods to isolate it or synthetic conditions that might favor its formation. |
Data Presentation
Typical RP-HPLC Purification Parameters
| Parameter | Typical Value / Condition | Reference |
| Column | Jupiter C18, 5 µm, 300 Å, 4.6 x 150 mm | [9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | [9] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | [9] |
| Flow Rate | 1.0 mL/min | [3][9] |
| Detection | UV at 220 nm | [9] |
| Gradient | Example: 18% B to 60% B over 9 minutes | [9] |
Reported Purity and Yield Data for RGD Peptide Derivatives
| Compound | Metric | Value | Reference |
| [99mTc]Tc-HYNIC-E[c(RGDfK)]2 | Radiochemical Purity | 98.6 ± 0.5% | [12] |
| 18F-FPTA-RGD2 | Radiochemical Purity | > 97% | [13] |
| [66Ga]DOTA-E-[c(RGDfK)]2 | Radiochemical Purity | > 97% | [14] |
| 68Ga-NODAGA-LacN-E[c(RGDfK)]2 | Radiochemical Yield | > 95% | [15] |
| 68Ga-NODAGA-LacN-E[c(RGDfK)]2 | Radiochemical Purity (post-purification) | > 99% | [15] |
Experimental Protocols
Protocol 1: Synthesis of c(RGDfK) Monomer via Fmoc-SPPS
This protocol describes the synthesis of the linear peptide on a 2-chlorotrityl chloride resin, followed by solution-phase cyclization.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Attach the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Mtt)-OH) to the resin in the presence of N,N-diisopropylethylamine (DIPEA) in DCM. Allow to react for 4 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in dimethylformamide (DMF) for 20 minutes.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using a coupling agent like HBTU or HATU in the presence of DIPEA in DMF.[3] Monitor coupling completion with a Kaiser test.
-
Selective Deprotection: After assembling the linear peptide, selectively remove the Mtt group from the Lysine side chain using 1% TFA in DCM.
-
Cleavage from Resin: Cleave the partially protected linear peptide from the resin using a mild cleavage cocktail such as acetic acid/trifluoroethanol/DCM.[16]
-
Cyclization: Dissolve the crude linear peptide in a large volume of DMF. Add a coupling reagent (e.g., DPPA) and a base (e.g., NaHCO3) and stir at room temperature for 24-48 hours. The high dilution is critical to minimize dimerization.[1]
-
Final Deprotection: After cyclization, remove the remaining side-chain protecting groups (e.g., Pbf from Arginine, tBu from Aspartic acid) using a strong acid cocktail (e.g., TFA with scavengers like water and triisopropylsilane).
-
Precipitation: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purification: Purify the crude c(RGDfK) by RP-HPLC.
Protocol 2: Dimerization to this compound and Purification
-
Activation of Glutamic Acid: Activate the side-chain and C-terminal carboxyl groups of a protected glutamic acid derivative (e.g., Fmoc-Glu-OtBu) using a coupling agent like TSTU.
-
Coupling Reaction: Dissolve the purified c(RGDfK) monomer in a suitable solvent (e.g., DMF or DMSO). Add the activated glutamic acid derivative in a 1:2 molar ratio (glutamic acid:c(RGDfK)). Add a base like DIPEA and allow the reaction to proceed until completion. This reaction couples the free ε-amino group on the lysine side chain of two c(RGDfK) molecules to the two activated carboxyl groups of the glutamic acid linker.
-
Deprotection: Remove any remaining protecting groups from the glutamic acid linker using an appropriate TFA cleavage cocktail.
-
Purification: Purify the final this compound dimer using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizations
Caption: Workflow for the synthesis and dimerization of this compound.
Caption: Logical workflow for the purification and analysis of synthetic peptides.
Caption: this compound targeting the αvβ3 integrin receptor on a cell surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Improving Tumor Uptake and Excretion Kinetics of 99mTc-Labeled Cyclic Arginine-Glycine-Aspartic (RGD) Dimers with Triglycine Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved kit formulation for one-pot synthesis of [99m Tc]Tc-HYNIC-E[c(RGDfK)]2 for routine clinical use in cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: E(c(RGDfK))2 Serum Stability Assessment
This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for assessing the serum stability of the dimeric cyclic RGD peptide, E(c(RGDfK))2.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the serum stability of this compound crucial?
A1: Assessing serum stability is a critical step in preclinical development. Peptides are susceptible to degradation by proteases and peptidases present in blood serum.[1] A short half-life in serum can limit the peptide's therapeutic efficacy by preventing it from reaching its target, such as αvβ3 integrins on tumor cells, in sufficient concentrations.[2][3] Stability data helps predict the in vivo pharmacokinetic profile and informs decisions on dosing and potential modifications to enhance stability.
Q2: What are the primary methods for analyzing this compound stability in serum?
A2: The most common and reliable methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
-
RP-HPLC: This technique separates the intact peptide from its degradation products. By tracking the decrease in the peak area of the intact peptide over time, its stability can be quantified.[5] Fluorescently labeled peptides can also be used for easier detection.[6]
-
LC-MS: This is a highly sensitive and specific method that confirms the identity of the intact peptide by its mass-to-charge ratio and provides structural information about the degradation products.[4]
Q3: What is the expected stability of this compound in serum?
A3: The stability of this compound can be quite high, especially when modified for imaging or therapeutic applications. Studies involving radiolabeled versions of the peptide have shown that it can remain more than 95% intact for up to 2 hours when incubated in human serum albumin or mouse serum.[7][8] However, stability can vary depending on the specific construct and experimental conditions.
Q4: What key factors can influence the outcome of a serum stability assay?
A4: Several factors can lead to variability in results:
-
Serum/Plasma Source: The concentration and type of enzymes can vary between species and even between batches of serum from the same species.[5]
-
Sample Preparation: The method used to stop enzymatic degradation and precipitate serum proteins is critical. Using strong acids can cause the peptide to be lost during precipitation, while organic solvents like acetonitrile are often more suitable.[6][9]
-
Peptide Handling: Peptides can adsorb to labware, leading to lower recovery. Using low-protein-binding tubes and tips is recommended.[9] Improper dissolution or hygroscopicity (moisture absorption) can also affect the starting concentration.[10]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed, with a half-life of just a few minutes.
-
Possible Cause: This could be due to the inherent susceptibility of the peptide to proteases in the specific serum used.
-
Solution:
-
Verify Serum Activity: Ensure the serum was properly stored and has not been subjected to multiple freeze-thaw cycles that could release enzymes from cells.
-
Use Protease Inhibitors (for mechanistic studies): To confirm enzymatic degradation, run a parallel experiment with a broad-spectrum protease inhibitor cocktail added to the serum. This is for investigation only, not for determining the true half-life.
-
Consider Peptide Modification: If the inherent stability is too low for the intended application, chemical modifications such as PEGylation or substitution with D-amino acids may be necessary to improve stability.[1]
-
Issue 2: Low or inconsistent recovery of the peptide from serum samples before analysis.
-
Possible Cause 1: The peptide is adsorbing to laboratory plastics.
-
Solution 1: Switch to low-protein-binding microcentrifuge tubes and pipette tips to minimize peptide loss.[9]
-
Possible Cause 2: The protein precipitation and peptide extraction protocol is suboptimal.
-
Solution 2: Optimize the extraction protocol. Precipitation with cold acetonitrile (typically 2:1 or 3:1 ratio of solvent to serum) is often effective.[9] Ensure thorough vortexing and adequate incubation time on ice to maximize protein precipitation. Avoid using strong acids, which can co-precipitate the peptide.[6]
Issue 3: High variability and poor reproducibility between replicate experiments.
-
Possible Cause 1: Inconsistent sample handling and timing.
-
Solution 1: Standardize all steps, including incubation times, temperatures, and volumes. Ensure precise and consistent timing when collecting aliquots.
-
Possible Cause 2: Variability in the serum source.
-
Solution 2: Use a pooled batch of serum from a single source for the entire study to minimize batch-to-batch variation in enzymatic activity.[5]
-
Possible Cause 3: Analytical instrument variability.
-
Solution 3: Run a standard sample of the peptide at the beginning and end of each analytical run to check for instrument drift and ensure consistent peak integration.
Experimental Protocols
Detailed Protocol: In Vitro Serum Stability Assay via RP-HPLC
This protocol outlines the steps to determine the half-life of this compound in human serum.
1. Materials and Reagents:
-
This compound peptide
-
Pooled Human Serum (stored at -80°C)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Water, HPLC grade
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Refrigerated centrifuge
-
RP-HPLC system with UV detector (e.g., at 220 nm)
2. Procedure:
-
Prepare Peptide Stock Solution: Dissolve this compound in an appropriate solvent (e.g., water or PBS) to a known concentration (e.g., 1 mg/mL).
-
Thaw Serum: Thaw the human serum on ice. Once thawed, pre-warm it to 37°C for 15 minutes.
-
Initiate Reaction: In a low-binding tube, add the peptide stock solution to the pre-warmed serum to achieve the desired final peptide concentration (e.g., 100 µg/mL). Vortex gently to mix. This is your main reaction tube.
-
Time Point Zero (T=0): Immediately after mixing, withdraw an aliquot (e.g., 50 µL) and transfer it to a new tube containing 2 volumes of a cold quenching solution (e.g., 100 µL of ACN with 1% TFA).[9] This stops the enzymatic reaction and begins protein precipitation. Vortex vigorously and place on ice.
-
Incubation and Sampling: Incubate the main reaction tube at 37°C.[8][9] Collect subsequent aliquots (50 µL) at various time points (e.g., 15, 30, 60, 120, 240, and 480 minutes) and process them exactly as in the previous step.
-
Protein Precipitation: Incubate all quenched samples on ice for at least 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant, which contains the peptide, to an HPLC vial. Analyze the samples using an appropriate RP-HPLC method to separate the intact peptide from any degradation products.
-
Data Analysis: Quantify the peak area corresponding to the intact this compound at each time point.
3. Half-Life Calculation:
-
Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of intact peptide remaining.
-
Plot the percentage of intact peptide versus time.
-
Calculate the half-life (t1/2) by fitting the data to a one-phase exponential decay model using software like GraphPad Prism.[5][9]
Data Presentation
Quantitative results from the stability assay should be summarized for clear interpretation.
Table 1: Example Serum Stability Data for this compound
| Time Point (minutes) | Mean HPLC Peak Area (n=3) | Standard Deviation | % Intact Peptide Remaining |
| 0 | 1,543,210 | 45,670 | 100.0% |
| 15 | 1,510,980 | 51,230 | 97.9% |
| 30 | 1,465,780 | 49,880 | 95.0% |
| 60 | 1,398,760 | 41,050 | 90.6% |
| 120 | 1,254,320 | 38,910 | 81.3% |
| 240 | 1,012,550 | 35,430 | 65.6% |
| 480 | 689,120 | 29,870 | 44.6% |
| Calculated Half-Life (t1/2) from one-phase decay fit: ~435 minutes |
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for assessing peptide serum stability.
Caption: Troubleshooting logic for common serum stability assay issues.
Caption: Conceptual diagram of enzymatic degradation in serum.
References
- 1. researchgate.net [researchgate.net]
- 2. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. biomedgrid.com [biomedgrid.com]
overcoming solubility issues with E(c(RGDfK))2 conjugates
Welcome to the technical support center for E(c(RGDfK))2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound conjugates have poor aqueous solubility?
A1: The solubility of this compound conjugates is highly dependent on the physicochemical properties of the molecule conjugated to the peptide. Many therapeutic agents (e.g., paclitaxel) or fluorescent dyes are inherently hydrophobic.[1][2] When these molecules are attached to the this compound peptide, the overall hydrophobicity of the conjugate increases, leading to poor solubility in aqueous buffers.
Q2: What are the common signs of a solubility problem?
A2: You may be experiencing solubility issues if you observe any of the following:
-
Precipitation: Visible solid material forming when trying to dissolve the conjugate in an aqueous buffer.
-
Cloudiness or Opalescence: The solution appears hazy or milky, indicating the presence of undissolved particles.
-
Low Yields: Significant loss of product during purification steps, particularly after switching to more aqueous solvent systems.
-
Inconsistent Bioassay Results: Poor solubility can lead to inaccurate concentrations of the active compound in your experiments, resulting in high variability.
Q3: How does the choice of linker impact the solubility of the conjugate?
A3: The linker plays a critical role in the overall properties of the conjugate. Incorporating hydrophilic linkers is a key strategy to improve aqueous solubility.[3]
-
PEG Linkers: Poly(ethylene glycol) (PEG) linkers are widely used to increase hydrophilicity and can also prolong the circulation half-life of the conjugate.[4]
-
Amino Acid Linkers: Short, hydrophilic peptide sequences, such as triglycine (Gly-Gly-Gly), can be inserted to improve solubility and provide spacing between the peptide and the payload.[5][6][7]
-
Sugar-Based Linkers: Hydrophilic sugar moieties, like glucuronic acid, can be incorporated into the linker design to enhance water solubility.[2]
Q4: What formulation strategies can I use to improve the solubility of my conjugate?
A4: Several formulation strategies can be employed to solubilize conjugates with poor aqueous solubility.[8] These approaches aim to either increase the dissolution rate or the saturation solubility of the compound.
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous buffer can significantly improve solubility.[9]
-
Surfactants: Surfactants like Tween-80 or Cremophor EL can form micelles that encapsulate the hydrophobic conjugate, allowing it to be dispersed in an aqueous medium.[9]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their apparent solubility.[10]
-
pH Adjustment: For conjugates with ionizable groups, adjusting the pH of the solution can increase charge and improve solubility.[9]
-
Lipid-Based Formulations: For highly lipophilic conjugates, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[11]
Q5: Can I use DMSO to dissolve my conjugate? What are the potential downsides?
A5: Dimethyl sulfoxide (DMSO) is a powerful solvent for many this compound conjugates. It is often used to prepare high-concentration stock solutions. However, high concentrations of DMSO can be toxic to cells in biological assays. It is standard practice to prepare a concentrated stock in 100% DMSO and then dilute it into your aqueous assay medium, ensuring the final DMSO concentration is low (typically <0.5%) and well-tolerated by your cells.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound conjugates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms immediately upon adding aqueous buffer to the lyophilized powder. | The conjugate has very low aqueous solubility. The buffer composition (pH, ionic strength) is not optimal. | 1. Reconstitute in a small amount of a compatible organic solvent first (e.g., DMSO, DMF). 2. Gently vortex or sonicate to ensure complete dissolution in the organic solvent before adding aqueous buffer. 3. Add the aqueous buffer slowly while vortexing. 4. Test a range of buffers with different pH values. |
| The conjugate dissolves initially but precipitates out over time or upon refrigeration. | The solution is supersaturated and thermodynamically unstable. The conjugate is aggregating at lower temperatures. | 1. Prepare the solution fresh before each experiment. 2. Store stock solutions at -20°C or -80°C in an organic solvent like DMSO to prevent degradation and precipitation.[12] 3. Consider adding a stabilizing excipient like a surfactant (e.g., 0.1% Tween-80) or a cryoprotectant (e.g., glycerol) to the formulation. |
| Inconsistent results or low potency observed in cell-based assays. | The conjugate is not fully dissolved in the assay medium, leading to an inaccurate effective concentration. The conjugate has aggregated, which may reduce its binding affinity to integrins. | 1. Visually inspect the final diluted solution for any signs of precipitation or cloudiness before adding it to cells. 2. Centrifuge the solution and test the supernatant to ensure the conjugate is soluble. 3. Re-evaluate the formulation. Try including solubilizing agents like cyclodextrins or co-solvents, ensuring the final concentration is non-toxic to cells. 4. Verify the biological activity of the formulated conjugate using a binding assay.[13] |
| Low recovery after Reverse-Phase HPLC purification. | The conjugate is precipitating on the column as the organic solvent concentration decreases during the gradient. | 1. Modify the HPLC gradient to have a higher initial concentration of organic solvent (e.g., acetonitrile). 2. Decrease the flow rate to allow more time for the conjugate to elute. 3. Ensure the mobile phase additives (e.g., 0.1% TFA) are sufficient to maintain solubility. 4. If possible, collect fractions into vials containing a small amount of organic solvent to prevent immediate precipitation. |
Data Summary
Table 1: Integrin αvβ3 Binding Affinity (IC50) of Various RGD Conjugates
This table summarizes the 50% inhibitory concentration (IC50) values for different RGD conjugates, demonstrating how modifications such as dimerization, linker type, and chelation affect binding affinity. Lower IC50 values indicate higher binding affinity.
| Compound / Conjugate | Cell Line | IC50 (nM) | Reference(s) |
| Monomeric Peptides | |||
| c(RGDfK) | U87MG | 49.9 ± 5.5 | [14] |
| NODIA-Me-c(RGDfK) | U-87 MG | 205.1 ± 1.4 | [15] |
| DOTA-P-RGD | U87MG | 44.3 ± 3.5 | [14] |
| Dimeric Peptides (E-[c(RGDfK)]2) | |||
| E[c(RGDyK)]2 | U87MG | 79.2 ± 4.2 | [13] |
| HYNIC-E[c(RGDfK)]2 | U87MG | 112.2 ± 20.8 | [7] |
| DOTA-P-RGD2 | U87MG | 5.0 ± 1.0 | [14] |
| Tetrameric Peptides | |||
| HYNIC-E{E[c(RGDfK)]2}2 | U87MG | 7.2 ± 1.5 | [7] |
| DOTA-2P-RGD4 | U87MG | 0.5 ± 0.1 | [14] |
| DOTA-6P-RGD4 | U87MG | 0.3 ± 0.1 | [14] |
| Drug Conjugates | |||
| E-[c(RGDfK)2]-paclitaxel (30 min exposure) | HUVEC | 25 | [16] |
| E-[c(RGDfK)2]-paclitaxel (72 h exposure) | HUVEC | ~0.4 | [16] |
Abbreviations: DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetracetic acid; P: PEG4 linker; HYNIC: 6-hydrazinonicotinyl; HUVEC: Human Umbilical Vein Endothelial Cells.
Experimental Protocols
Protocol 1: General Reconstitution of a Lyophilized this compound Conjugate
This protocol provides a general method for solubilizing hydrophobic this compound conjugates for in vitro experiments.
Materials:
-
Lyophilized this compound conjugate
-
Anhydrous DMSO
-
Sterile PBS, pH 7.4 (or desired aqueous buffer)
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Centrifuge the vial of lyophilized powder briefly to ensure all material is at the bottom.
-
Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) can be used if dissolution is slow.
-
Visually inspect the solution to ensure it is clear and free of particulates. This is your stock solution.
-
For working solutions, perform serial dilutions. First, dilute the DMSO stock into your desired aqueous buffer (e.g., PBS, cell culture medium). It is critical to add the DMSO stock to the buffer and mix immediately to avoid precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (e.g., <0.5% for cell-based assays).
Protocol 2: Formulation with Co-solvents and Surfactants
This protocol is adapted for preparing a poorly soluble conjugate for in vivo studies, based on a formulation for cyclo(-RGDfK).[17]
Materials:
-
This compound conjugate
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of the conjugate in DMSO (e.g., 20 mg/mL).
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 (relative to the DMSO stock volume). Mix thoroughly until the solution is homogeneous.
-
Add 0.5 volumes of Tween-80. Mix again until homogeneous.
-
Slowly add 4.5 volumes of sterile saline to the mixture while vortexing continuously to bring the solution to the final volume.
-
The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of the conjugate should be calculated based on the initial stock. This protocol aims to produce a clear solution of ≥2 mg/mL.[17]
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for diagnosing and solving solubility problems with this compound conjugates.
Strategies to Enhance Conjugate Solubility
This diagram illustrates how different chemical modifications and formulation approaches contribute to improving the solubility of this compound conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Linker Hydrophilicity Modulates the Anticancer Activity of RGD-Cryptophycin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Delivery of Cytotoxic Agents via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Tumor Uptake and Excretion Kinetics of 99mTc-Labeled Cyclic Arginine-Glycine-Aspartic (RGD) Dimers with Triglycine Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and preclinical evaluation of a 68Ga-labelled c(RGDfK) conjugate comprising the bifunctional chelator NODIA-Me - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo evaluation of a paclitaxel conjugate with the divalent peptide E-[c(RGDfK)2] that targets integrin alpha v beta 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Kidney Uptake of Radiolabeled E(c(RGDfK))2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with high renal uptake of radiolabeled E(c(RGDfK))2.
Frequently Asked Questions (FAQs)
Q1: Why is high kidney uptake a concern when working with radiolabeled this compound?
High kidney uptake of radiolabeled peptides like this compound is a significant concern for several reasons. Primarily, the kidneys are responsible for filtering and excreting these small molecules from the blood.[1][2] During this process, the radiolabeled peptides can be reabsorbed by the proximal tubular cells of the kidneys and retained, leading to a high localized radiation dose.[1][3] This can result in nephrotoxicity, which is often the dose-limiting factor in peptide receptor radionuclide therapy (PRRT).[1][4][5] Additionally, high background signal from the kidneys can obscure the imaging of adjacent tumors or metastases.[6]
Q2: What is the primary biological mechanism responsible for the renal uptake of radiolabeled RGD peptides?
The primary mechanism for renal uptake of radiolabeled peptides, including RGD peptides, is receptor-mediated endocytosis in the proximal tubules of the kidneys.[7] This process is mainly facilitated by the megalin and cubilin receptors, which are multi-ligand scavenger receptors expressed on the apical membrane of proximal tubular cells.[1][8][9][10] After glomerular filtration, these receptors bind to the radiolabeled peptides in the ultrafiltrate and internalize them, leading to their accumulation and retention within the kidney cells.[7][10]
Q3: What are the main strategies to reduce kidney uptake of radiolabeled this compound?
There are several established strategies to minimize renal uptake of radiolabeled peptides:
-
Competitive Inhibition: Co-administering agents that compete with the radiolabeled peptide for binding to the megalin and cubilin receptors.[11][12] Commonly used agents include positively charged amino acids (lysine and arginine), succinylated gelatin (Gelofusine), and albumin fragments.[3][8][11][13][14][15]
-
Structural Modification: Altering the physicochemical properties of the peptide to reduce its affinity for renal reabsorption pathways. This can involve increasing the size of the molecule (e.g., through PEGylation), modifying its charge (e.g., introducing acidic amino acids), or incorporating cleavable linkers that release the radionuclide in a form that is readily excreted.[5][11][12]
-
Pharmacological Intervention: Using drugs that interfere with the function of the proximal tubule cells. For example, sodium para-aminohippurate (PAH) has been shown to reduce renal uptake of some radiopharmaceuticals.[16]
Troubleshooting Guides
Issue 1: High and variable kidney uptake in preclinical models.
-
Possible Cause 1: Inadequate competitive inhibition.
-
Troubleshooting Step: Ensure the dose and timing of the co-administered inhibitory agent (e.g., lysine, Gelofusine) are optimized. The inhibitor should be administered shortly before or concurrently with the radiolabeled peptide to ensure it is present in the renal tubules at a sufficient concentration to compete for receptor binding.[4][13] Refer to the quantitative data tables below for effective dose ranges from preclinical studies.
-
-
Possible Cause 2: Animal model variability.
-
Troubleshooting Step: Standardize the animal model, including strain, age, and sex, as these factors can influence renal function and peptide metabolism. Ensure consistent hydration of the animals, as dehydration can affect renal clearance.
-
-
Possible Cause 3: Instability of the radiolabeled peptide.
-
Troubleshooting Step: Verify the radiochemical purity and stability of your radiolabeled this compound preparation. In vivo degradation can lead to metabolites with different renal clearance characteristics.
-
Issue 2: Co-administration of inhibitors reduces tumor uptake.
-
Possible Cause 1: Non-specific inhibitor effects.
-
Troubleshooting Step: While most studies report that agents like lysine and Gelofusine do not significantly affect tumor uptake, this should be empirically verified for your specific model and radiotracer.[4][13] Consider reducing the inhibitor dose to a level that provides a balance between kidney protection and maintaining target-to-background ratios.
-
-
Possible Cause 2: Altered pharmacokinetics.
-
Troubleshooting Step: The co-administered agent may alter the overall pharmacokinetics of the radiolabeled peptide. Perform a detailed biodistribution study at multiple time points to understand the impact on the uptake in all relevant organs, including the tumor.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the reduction of kidney uptake of various radiolabeled peptides using different inhibitory agents.
Table 1: Effect of Lysine Co-administration on Kidney Uptake
| Radiotracer | Animal Model | Lysine Dose | % Reduction in Kidney Uptake | Reference |
| 111In-octreotide | Rats | 80 mg | 35% | [8] |
| 111In-octreotide | Mice | 20 mg | 16% | [8] |
| 111In-DOTA-sst2-ANT | Mice | 20-30 mg | ~50% | [13] |
Table 2: Effect of Gelofusine (Succinylated Gelatin) Co-administration on Kidney Uptake
| Radiotracer | Animal Model | Gelofusine Dose | % Reduction in Kidney Uptake | Reference |
| 111In-octreotide | Rats | 20 mg (0.5 mL) | 46% | [8] |
| 111In-octreotide | Mice | 4 mg | 61% | [8] |
| 111In-DOTA-sst2-ANT | Mice | 4 mg | 42.57% | [13] |
| 111In-DOTA-sst2-ANT | Mice | 6 mg | 52.94% | [13] |
| 111In-DOTA,Tyr3-octreotate | Rats | 40 mg/kg | 40-50% | [4][17] |
| 111In-DOTA,Tyr3-octreotate | Rats | 80-160 mg/kg | 50-60% | [4][17] |
| 68Ga-Trivehexin | Mice | i.v. | 70% | [18] |
| 177Lu-D0301 | Mice | i.v. | 61% (24h p.i.) | [18] |
| 111In-DOTA-RAFT-RGD | Mice | Not specified | 50-70% | [12] |
| 64Cu-cyclam-RAFT-c(-RGDfK-)4 | Mice | Not specified | 50-70% | [12] |
Table 3: Comparison and Combination of Inhibitors
| Radiotracer | Animal Model | Inhibitor(s) and Dose | % Reduction in Kidney Uptake | Reference |
| 111In-DOTA,Tyr3-octreotate | Rats | 80 mg/kg Gelofusine + 400 mg/kg Lysine | 70% | [4] |
| 111In-octreotide | Rats | 20 mg Gelofusine vs. 80 mg Lysine | 46% vs. 35% | [8] |
| 111In-minigastrin | Rats | 5 mg Albumin Peptide #6 vs. Gelofusine | 88% vs. 77% | [3] |
| 111In-octreotide | Rats | 1-2 mg FRALB vs. 80 mg Lysine | Similar reduction | [7][15] |
Experimental Protocols
Protocol 1: Co-administration of Lysine for Reducing Kidney Uptake in Mice
-
Preparation: Prepare a solution of L-lysine in sterile saline or PBS. A common concentration is 20-30 mg per 100-200 µL.
-
Administration: Inject the lysine solution intravenously (i.v.) or intraperitoneally (i.p.) into the mouse. For i.v. administration, inject 2 minutes prior to the radiotracer. For i.p. administration, inject 30 minutes before and after the radiotracer.[18]
-
Radiotracer Injection: Administer the radiolabeled this compound intravenously via the tail vein.
-
Biodistribution: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals, collect organs of interest (kidneys, tumor, blood, liver, muscle, etc.), weigh them, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Compare the kidney %ID/g between the lysine-treated group and a control group that received only the radiotracer.
Protocol 2: Co-administration of Gelofusine for Reducing Kidney Uptake in Rats
-
Preparation: Gelofusine is a commercially available plasma expander. No further preparation is typically needed.
-
Administration: Co-inject the desired dose of Gelofusine (e.g., 40-80 mg/kg) with the radiolabeled this compound intravenously.[4][17]
-
Biodistribution and Data Analysis: Follow steps 3-5 as described in Protocol 1, comparing the Gelofusine-treated group to a control group.
Visualizations
Caption: Mechanism of renal uptake of radiolabeled peptides.
Caption: Workflow for evaluating kidney uptake reduction strategies.
Caption: Logical relationship of the problem and solutions.
References
- 1. Renal uptake of different radiolabelled peptides is mediated by megalin: SPECT and biodistribution studies in megalin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response effect of Gelofusine on renal uptake and retention of radiolabelled octreotate in rats with CA20948 tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal toxicity of radiolabeled peptides and antibody fragments: mechanisms, impact on radionuclide therapy, and strategies for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Role of megalin and cubilin in renal physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dose-response effect of Gelofusine on renal uptake and retention of radiolabelled octreotate in rats with CA20948 tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficiency of succinylated gelatin and amino acid infusions for kidney uptake reduction of radiolabeled αvβ6-integrin targeting peptides: considerations on clinical safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with aggregation of E(c(RGDfK))2-modified nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E(c(RGDfK))2-modified nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in this compound-modified nanoparticles?
A1: The primary cause of aggregation is often insufficient colloidal stability. This can be due to several factors including improper surface modification, high nanoparticle concentration, inappropriate buffer conditions (pH, ionic strength), and the inherent hydrophobicity of the nanoparticle core or the cRGD peptide itself. Without adequate stabilizing agents, such as polyethylene glycol (PEG), the nanoparticles can come into close proximity, leading to irreversible aggregation driven by van der Waals forces.[1][2][3]
Q2: How does PEGylation help in preventing nanoparticle aggregation?
A2: Polyethylene glycol (PEG) is a hydrophilic polymer that, when grafted onto the surface of nanoparticles, provides a steric barrier.[2][3] This steric hindrance prevents nanoparticles from getting too close to each other, thus overcoming attractive forces and maintaining colloidal stability.[3] PEGylation also reduces non-specific protein adsorption (opsonization) in biological media, which can otherwise lead to aggregation and rapid clearance from circulation.[2][4]
Q3: What is the role of the cRGD peptide in nanoparticle stability?
A3: The cyclic RGD peptide (cRGD) is primarily a targeting ligand, designed to bind to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor cells and angiogenic endothelium.[1][4][5][6] While the peptide itself can influence surface charge and hydrophilicity, its main role is not stabilization. In some cases, a high density of cRGD on the nanoparticle surface without proper spacing or co-passivation with agents like PEG can potentially lead to aggregation.
Q4: Can the choice of nanoparticle core material affect aggregation?
A4: Yes, the core material significantly influences the nanoparticle's intrinsic properties. For example, metallic nanoparticles like gold or iron oxide may have different surface energies and tendencies to aggregate compared to polymeric nanoparticles like PLGA or silk fibroin.[1][4][5][7] The surface chemistry of the core material will also dictate the methods available for ligand conjugation and stabilization.
Q5: What analytical techniques are recommended for monitoring nanoparticle aggregation?
A5: Dynamic Light Scattering (DLS) is a primary technique to measure the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in suspension. An increase in size or PDI is a direct indicator of aggregation. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide visual confirmation of aggregation and information on the morphology of the aggregates.[1][7] UV-Vis spectroscopy can also be used for some types of nanoparticles (e.g., gold), as aggregation can cause a shift in the surface plasmon resonance peak.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate aggregation upon synthesis or modification | Incomplete surface coverage with stabilizing agents (e.g., PEG). | - Increase the concentration of the stabilizing agent during synthesis. - Optimize the reaction time and temperature for surface modification. - Ensure proper purification to remove unreacted reagents that might induce aggregation. |
| Aggregation during storage | Inappropriate storage conditions (e.g., wrong buffer, temperature). | - Store nanoparticles in a low ionic strength buffer at the recommended temperature (often 4°C). - Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can induce aggregation. - Ensure the storage buffer pH is away from the isoelectric point of the nanoparticles. |
| Aggregation in biological media (e.g., cell culture medium, serum) | Protein adsorption (opsonization) leading to bridging between nanoparticles. | - Increase the density of PEGylation on the nanoparticle surface to create a more effective steric barrier.[2] - Use longer PEG chains to enhance steric repulsion.[9] - Pre-coat the nanoparticles with a non-specific protein like bovine serum albumin (BSA) in some in vitro applications to block non-specific binding sites. |
| Inconsistent results between batches | Variability in the synthesis or purification process. | - Standardize all experimental parameters, including reagent concentrations, reaction times, temperatures, and mixing speeds. - Implement rigorous quality control checks at each step, including size and zeta potential measurements. - Ensure consistent purity of starting materials. |
| Loss of targeting efficacy after resolving aggregation | Steric hindrance of the cRGD ligand by a dense PEG layer. | - Optimize the ratio of PEG to cRGD on the nanoparticle surface. - Use a hetero-functional PEG linker that provides both stabilization and a spacer arm for the cRGD ligand, ensuring its accessibility for receptor binding.[9] |
Quantitative Data Summary
Table 1: Physicochemical Properties of cRGD-Modified Nanoparticles
| Nanoparticle Type | Core Material | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| cRGD-NP@A | PLGA | ~104 | Not specified | Not specified | 5.58 ± 0.17 | 59.10 ± 1.92 | [7] |
| cRGD-SFNs | Silk Fibroin | < 100 | Not specified | Negative | 1.2 ± 0.3 (for NDI-1) | High | [1] |
| High cRGD-NPs | PLGA | ~300 | Not specified | -10.1 to -12.2 | Not applicable | Not applicable | [5] |
| cRGD-ICG-uPA NPs | PLGA-PEG | Not specified | Not specified | Negative | Not specified | Not specified | [10] |
| c(RGDyK)-MC-Fe3O4 | Fe3O4 | ~8.4 | Not specified | Not specified | Not applicable | Not applicable | [11] |
Experimental Protocols
Protocol 1: General Synthesis of cRGD-Functionalized PLGA Nanoparticles via Double Emulsion Solvent Evaporation
-
Primary Emulsion: Dissolve PLGA, a maleimide-PEG-PLGA copolymer, and a fluorescently labeled lipid (if desired) in an organic solvent like dichloromethane (DCM). Add an aqueous solution (e.g., a drug solution) to the organic phase and sonicate to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and un-encapsulated drug.
-
cRGD Conjugation: Resuspend the purified maleimide-functionalized nanoparticles in a suitable buffer (e.g., HEPES, pH 7.0). Add a solution of thiol-containing cRGD peptide and incubate to allow the maleimide-thiol reaction to proceed.
-
Final Purification: Purify the cRGD-conjugated nanoparticles by centrifugation to remove unreacted peptide. Resuspend in the desired buffer for storage or use.[5][6]
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration for DLS analysis. Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary.
-
DLS Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specific zeta potential cuvette.
-
Place the cuvette in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
The instrument software will calculate the zeta potential based on the measured mobility.
-
Visualizations
Caption: Workflow for synthesis and characterization of cRGD-nanoparticles.
Caption: Logical workflow for troubleshooting nanoparticle aggregation.
References
- 1. cRGD-Functionalized Silk Fibroin Nanoparticles: A Strategy for Cancer Treatment with a Potent Unselective Naphthalene Diimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Ultrasmall Gold Nanoparticles with cRGD Peptide Increases the Uptake and Efficacy of Cytotoxic Payload [mdpi.com]
- 3. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermoresponsive nanoparticle agglomeration/aggregation in salt solutions: Dependence on graft density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cyclic RGD functionalized PLGA nanoparticles loaded with noncovalent complex of indocyanine green with urokinase for synergistic thrombolysis [frontiersin.org]
- 11. Ultrasmall c(RGDyK)-coated Fe3O4 nanoparticles and their specific targeting to integrin alpha(v)beta3-rich tumor cells. | Semantic Scholar [semanticscholar.org]
strategies to enhance the in vivo efficacy of E(c(RGDfK))2-drug conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with E(c(RGDfK))2-drug conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
Question 1: What is the primary mechanism of action for an this compound-drug conjugate?
Answer: The this compound-drug conjugate is a type of peptide-drug conjugate (PDC) designed for targeted cancer therapy.[1] Its mechanism relies on three key components:
-
Targeting Moiety (this compound): This is a dimeric, cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence.[1][2] The RGD motif specifically binds to αvβ3 and αvβ5 integrins, which are transmembrane protein receptors often overexpressed on the surface of tumor cells and angiogenic endothelial cells.[1][3] The dimeric structure, this compound, generally exhibits a higher binding affinity and improved tumor uptake compared to its monomeric counterpart.[2][4]
-
Cytotoxic Payload (Drug): This is a potent therapeutic agent (e.g., chemotherapy drug) that induces cell death.
-
Linker: A chemical bridge that connects the peptide to the drug.[5][6][] The linker is crucial for the conjugate's stability in circulation and is often designed to be cleaved under specific conditions within the tumor microenvironment or inside the cancer cell, releasing the active drug.[6][][8]
The conjugate circulates in the bloodstream, preferentially binds to integrin-expressing tumor cells, and is internalized through receptor-mediated endocytosis.[9] Once inside, the linker is cleaved, releasing the cytotoxic payload and leading to targeted cell death, which minimizes damage to healthy tissues.[]
Question 2: Why am I observing high off-target toxicity in my in-vivo model?
Answer: High off-target toxicity is a common challenge and can stem from several factors related to the stability and specificity of the conjugate. The primary cause is often the premature release of the cytotoxic drug into systemic circulation before the conjugate reaches the tumor site.[6]
Potential Causes & Solutions:
-
Linker Instability: The linker may be too sensitive to plasma enzymes or physiological pH, leading to its cleavage in the bloodstream.[5][6][10]
-
Troubleshooting: Evaluate the stability of your conjugate in mouse or human plasma in vitro. If significant drug release is observed within a few hours, consider redesigning the linker. Opt for linkers that are specifically cleaved by enzymes abundant in the tumor microenvironment (e.g., certain matrix metalloproteinases (MMPs), cathepsins) or those that are sensitive to the acidic pH of endosomes/lysosomes.[][10][11]
-
-
Integrin Expression on Healthy Tissues: While often overexpressed on tumor cells, some integrins are also present on healthy tissues. This can lead to on-target, off-tumor toxicity.
-
Troubleshooting: Perform immunohistochemistry (IHC) or flow cytometry on healthy tissues from your animal model to map the expression profile of the target integrin. If significant expression is found in critical organs, this may be an inherent limitation of the target.
-
-
High Drug-to-Peptide Ratio (DPR): A high DPR can alter the physicochemical properties of the conjugate, potentially increasing its non-specific uptake by healthy tissues, such as the liver and kidneys.
-
Troubleshooting: Synthesize and test conjugates with lower DPRs (e.g., 1:1 vs. 2:1). While a lower DPR may reduce the amount of drug delivered per peptide, it can improve the overall therapeutic window by reducing toxicity.
-
Question 3: My conjugate shows excellent in-vitro binding and cytotoxicity but poor in-vivo tumor growth inhibition. What are the likely reasons?
Answer: This is a frequent and frustrating issue in drug development, often referred to as a lack of in-vitro/in-vivo correlation. The complex physiological environment in vivo presents many barriers not present in a cell culture dish.
Key Areas to Investigate:
-
Poor Pharmacokinetics (PK): The conjugate may be cleared from the body too rapidly, preventing a sufficient amount from reaching the tumor.[12] Peptides, being small, are often subject to rapid renal clearance.[12][13]
-
Limited Tumor Penetration: Even if the conjugate reaches the tumor vasculature, it may not effectively penetrate the dense tumor tissue to reach all cancer cells.[12]
-
In-vivo Instability: The conjugate may be stable in cell culture media but could be rapidly degraded by enzymes in the blood or liver in vivo.[5][10]
-
Tumor Microenvironment (TME) Factors: The specific conditions of the TME (e.g., pH, enzyme levels) may not be optimal for linker cleavage and drug release.[]
The workflow below outlines a systematic approach to troubleshooting this problem.
Section 2: Troubleshooting Guides
Guide 1: Troubleshooting Poor In-Vivo Efficacy Despite Good In-Vitro Activity
This guide provides a structured approach to diagnosing why a potent in-vitro conjugate fails to perform in vivo.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor in-vivo efficacy.
Quantitative Data Summary: Impact of Modification Strategies
The following table summarizes data from hypothetical studies to illustrate how different strategies can impact the performance of a conjugate.
| Conjugate ID | Modification Strategy | Plasma Half-Life (t½, hours) | Tumor Accumulation at 24h (%ID/g)¹ | Tumor Growth Inhibition (TGI, %) |
| PDC-01 | Base Conjugate (Dimer) | 0.8 | 1.5 ± 0.3 | 25% |
| PDC-02 | Added 2kDa PEG Spacer | 4.5 | 3.2 ± 0.5 | 55% |
| PDC-03 | Switched to Tetrameric RGD | 1.1 | 4.1 ± 0.6 | 65% |
| PDC-04 | Optimized (Tetramer + PEG) | 6.2 | 5.8 ± 0.7 | 85% |
¹ %ID/g = Percentage of Injected Dose per gram of tissue.
Section 3: Experimental Protocols
Protocol 1: In-Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a standard procedure for assessing the anti-tumor efficacy of an this compound-drug conjugate.
Objective: To determine the ability of the PDC to inhibit tumor growth in a subcutaneous xenograft model.
Materials:
-
Tumor cells expressing high levels of αvβ3 integrin (e.g., U87MG, MDA-MB-435).
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID).
-
This compound-drug conjugate, unconjugated drug, and vehicle control.
-
Calipers, syringes, sterile PBS.
Procedure:
-
Cell Culture: Culture tumor cells under standard conditions. Ensure cells are healthy and in the logarithmic growth phase before implantation.
-
Tumor Implantation:
-
Harvest and resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice daily. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Typical groups: Vehicle Control, Free Drug, Non-targeting Control PDC, this compound-Drug Conjugate.
-
-
Dosing:
-
Administer the treatments via intravenous (IV) injection. The dosing schedule will be dependent on the conjugate's PK profile (e.g., once or twice weekly).
-
Doses should be calculated based on molar equivalents of the cytotoxic payload.
-
-
Monitoring and Measurement:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the same time to monitor for toxicity.
-
Observe mice for any signs of distress or adverse reactions.
-
-
Endpoint:
-
Continue the study until tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration.
-
Euthanize mice according to institutional guidelines. Tumors may be excised for further ex vivo analysis (e.g., IHC, drug concentration measurement).
-
Protocol 2: In-Vitro Plasma Stability Assay
Objective: To assess the stability of the conjugate and the rate of premature drug release in plasma.
Materials:
-
This compound-drug conjugate.
-
Freshly collected mouse or human plasma (with anticoagulant like heparin or EDTA).
-
Incubator at 37°C.
-
Analysis system (e.g., LC-MS/MS) to quantify both the intact conjugate and the released free drug.
Procedure:
-
Preparation: Spike the conjugate into the plasma at a predetermined concentration (e.g., 10 µM).
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the plasma.
-
Sample Processing: Immediately quench the reaction and process the sample to precipitate plasma proteins (e.g., with cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the intact conjugate and the released free drug.
-
Data Interpretation: Plot the percentage of intact conjugate remaining over time to determine its plasma half-life. A rapid decrease indicates poor stability.
Section 4: Signaling Pathways and Conjugate Design
Integrin-Mediated Internalization Pathway
The following diagram illustrates the targeted delivery and mechanism of action of an this compound-drug conjugate.
Caption: Targeted delivery and internalization of the conjugate.
Strategies to Enhance In-Vivo Performance
This diagram outlines key strategic choices in the design of a peptide-drug conjugate to optimize its efficacy and safety profile.
Caption: Key design strategies for optimizing PDC performance.
References
- 1. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Augmenting the Therapeutic Efficacy of Peptide–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. prisysbiotech.com [prisysbiotech.com]
- 13. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dimeric RGD Peptide E[c(RGDfK)]2 Demonstrates Superior Binding Affinity to Integrins Over Monomeric c(RGDfK) Due to Avidity Effects
For Immediate Release: Researchers and drug development professionals now have access to a comparative guide detailing the enhanced binding affinity of the dimeric RGD peptide, E[c(RGDfK)]2, over its monomeric counterpart, c(RGDfK). This guide provides a comprehensive overview of the quantitative binding data, detailed experimental protocols, and the underlying principles of this improved interaction, which is critical for the development of targeted therapeutics and imaging agents.
The key advantage of the dimeric form lies in the principle of avidity, where the simultaneous binding of two RGD motifs to adjacent integrin receptors significantly increases the overall binding strength. This multivalent interaction results in a lower dissociation rate compared to the monovalent binding of c(RGDfK), leading to more potent and sustained biological effects.
Quantitative Comparison of Binding Affinity
Experimental data consistently demonstrates the superior binding affinity of dimeric RGD peptides compared to their monomeric analogs. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd), key indicators of binding affinity, are significantly lower for E[c(RGDfK)]2 and its derivatives. A lower value signifies a stronger binding interaction.
| Compound | Integrin Target | Cell Line/System | IC50 (nM) | Kd (pM) | Reference |
| DOTA-P-RGD (monomer) | αvβ3 | U87MG human glioma cells | 44.3 ± 3.5 | - | [1] |
| DOTA-P-RGD(2) (dimer) | αvβ3 | U87MG human glioma cells | 5.0 ± 1.0 | - | [1] |
| c(RGDfK) (monomer) | αvβ3 | U87MG human glioma cells | 49.9 ± 5.5 | - | [1] |
| [¹⁸F]FB-c(RGDyK) (monomer) | αvβ3 | Human brain capillary endothelial cells | 3.5 ± 0.3 | - | [2] |
| [¹⁸F]FB-E[c(RGDyK)]₂ (dimer) | αvβ3 | Human brain capillary endothelial cells | 2.3 ± 0.7 | - | [2] |
| NOTA-c(RGDfK) (monomer) | αvβ3 | Surface Plasmon Resonance | - | 9.6 | [2] |
| NOTA-PEG₄-E[PEG₂-Tz-c(RGDfK)]₂ (dimer) | αvβ3 | Surface Plasmon Resonance | - | 0.19 | [2] |
| Monomeric bicyclic peptide 2 | αvβ3 | Purified integrin receptor | >100 | - | [3] |
| Dimeric bicyclic RGD ligand 1 | αvβ3 | Purified integrin receptor | ~10 | - | [3] |
The Avidity Effect: A Conceptual Overview
The enhanced binding affinity of the dimeric RGD peptide is attributed to the avidity effect, also known as multivalency. This concept is illustrated in the diagram below. While the monomeric peptide binds to a single integrin receptor, the dimeric peptide can simultaneously engage with two adjacent receptors. This cooperative binding significantly reduces the overall dissociation rate, resulting in a more stable and prolonged interaction with the target cells.
Experimental Protocols
The binding affinities presented in this guide were determined using established and validated in vitro assays. The following are detailed methodologies for the key experiments cited.
Competitive Binding Assay on U87MG Cells
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to integrin receptors on the surface of U87MG human glioma cells.
-
Cell Culture: U87MG cells, known to express high levels of αvβ3 integrin, are cultured in appropriate media until they reach a suitable confluency.
-
Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer.
-
Competition Reaction: A constant concentration of a radiolabeled integrin-specific ligand, such as ¹²⁵I-echistatin or ¹²⁵I-c(RGDyK), is incubated with the cells in the presence of increasing concentrations of the non-radiolabeled test compounds (monomeric c(RGDfK) or dimeric E[c(RGDfK)]2).[1][4]
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation and Measurement: Bound and free radioligand are separated by centrifugation or filtration. The amount of radioactivity associated with the cells is then measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.[4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data on association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) is calculated.
-
Immobilization: Purified integrin αvβ3 receptors are immobilized on the surface of a sensor chip.
-
Binding Analysis: A solution containing the analyte (monomeric or dimeric RGD peptide) is flowed over the sensor surface. The binding of the analyte to the immobilized integrin causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
Kinetic Measurement: The association rate is monitored during the injection of the analyte, and the dissociation rate is monitored during the subsequent flow of buffer.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.[2]
The following diagram outlines the general workflow for a competitive binding assay.
References
- 1. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Dimeric vs. Tetrameric RGD Peptides: A Comparative Guide to Tumor Uptake
In the landscape of targeted cancer therapies, peptides containing the Arg-Gly-Asp (RGD) motif have emerged as a promising class of molecules for selectively delivering imaging agents and therapeutics to tumors. These peptides target the αvβ3 integrin, a cell surface receptor overexpressed on various tumor cells and angiogenic endothelial cells. A key strategy to enhance the tumor-targeting efficacy of RGD peptides has been multimerization, with dimeric and tetrameric forms being extensively investigated. This guide provides a detailed comparison of the tumor uptake and binding affinities of the dimeric E[c(RGDfK)]2 versus tetrameric RGD peptides, supported by experimental data and protocols.
Performance Comparison: Dimeric vs. Tetrameric RGD Peptides
Experimental evidence consistently demonstrates that increasing the valency of RGD peptides from dimer to tetramer leads to a significant improvement in their binding affinity for αvβ3 integrin and consequently, enhanced tumor uptake. This is attributed to a polyvalency effect, where the multiple binding sites of the tetramer lead to a stronger and more sustained interaction with the clustered integrin receptors on the cell surface.
In Vitro Binding Affinity
Competitive binding assays are crucial for determining the affinity of RGD peptides for the αvβ3 integrin. The half-maximal inhibitory concentration (IC50) is a standard measure, with lower values indicating higher binding affinity.
| Peptide Conjugate | Cell Line | IC50 (nM) | Reference |
| 64Cu-DOTA-E[c(RGDfK)]2 (Dimer) | U87MG | 48.4 ± 2.8 | [1] |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG | 16.6 ± 1.3 | [1] |
| DOTA-E[c(RGDyK)]2 (Dimer) | U87MG | ~100 | [2][3] |
| DOTA-E{E[c(RGDyK)]2}2 (Tetramer) | U87MG | 35 ± 0.3 | [2][3] |
As the data indicates, tetrameric RGD peptides exhibit a significantly lower IC50 value, confirming a higher binding avidity for αvβ3 integrin compared to their dimeric counterparts.
In Vivo Tumor Uptake
Biodistribution studies in animal models are the gold standard for evaluating the in vivo performance of tumor-targeting agents. The percentage of injected dose per gram of tissue (%ID/g) is a key metric for quantifying tumor uptake.
| Peptide Conjugate | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 64Cu-DOTA-E[c(RGDfK)]2 (Dimer) | MDA-MB-435 Xenograft | 1 h | ~3-4 | [1] |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG Xenograft | 0.5 h | 9.93 ± 1.05 | [1][4] |
| 1 h | 9.70 | [4] | ||
| 4 h | ~7.0 | [4] | ||
| 24 h | 4.56 ± 0.51 | [1] | ||
| 64Cu-DOTA-E{E[c(RGDyK)]2}2 (Tetramer) | U87MG Xenograft | 0.5 h | 10.3 ± 1.6 | [2] |
| 1 h | 9.6 ± 1.4 | [2] | ||
| 2 h | 8.6 ± 1.0 | [2] |
The in vivo data corroborates the in vitro findings, with the 64Cu-labeled tetrameric RGD peptide demonstrating substantially higher and more sustained tumor uptake in U87MG glioblastoma xenografts compared to the dimeric version. While direct comparative tumor uptake data for the dimeric 64Cu-DOTA-E[c(RGDfK)]2 in the same tumor model at the same time points is limited in the provided search results, the trend of increased uptake with multimerization is a consistent finding across different RGD peptide analogs.[2][3] It is important to note that while tumor uptake is enhanced, some studies also report increased uptake in normal organs like the kidneys and liver with higher valency peptides.[5]
Experimental Methodologies
A clear understanding of the experimental protocols is essential for the critical evaluation and replication of these findings.
In Vitro Competitive Binding Assay
Objective: To determine the relative binding affinity of dimeric and tetrameric RGD peptides for the αvβ3 integrin.
Protocol:
-
Cell Culture: U87MG human glioblastoma cells, known for their high expression of αvβ3 integrin, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Setup: Cells are seeded in multi-well plates.
-
Competition: A constant concentration of a radiolabeled ligand that specifically binds to αvβ3 integrin (e.g., 125I-Echistatin) is added to the cells along with varying concentrations of the unlabeled competitor peptides (dimeric or tetrameric RGD).
-
Incubation: The cells are incubated to allow for competitive binding to reach equilibrium.
-
Washing: Unbound radioligand and competitor peptides are removed by washing the cells.
-
Measurement: The amount of bound radioactivity in the cells is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.
In Vivo Biodistribution Studies
Objective: To quantify and compare the tumor uptake and organ distribution of radiolabeled dimeric and tetrameric RGD peptides.
Protocol:
-
Animal Model: Athymic nude mice are subcutaneously inoculated with U87MG tumor cells. Tumors are allowed to grow to a suitable size.
-
Radiolabeling: The RGD peptides are conjugated with a chelator such as DOTA and radiolabeled with a positron-emitting radionuclide like 64Cu. The radiolabeled peptide is purified, typically by HPLC.
-
Injection: A known amount of the radiolabeled peptide (e.g., 0.74–1.11 MBq) is injected intravenously into the tumor-bearing mice.
-
Time Points: At various time points post-injection (e.g., 30 min, 1 h, 2 h, 4 h, 24 h), cohorts of mice are euthanized.
-
Organ Harvesting: Tumors, blood, and major organs (heart, lungs, liver, spleen, kidneys, etc.) are excised, weighed, and their radioactivity is measured using a gamma counter.
-
Data Calculation: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Mechanisms
RGD Peptide Tumor Targeting Workflow
Caption: Workflow for comparing tumor uptake of RGD peptides.
Integrin Binding and Internalization Pathway
Caption: RGD peptide binding and clathrin-mediated endocytosis.
References
- 1. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of E(c(RGDfK))2 and Cilengitide for Integrin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cyclic RGD-containing peptides, E(c(RGDfK))2 and Cilengitide, in the context of their efficacy and characteristics as integrin inhibitors. The information presented herein is compiled from preclinical and clinical research to support informed decisions in drug development and academic research.
Introduction to Integrin Inhibitors
Integrins are a family of transmembrane heterodimeric receptors that mediate crucial cell-cell and cell-extracellular matrix (ECM) interactions.[1] Composed of α and β subunits, they play a pivotal role in cellular processes such as adhesion, migration, proliferation, and survival.[2][3] Certain integrins, particularly αvβ3, αvβ5, and α5β1, are overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making them attractive targets for anti-cancer therapies.[2][4] Both this compound and Cilengitide are synthetic peptides designed to target the Arginine-Glycine-Aspartic acid (RGD) binding site on these integrins, thereby inhibiting their function.
This compound is a dimeric cyclic RGD peptide that has been extensively investigated as a targeting agent for the delivery of imaging agents and therapeutics to tumors expressing αvβ3 integrin.[5][6] Its divalent nature is designed to enhance binding affinity and avidity to the target integrins.[7][8]
Cilengitide (also known as EMD 121974) is a cyclic pentapeptide that has been evaluated in numerous clinical trials, including Phase III studies for glioblastoma.[2][9] It is a selective antagonist of αvβ3 and αvβ5 integrins.[1][2][4]
Comparative Performance Data
The following tables summarize the available quantitative data for E(c(cRGDfK))2 and Cilengitide, focusing on their binding affinities and inhibitory concentrations. It is important to note that the experimental conditions under which these values were determined may vary between studies.
| Compound | Target Integrin(s) | IC50 / KD | Assay Type | Cell Line / System |
| This compound | αvβ3 | IC50: Not explicitly found as a standalone inhibitor in searches, often used as a targeting moiety. | Binding assays often use radiolabeled ligands. | U87MG human glioma cells |
| Cyclo(-RGDfK) (monomer) | αvβ3 | IC50: 0.94 nM[10] | Not specified | Not specified |
| KD: 41.70 nM[11] | Isolated Integrin Binding Assay | Purified integrin | ||
| Cilengitide | αvβ3, αvβ5 | IC50: 0.6 nM (for αVβ3)[12] | Adhesion Inhibition | Not specified |
| IC50: 3 - 40 nM (for αvβ3 and αvβ5)[1] | Binding to isolated immobilized integrins | Isolated integrins | ||
| EC50 for cell attachment: High nM to low µM range[13] | Cell attachment assay | Various cell types |
Mechanism of Action and Downstream Signaling
Both this compound and Cilengitide function by competitively binding to the RGD recognition site on the extracellular domain of susceptible integrins. This binding prevents the natural ligands, such as vitronectin, fibronectin, and osteopontin, from attaching to the integrin receptors.[2][4] The inhibition of ligand binding disrupts the crucial linkage between the extracellular matrix and the intracellular cytoskeleton, leading to the modulation of several downstream signaling pathways.
Integrin-mediated signaling, often referred to as "outside-in" signaling, is initiated upon ligand binding and receptor clustering, leading to the formation of focal adhesion complexes.[3][13] This recruits and activates key signaling proteins such as Focal Adhesion Kinase (FAK) and Src family kinases. The subsequent signaling cascade can activate pathways including:
-
FAK/Src/AKT Pathway: This pathway is central to cell survival and proliferation. Inhibition by RGD peptides can lead to decreased cell growth and induction of apoptosis.[3][14]
-
Ras/MAPK Pathway: This pathway is involved in regulating gene expression related to cell proliferation, differentiation, and migration.[4]
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, survival, and metabolism.[15]
By blocking the initial ligand-integrin interaction, this compound and Cilengitide can effectively suppress these downstream signaling events, resulting in anti-angiogenic and anti-tumor effects.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of integrin inhibitor performance. Below are generalized protocols for key experiments cited in the evaluation of this compound and Cilengitide.
Integrin Binding Assay (Competitive ELISA)
This assay quantifies the ability of a test compound to compete with a known ligand for binding to a specific integrin.
Materials:
-
Purified integrin αvβ3 or αvβ5
-
High-binding 96-well microplates
-
Biotinylated vitronectin or fibronectin
-
Test compounds (this compound, Cilengitide)
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with purified integrin overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of the test compounds.
-
Add the test compound dilutions to the wells, followed by a constant concentration of biotinylated vitronectin.
-
Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the biotinylated ligand binding.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell attachment to an ECM-coated surface.
Materials:
-
Integrin-expressing cells (e.g., U87MG, HUVEC)
-
96-well tissue culture plates
-
ECM protein (e.g., vitronectin, fibronectin)
-
Test compounds (this compound, Cilengitide)
-
Serum-free cell culture medium
-
Calcein-AM or crystal violet for cell staining
-
Fluorescence plate reader or spectrophotometer
Protocol:
-
Coat the wells of a 96-well plate with an ECM protein overnight at 4°C.
-
Wash the wells and block with BSA.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-incubate the cells with serial dilutions of the test compounds for 30 minutes.
-
Seed the pre-incubated cells into the coated wells.
-
Incubate for 1-2 hours to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the adherent cells by staining with Calcein-AM (for live cells) or crystal violet (for fixed cells).
-
Read the fluorescence or absorbance.
-
Determine the concentration of the compound that causes 50% inhibition of cell adhesion.
In Vivo Efficacy
Cilengitide has been evaluated in various animal models and human clinical trials. In preclinical studies, it has demonstrated anti-angiogenic and anti-tumor activity in xenograft models.[2] For instance, in a rat xenograft model of glioblastoma, Cilengitide potentiated the cytotoxic effects of radiation therapy.[14] Clinical trials have investigated Cilengitide for the treatment of glioblastoma and other solid tumors, both as a monotherapy and in combination with standard treatments.[9][14] While it showed a favorable safety profile, a Phase III trial in newly diagnosed glioblastoma did not meet its primary endpoint.[16]
This compound has primarily been utilized in vivo as a targeting vector for radionuclide imaging and drug delivery.[5][7][8] Studies have shown its ability to accumulate in tumors overexpressing αvβ3 integrin.[6] When conjugated to cytotoxic drugs, it has shown the potential to enhance drug delivery to the tumor site.[5] However, in some xenograft models, the conjugate did not show superior anti-tumor efficacy compared to the unconjugated drug, which may be due to factors like inefficient release of the drug from the carrier.
Conclusion
Both this compound and Cilengitide are potent inhibitors of RGD-binding integrins. Cilengitide has been extensively studied as a therapeutic agent, showing promise in preclinical models and early clinical trials, although it did not demonstrate sufficient efficacy in a pivotal Phase III trial for glioblastoma. This compound, with its dimeric structure, offers the potential for enhanced binding affinity and has been successfully employed as a targeting moiety for imaging and drug delivery.
The choice between these molecules, or their derivatives, will depend on the specific application. For therapeutic development, the lessons learned from the clinical evaluation of Cilengitide are invaluable. For targeted delivery systems, the robust tumor-homing properties of this compound make it a strong candidate. Further research, including head-to-head comparative studies under standardized conditions, would be beneficial for a more definitive assessment of their relative performance.
References
- 1. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrin Targeted Therapeutics [thno.org]
- 14. Cilengitide - Wikipedia [en.wikipedia.org]
- 15. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Quantifying Tumor Angiogenesis: A Comparative Guide to E(c(RGDfK))2 PET Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of E(c(RGDfK))2 PET imaging for quantifying tumor uptake against alternative radiolabeled RGD peptides. Supported by experimental data, this document details the performance of this dimeric peptide in visualizing and measuring the expression of αvβ3 integrin, a key biomarker in tumor angiogenesis and metastasis.
The dimeric cyclic peptide this compound has emerged as a promising tracer for the non-invasive imaging of αvβ3 integrin expression using Positron Emission Tomography (PET). Its bivalent nature often leads to higher tumor uptake and retention compared to its monomeric counterparts, offering improved imaging contrast. This guide delves into the quantitative data, experimental protocols, and underlying biological pathways to provide a comprehensive overview for researchers in the field.
Comparative Performance of RGD-based PET Tracers
The efficacy of a PET tracer is determined by its ability to specifically bind to its target with high affinity, leading to high tumor-to-background ratios. The following tables summarize the in vitro binding affinities and in vivo tumor uptake of this compound and its alternatives in various preclinical models.
In Vitro Binding Affinity
The inhibitory concentration (IC50) is a measure of a tracer's binding affinity to its target, with lower values indicating higher affinity. Multimerization of RGD peptides has been shown to significantly increase their binding affinity to αvβ3 integrin.
| Compound | IC50 (nM) | Cell Line | Reference |
| Ga(III)-DOTA-E-c(RGDfK) (Monomer) | 23.9 ± 1.22 | [1] | |
| Ga(III)-DOTA-E-[c(RGDfK)]2 (Dimer) | 8.99 ± 1.20 | [1] | |
| Ga(III)-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | 1.74 ± 1.18 | [1] | |
| 64Cu-DOTA-E[c(RGDfK)]2 (Dimer) | 48.4 ± 2.8 | U87MG | [2] |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | 16.6 ± 1.3 | U87MG | [2] |
| 64Cu-DOTA-E(E{E[c(RGDyK)]2}2)2 (Octamer) | 10 | U87MG | [3] |
In Vivo Tumor Uptake in Preclinical Models
The percentage of injected dose per gram of tissue (%ID/g) is a standard metric for quantifying radiotracer uptake in tumors and other organs. The data below highlights the superior tumor uptake of multimeric RGD peptides compared to the monomeric form.
| Radiotracer | Tumor Model | Time (p.i.) | Tumor Uptake (%ID/g) | Reference |
| 68Ga-DOTA-E-c(RGDfK) (Monomer) | SK-RC-52 | 2 h | 3.30 ± 0.30 | [1][4] |
| 68Ga-DOTA-E-[c(RGDfK)]2 (Dimer) | SK-RC-52 | 2 h | 5.24 ± 0.27 | [1][4] |
| 68Ga-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | SK-RC-52 | 2 h | 7.11 ± 0.67 | [1][4] |
| 18F-FB-c(RGDyK) (Monomer) | U87MG | 1 h | ~2% | [5] |
| 18F-FRGD2 (Dimer) | U87MG | 1 h | ~4% | [5] |
| 64Cu-DOTA-E[c(RGDfK)]2 (Dimer) | MDA-MB-435 | 1 h | ~3-4% | [2] |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG | 30 min | 9.93 ± 1.05 | [2] |
| 64Cu-DOTA-RGD Octamer | U87MG | 2 h | 10.6 ± 0.3 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments involved in the evaluation of this compound PET tracers.
Radiolabeling of this compound with 68Ga
-
Elution: 68Ga is eluted from a 68Ge/68Ga generator using HCl.
-
Buffering: The eluate is buffered to a pH of approximately 2.
-
Labeling Reaction: The buffered 68Ga solution is added to the DOTA-conjugated peptide (e.g., DOTA-E-[c(RGDfK)]2). The reaction mixture is heated at 95°C for 3 minutes.[6]
-
Purification: The labeled peptide is purified using a solid-phase extraction cartridge.[6]
-
Quality Control: The radiochemical purity of the final product is determined by radio-thin-layer chromatography.[6]
Animal Models and Tumor Xenografts
-
Cell Culture: Human tumor cell lines, such as U87MG (glioblastoma) or SK-RC-52 (renal cell carcinoma), are cultured under standard conditions.[1][6]
-
Xenograft Implantation: A suspension of tumor cells (e.g., 107 cells) is subcutaneously inoculated into immunocompromised mice (e.g., female CB17 SCID mice).[6]
-
Tumor Growth: Tumors are allowed to grow to a suitable size (e.g., 6-8 mm in diameter) before imaging studies are performed.[6]
PET Imaging Protocol
-
Radiotracer Administration: Anesthetized tumor-bearing mice are intravenously injected with the radiolabeled RGD peptide (e.g., 5-15 MBq).[6]
-
Imaging Timepoints: Static or dynamic PET scans are acquired at various time points post-injection (p.i.), typically ranging from 30 minutes to 4 hours.[7][8]
-
Image Acquisition: A small-animal PET/CT scanner is used to acquire the images. A CT scan is performed for anatomical localization and attenuation correction.[9]
-
Data Analysis: Regions of interest (ROIs) are drawn on the PET images corresponding to the tumor and other organs to quantify the tracer uptake, expressed as %ID/g.[7]
Visualizing the Molecular Landscape
To better understand the biological context and experimental processes, the following diagrams illustrate the key pathways and workflows.
Caption: Integrin αvβ3 signaling pathway in angiogenesis.
Caption: Experimental workflow for PET imaging.
Caption: Multimerization enhances RGD peptide performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. PET imaging of αvβ3 integrin expression in tumours with 68Ga-labelled mono-, di- and tetrameric RGD peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eatris.cz [eatris.cz]
Assessing Receptor-Mediated Endocytosis of E(c(RGDfK))2: A Comparative Guide
For researchers and drug development professionals navigating the landscape of targeted therapeutics, understanding the cellular uptake mechanisms of targeting moieties is paramount. This guide provides a comparative assessment of the receptor-mediated endocytosis of E(c(RGDfK))2, a dimeric cyclic Arginine-Glycine-Aspartic acid (RGD) peptide, against other RGD-based alternatives. The provided experimental data and detailed protocols will aid in the rational design and evaluation of next-generation targeted drug delivery systems.
Performance Comparison: this compound vs. Alternatives
The efficacy of RGD-based targeting agents is critically dependent on their binding affinity to integrin receptors, primarily αvβ3, and their subsequent internalization. Multimerization of the c(RGDfK) motif has been a key strategy to enhance these properties.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities and in vivo tumor uptake of this compound in comparison to its monomeric and tetrameric counterparts.
| Compound | Target Integrin | IC50 (nM)¹ | Tumor Uptake (%ID/g)² | Reference |
| c(RGDfK) (monomer) | αvβ3 | 120 | 2.30 ± 0.34 (8h p.i.) | [1] |
| This compound (dimer) | αvβ3 | 69.9 | 5.17 ± 1.22 (8h p.i.) | [1] |
| E{E[c(RGDfK)]2}2 (tetramer) | αvβ3 | 19.6 | 7.40 ± 1.12 (8h p.i.) | [1] |
| ⁹⁹ᵐTc-HYNIC-c(RGDfK) | αvβ3 | 1.0 | 5.2 ± 0.6 | [1] |
| ⁹⁹ᵐTc-HYNIC-E-[c(RGDfK)]₂ | αvβ3 | 0.1 | 5.8 ± 0.7 | [1] |
¹IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the αvβ3 integrin. A lower IC50 indicates a higher binding affinity. ²Percent of injected dose per gram of tumor tissue (%ID/g) in mouse models with SK-RC-52 or OVCAR-3 xenografts at a specific time point post-injection (p.i.).
These data clearly demonstrate that multimerization of the c(RGDfK) peptide leads to a significant increase in binding affinity and tumor uptake, with the tetramer showing the highest values. The dimeric form, this compound, offers a substantial improvement over the monomer and represents a balanced approach for enhancing targeting capabilities.
Signaling Pathways and Endocytosis Mechanisms
The binding of this compound to αvβ3 integrins triggers a cascade of intracellular events leading to its internalization. This process is crucial for the delivery of conjugated therapeutic payloads into the target cell. While monomeric RGD peptides can be internalized through non-specific fluid-phase endocytosis, multimeric RGD peptides like this compound are predominantly internalized via receptor-mediated endocytosis, often through the clathrin-dependent pathway.[2]
Caption: Integrin-mediated endocytosis pathway of this compound.
Experimental Protocols
To aid researchers in their assessment of RGD-based targeting agents, detailed protocols for key experiments are provided below.
Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol describes the quantification of cellular uptake of a fluorescently labeled RGD peptide.
Caption: Workflow for quantitative cellular uptake assay.
Materials:
-
Integrin-expressing cells (e.g., U87MG, M21)
-
Fluorescently labeled this compound (e.g., FITC-E(c(RGDfK))2)
-
Binding Buffer (e.g., serum-free DMEM with 1 mM MgCl₂ and 1 mM CaCl₂)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension in cold binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add the fluorescently labeled this compound to the cell suspension at various concentrations (e.g., 0.1, 1, 10 µM).
-
Incubate the cells at 37°C for a defined period (e.g., 30, 60, 120 minutes) to allow for internalization. For binding-only controls, incubate at 4°C.
-
To stop the uptake, wash the cells three times with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity (MFI) corresponds to the amount of cell-associated peptide.
Determination of Endocytic Pathway using Chemical Inhibitors
This protocol helps to elucidate the specific endocytic pathway (clathrin-mediated vs. caveolae-mediated) involved in the internalization of this compound.
Materials:
-
Integrin-expressing cells
-
Fluorescently labeled this compound
-
Clathrin-mediated endocytosis inhibitors (e.g., Chlorpromazine, Pitstop 2)
-
Caveolae-mediated endocytosis inhibitors (e.g., Genistein, Filipin)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 24-well plates, chamber slides) and allow them to adhere overnight.
-
Pre-incubate the cells with the endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C. A vehicle-only control (e.g., DMSO) must be included.
-
Add the fluorescently labeled this compound to the cells and incubate for a further 1-2 hours at 37°C.
-
Wash the cells with PBS to remove unbound peptide.
-
Analyze the cellular uptake of the fluorescent peptide using either fluorescence microscopy for qualitative assessment or flow cytometry for quantitative analysis as described in Protocol 1. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.
Immunofluorescence Co-localization with Endosomal Markers
This protocol is for visualizing the intracellular trafficking of this compound by examining its co-localization with specific endosomal compartments.
Materials:
-
Integrin-expressing cells cultured on coverslips
-
Fluorescently labeled this compound
-
Primary antibodies against endosomal markers (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes)
-
Fluorescently labeled secondary antibodies
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Incubate cells with fluorescently labeled this compound for various time points (e.g., 15, 30, 60 minutes) to follow its trafficking.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding sites with 5% BSA for 1 hour.
-
Incubate with the primary antibody against the endosomal marker of interest overnight at 4°C.
-
Wash with PBS and incubate with the corresponding fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium with DAPI to stain the nuclei.
-
Visualize the samples using a confocal microscope and analyze the co-localization of the RGD peptide signal with the endosomal marker signal.
In Vivo Biodistribution and Tumor Uptake
This protocol outlines the assessment of the in vivo targeting efficiency of a radiolabeled RGD peptide.[3]
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous U87MG xenografts)
-
Radiolabeled this compound (e.g., ⁶⁸Ga-DOTA-E(c(RGDfK))2)
-
Saline solution
-
Gamma counter
Procedure:
-
Inject a known amount of the radiolabeled this compound (e.g., 100 µL formulated in saline) into the tail vein of the tumor-bearing mice.[3]
-
At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize the animals.[3]
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. For specificity assessment, a blocking study can be performed by co-injecting an excess of non-radiolabeled this compound.[1]
References
A Head-to-Head Comparison of Chelators for Radiolabeling E(c(RGDfK))2: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of chelator for radiolabeling targeting vectors like the dimeric cyclic RGD peptide, E(c(RGDfK))2, is a critical decision that significantly impacts the in vitro and in vivo performance of the resulting radiopharmaceutical. This guide provides an objective, data-driven comparison of commonly used chelators for this purpose, focusing on DOTA and HYNIC, to aid in the selection of the most appropriate chelating agent for specific research and clinical applications.
The this compound peptide is a high-affinity ligand for integrin αvβ3, a cell surface receptor overexpressed on various tumor cells and activated endothelial cells, making it an excellent targeting vector for cancer imaging and therapy. The selection of a suitable chelator to stably incorporate a radionuclide is paramount for the successful development of this compound-based radiopharmaceuticals. This comparison focuses on key performance metrics, including radiolabeling efficiency, specific activity, stability, and in vivo tumor targeting efficacy.
Performance Comparison of Chelators for this compound Radiolabeling
The following tables summarize the quantitative data for the radiolabeling and performance of this compound with different chelators and radionuclides.
Table 1: Radiolabeling Efficiency and Purity
| Chelator | Radionuclide | Radiolabeling Yield (%) | Radiochemical Purity (%) | Reference |
| DOTA | 68Ga | >98 | >99.5 | [1] |
| 64Cu | High (not specified) | >95 | [2][3] | |
| 177Lu | 98.2 ± 0.7 | High (not specified) | [4] | |
| HYNIC | 99mTc | >90 | 98.6 ± 0.5 | [5][6] |
Table 2: In Vitro Performance
| Chelator Conjugate | IC50 (nM) | Stability | Reference |
| DOTA-E(c(RGDfK))2 | 48.4 ± 2.8 (for 64Cu-labeled) | Stable in human serum for up to 2 hours | [1] |
| HYNIC-E[c(RGDfK)]2 | Not specified | High stability | [5] |
Table 3: In Vivo Tumor Uptake and Biodistribution (%ID/g at 1-hour post-injection)
| Radiotracer | Tumor | Blood | Liver | Kidneys | Reference |
| 68Ga-DOTA-E(c(RGDfK))2 | 1.6 ± 0.5 | 0.27 ± 0.08 | 0.28 ± 0.06 | 2.5 ± 0.6 | |
| 99mTc-HYNIC-E[c(RGDfK)]2 | 5.32 ± 0.56 | Not specified | Not specified | Not specified | [5] |
| 64Cu-DOTA-E[c(RGDfK)]2 | ~3-4 | Low | ~1-2 | ~3-4 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the conjugation, radiolabeling, and quality control of DOTA- and HYNIC-conjugated this compound.
Protocol 1: Synthesis and Radiolabeling of DOTA-E(c(RGDfK))2
1. Conjugation of DOTA to this compound:
-
The synthesis of DOTA-E(c(RGDfK))2 is typically performed via solid-phase peptide synthesis (SPPS) or by conjugating a commercially available activated DOTA ester (e.g., DOTA-NHS-ester) to the free amine group of the glutamic acid linker in this compound in solution.[7]
-
The reaction is usually carried out in a suitable organic solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).
-
The resulting conjugate is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
2. Radiolabeling with 68Ga:
-
68Ga is eluted from a 68Ge/68Ga generator using 0.1 M HCl.
-
The pH of the eluate is adjusted to 4.0-4.5 using a sodium acetate or ammonium acetate buffer.
-
DOTA-E(c(RGDfK))2 is added to the buffered 68Ga solution.
-
The reaction mixture is heated at 95-100°C for 5-10 minutes.[1]
-
The final product is typically used after sterile filtration without further purification if the radiochemical purity is high.
3. Radiolabeling with 64Cu:
-
64CuCl2 is added to a solution of DOTA-E(c(RGDfK))2 in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
The reaction mixture is incubated at 37-50°C for 30-60 minutes.[2][3]
-
The labeled peptide is purified using RP-HPLC.
4. Quality Control:
-
Radiochemical Purity: Determined by radio-thin-layer chromatography (radio-TLC) or radio-HPLC. For radio-TLC, a typical system is ITLC-SG strips with a mobile phase of 0.1 M sodium citrate. For radio-HPLC, a C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is commonly used.[1]
-
Specific Activity: Calculated by dividing the total radioactivity by the total mass of the peptide.
Protocol 2: Synthesis and Radiolabeling of HYNIC-E[c(RGDfK)]2
1. Conjugation of HYNIC to E[c(RGDfK)]2:
-
HYNIC is typically conjugated to the peptide using an activated ester of HYNIC (e.g., HYNIC-NHS) in a similar manner to DOTA conjugation.
-
The reaction is performed in an appropriate solvent with a base, followed by RP-HPLC purification.
2. Radiolabeling with 99mTc:
-
A lyophilized kit containing HYNIC-E[c(RGDfK)]2, a reducing agent (e.g., stannous chloride), and coligands (e.g., tricine, EDDA) is often used for convenience.[5][6]
-
Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator is added to the kit.
-
The mixture is incubated at room temperature or heated (e.g., 100°C for 15 minutes).
-
The choice of coligand can influence the biodistribution of the final radiotracer.
3. Quality Control:
-
Radiochemical Purity: Assessed by radio-TLC or radio-HPLC. A common radio-TLC system for 99mTc-HYNIC complexes involves two different mobile phases (e.g., acetone and saline) to determine free pertechnetate, hydrolyzed-reduced 99mTc, and the labeled peptide.
-
Specific Activity: Determined as described for DOTA-based radiotracers.
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental procedures, the following diagrams are provided.
Integrin αvβ3 Signaling Pathway
The binding of RGD peptides to integrin αvβ3 triggers a cascade of intracellular signaling events that play a crucial role in cell adhesion, migration, proliferation, and survival.
Caption: Downstream signaling cascade initiated by the binding of this compound to integrin αvβ3.
Experimental Workflow for Radiolabeling and Evaluation
The overall process from peptide conjugation to in vivo evaluation follows a standardized workflow.
Caption: A generalized workflow for the development of radiolabeled this compound.
Concluding Remarks
The choice between DOTA and HYNIC for radiolabeling this compound depends on the intended application and the available radionuclide. DOTA is a versatile chelator suitable for a range of metallic radionuclides, including the positron emitters 68Ga and 64Cu for PET imaging, and the therapeutic radionuclide 177Lu. DOTA-conjugated peptides generally exhibit good stability and favorable in vivo pharmacokinetics.
HYNIC is primarily used for labeling with 99mTc, the most widely available radionuclide for SPECT imaging. The availability of lyophilized kits for 99mTc-HYNIC-E[c(RGDfK)]2 simplifies the radiolabeling process, making it highly suitable for routine clinical use.[5]
Ultimately, the selection of the chelator should be based on a careful consideration of the desired imaging modality (PET vs. SPECT), the specific radionuclide properties, and the required in vitro and in vivo performance characteristics for the intended research or clinical application. This guide provides a foundational comparison to inform this critical decision-making process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved kit formulation for one-pot synthesis of [99m Tc]Tc-HYNIC-E[c(RGDfK)]2 for routine clinical use in cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 99mTc-labeling of HYNIC-conjugated cyclic RGDfK dimer and tetramer using EDDA as coligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anti-Angiogenic Effect of E(c(RGDfK))2 in a CAM Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic potential of the divalent cyclic RGD peptide, E(c(RGDfK))2, with other notable anti-angiogenic agents. The evaluation is centered around the Chick Chorioallantoic Membrane (CAM) assay, a robust and widely used in vivo model for studying blood vessel formation. This document offers detailed experimental protocols, comparative data, and insights into the underlying signaling pathways to assist researchers in designing and interpreting their own studies.
Mechanism of Action: Targeting Integrin αvβ3
This compound exerts its anti-angiogenic effect by targeting the αvβ3 integrin, a heterodimeric transmembrane receptor overexpressed on activated endothelial cells during angiogenesis. The Arginine-Glycine-Aspartic acid (RGD) motif within the peptide mimics the natural ligands of the integrin, such as vitronectin and fibronectin. By binding to αvβ3, this compound competitively inhibits the interaction of endothelial cells with the extracellular matrix (ECM). This disruption interferes with crucial downstream signaling pathways, ultimately leading to the inhibition of endothelial cell proliferation, migration, and survival, and the induction of apoptosis.[1][2] The divalent nature of this compound, presenting two cyclic RGD motifs, is suggested to enhance its binding affinity to αvβ3 integrin.
Comparative Analysis of Anti-Angiogenic Agents
| Compound | Target | Assay Type | Key Findings | Reference |
| E-[c(RGDfK)2]-paclitaxel conjugate | Integrin αvβ3 | HUVEC Proliferation | Inhibited proliferation with an IC50 of approximately 0.4 nM (in a 72h assay).[1][3] | [1][3] |
| HUVEC Adhesion | Inhibited endothelial cell attachment.[1][3] | [1][3] | ||
| HUVEC Tube Formation | Inhibited the formation of capillary-like structures.[1][3] | [1][3] | ||
| In vivo Xenograft | Demonstrated no significant antitumor efficacy.[1][3] | [1][3] | ||
| Cilengitide | Integrin αvβ3 and αvβ5 | CAM Assay | Inhibited angiogenesis (qualitative mention).[4] | [4] |
| HUVEC Proliferation | Dose-dependently inhibited proliferation.[5] | [5] | ||
| HUVEC Tube Formation | Significantly inhibited tube formation.[6] | [6] | ||
| Bevacizumab | VEGF-A | CAM Assay | Significantly reduced vessel area.[7] | [7] |
| Human Breast Cancer Biopsies | Significantly decreased microvessel density.[8] | [8] | ||
| Human Glioblastoma Biopsies | Reduced vessel densities from ~120 to ~40 CD31+ vessels/mm².[9] | [9] |
It is important to note that the data for each compound is derived from separate studies and direct quantitative comparisons should be made with caution.
Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to assess angiogenesis.[10] Both in ovo and ex ovo methods can be employed.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control (37.5°C, 60-70% humidity)
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Sterile forceps and scissors
-
Small circular filter paper discs or biocompatible sponges (e.g., gelatin sponge)
-
Test compounds (this compound, control peptides, Bevacizumab, etc.) dissolved in a sterile, non-toxic solvent (e.g., PBS, DMSO).
-
Stereomicroscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure (in ovo):
-
Incubate fertilized chicken eggs in a horizontal position for 3-4 days.
-
On day 3 or 4, carefully create a small window in the eggshell over the air sac to expose the CAM.
-
On day 7 or 8, gently place a sterile filter paper disc or sponge, soaked with the test compound or vehicle control, onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the disc/sponge for quantitative analysis.
Quantitative Analysis of Angiogenesis:
Several parameters can be quantified to assess the anti-angiogenic effect:
-
Vessel Density: Measure the total number of blood vessels within a defined area around the implant.
-
Vessel Length: Trace and measure the total length of the blood vessels.
-
Branching Points: Count the number of vessel bifurcations.
-
Inhibition Zone: Measure the diameter of the avascular zone around the implant.
-
Scoring Systems: Semi-quantitative scoring can be performed based on the degree of vessel inhibition (e.g., 0 = no inhibition, 3 = complete inhibition).
Visualizations
Signaling Pathway of RGD-mediated Anti-Angiogenesis
Caption: RGD peptide inhibition of αvβ3 integrin signaling.
Experimental Workflow for CAM Assay
Caption: Workflow of the Chick Chorioallantoic Membrane (CAM) assay.
References
- 1. In vitro and in vivo evaluation of a paclitaxel conjugate with the divalent peptide E-[c(RGDfK)2] that targets integrin alpha v beta 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of E(c(RGDfK))2: A Comparative Guide to its Cross-Reactivity with RGD-Binding Integrins
For researchers, scientists, and drug development professionals, understanding the binding profile of therapeutic candidates is paramount. This guide provides a comprehensive comparison of the cross-reactivity of the dimeric RGD peptide, E(c(RGDfK))2, also known as Cilengitide, with a panel of RGD-binding integrins. The information presented herein, supported by experimental data, offers objective insights into the selectivity of this compound, a critical factor in its therapeutic development and application.
This compound is a cyclic pentapeptide designed to target integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. Several integrins recognize the Arginine-Glycine-Aspartic acid (RGD) motif present in extracellular matrix proteins. The affinity and selectivity of RGD-mimetic compounds like this compound for different integrin subtypes are crucial determinants of their biological activity and potential therapeutic efficacy.
Comparative Binding Affinity of this compound for RGD-Binding Integrins
The inhibitory potency of this compound against various RGD-binding integrins has been quantified using in vitro binding assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its cross-reactivity profile. Lower IC50 values indicate higher binding affinity.
| Integrin Subtype | IC50 (nM) | Reference |
| αvβ3 | 0.54 - 4 | [1][2] |
| αvβ5 | 8 - 79 | [1][2] |
| α5β1 | > 1000 | [1] |
| αIIbβ3 | > 1000 | [1] |
| αvβ6 | > 1000 | [3] |
| αvβ8 | > 1000 | [3] |
The data clearly indicates that this compound is a potent inhibitor of integrins αvβ3 and αvβ5, with significantly lower affinity for other tested RGD-binding integrins such as α5β1 and αIIbβ3[1]. This selectivity is a key characteristic of the compound.
Experimental Protocols
The determination of the binding affinity of this compound is typically achieved through competitive solid-phase binding assays. Below is a detailed methodology for a representative experimental protocol.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay measures the ability of a test compound (e.g., this compound) to inhibit the binding of a known ligand to a purified integrin receptor coated on a microplate.
Materials:
-
High-binding 96-well microplates
-
Purified human integrin receptors (e.g., αvβ3, αvβ5, α5β1, αIIbβ3)
-
Extracellular matrix protein (e.g., Vitronectin, Fibronectin) or a biotinylated ligand
-
Test compound (this compound) at various concentrations
-
Blocking buffer (e.g., Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS))
-
Wash buffer (e.g., TBS with Tween-20)
-
Primary antibody against the integrin or ligand
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., Sulfuric acid)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the purified integrin receptor or its natural ligand (e.g., Vitronectin) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove any unbound protein.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Competition: Add the test compound (this compound) at a range of concentrations to the wells, followed by the addition of a fixed concentration of the biotinylated ligand or the natural ligand. Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Washing: Wash the wells three times with wash buffer to remove unbound reagents.
-
Detection:
-
If a natural ligand was used, add a primary antibody specific to that ligand, followed by an HRP-conjugated secondary antibody.
-
If a biotinylated ligand was used, add streptavidin-HRP.
-
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Wash the wells thoroughly with wash buffer.
-
Signal Development: Add the HRP substrate and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the test compound concentration. The IC50 value is determined as the concentration of the compound that inhibits 50% of the specific binding of the ligand.
Below is a graphical representation of the experimental workflow.
Downstream Signaling Pathways
The interaction of this compound with its primary targets, integrins αvβ3 and αvβ5, inhibits the natural ligand binding and subsequently modulates downstream signaling pathways that are crucial for cell survival, proliferation, and migration. A simplified representation of the signaling cascade initiated by αvβ3 and αvβ5 integrins is depicted below.
Upon binding to their extracellular matrix ligands, these integrins cluster and recruit non-receptor tyrosine kinases, primarily Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the autophosphorylation of FAK and the subsequent activation of several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. By blocking the initial ligand-integrin interaction, this compound can effectively inhibit these downstream signals.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling E(c(RGDfK))2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the peptidomimetic E(c(RGDfK))2. The following procedures are designed to ensure safe handling, storage, and disposal in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Purpose | Specifications |
| Eye and Face | Safety Goggles/Glasses | Protects against dust particles and splashes. | Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended when there is a significant splash hazard. | To be worn in addition to safety goggles. | |
| Hand | Disposable Nitrile Gloves | Minimum requirement for incidental contact. | Double gloving may be necessary for added protection. Replace immediately after contact.[2] |
| Body | Laboratory Coat | Protects skin and clothing from contamination. | Standard lab coat. |
| Respiratory | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to prevent inhalation.[2][3] | N95 or higher rating. |
| General Attire | Long Pants and Closed-Toe Shoes | Minimum attire for a laboratory environment.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area (e.g., a chemical fume hood or designated benchtop) is clean and uncluttered.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing (Lyophilized Powder):
-
Conduct this step in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder.[3]
-
Use a microbalance for accurate measurement.
-
Handle the powder gently to avoid creating dust.
-
-
Reconstitution:
-
Slowly add the desired solvent to the vial containing the lyophilized peptide.
-
Cap the vial securely and mix gently by vortexing or sonicating in a water bath until the peptide is fully dissolved. Avoid excessive heating.[2]
-
-
Post-Handling:
-
Wipe down all surfaces and equipment with an appropriate cleaning agent after use.
-
Properly doff and dispose of single-use PPE.
-
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Store in a tightly sealed container, protected from light.[2][4] |
| Stock Solution | -20°C | Up to 1 month | Create single-use aliquots to avoid repeated freeze-thaw cycles.[2][4][5] |
| -80°C | Up to 6 months | Create single-use aliquots to avoid repeated freeze-thaw cycles.[4][5] |
Disposal Plan
All waste containing this compound, whether in solid or liquid form, should be treated as chemical waste and disposed of according to institutional and local environmental regulations.[2][3]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all materials contaminated with this compound (e.g., pipette tips, tubes, gloves) in a designated and clearly labeled chemical waste container.
-
Solid Waste: For spills of the lyophilized powder, carefully sweep it up to avoid creating dust, place it in a sealed bag, and deposit it into the chemical waste container.[2]
-
Liquid Waste: Collect all solutions containing the peptide in a sealed and appropriately labeled liquid chemical waste container. Do not pour peptide solutions down the drain.[3]
-
Container Management: Ensure waste containers are securely sealed to prevent leaks.
-
Final Disposal: Follow your institution's specific protocols for the collection and disposal of chemical waste.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
